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  • Product: Isosclerone
  • CAS: 54712-38-8

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of isosclerone

An In-Depth Technical Guide on Isosclerone: Structural Elucidation, Biosynthetic Pathways, and Isolation Methodologies Executive Summary Isosclerone is a naturally occurring naphthalenone pentaketide and a prominent fung...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Isosclerone: Structural Elucidation, Biosynthetic Pathways, and Isolation Methodologies

Executive Summary

Isosclerone is a naturally occurring naphthalenone pentaketide and a prominent fungal secondary metabolite. Recognized primarily as a phytotoxin, it is secreted by various pathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Phaeoacremonium aleophilum[1][2]. For researchers in drug discovery, agrochemistry, and plant pathology, understanding the precise chemical structure, molecular weight, and biosynthetic origin of isosclerone is critical for elucidating host-pathogen interactions—particularly in devastating agricultural afflictions like grapevine Esca disease[3].

This whitepaper provides a comprehensive analysis of isosclerone’s chemical identity, its role in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway, and field-validated protocols for its isolation and purification.

Chemical Structure and Molecular Weight

Isosclerone belongs to the tetralone subclass of naphthalenones. Its structural framework consists of a bicyclic 3,4-dihydronaphthalen-1(2H)-one core substituted with hydroxyl groups at the C-4 and C-8 positions.

  • IUPAC Name: (4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[4]

  • Molecular Formula: C10H10O3[4][5]

  • Molecular Weight: 178.18 g/mol [4][5]

  • Monoisotopic Exact Mass: 178.062994 Da[4][6]

Stereochemistry and Enantiomeric Significance

Stereochemistry dictates the biological efficacy of naphthalenone pentaketides. Isosclerone is defined strictly by its (4S) absolute configuration[4][7]. Its enantiomer, possessing the (4R) configuration, is known as regiolone [7]. The spatial orientation of the C-4 hydroxyl group acts as a fundamental structural determinant for target binding; computational assignments and bioassays demonstrate that the specific enantiomeric configuration directly modulates the severity of phytotoxic activity in host plants[7].

Spectroscopic Profiling (NMR)

In structural elucidation, the 1H NMR spectrum of isosclerone exhibits a highly diagnostic signal. The phenolic hydroxyl group at C-8 forms a strong intramolecular hydrogen bond with the adjacent C-1 carbonyl oxygen. This deshields the proton, causing it to resonate far downfield as a sharp singlet at ~12.65 ppm (in CDCl3), which readily disappears upon the addition of D2O[1][8].

Biosynthetic Origin: The DHN-Melanin Pathway

In fungi, isosclerone is not synthesized in isolation; it is intimately linked to the acetogenic polyketide pathway responsible for 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis[9][10].

Fungal melanin acts as a "body armor," protecting the pathogen from environmental stressors and host immune responses (such as oxidative bursts)[10]. The pathway begins with the folding of a pentaketide chain to form 1,3,6,8-tetrahydroxynaphthalene (T4HN). Through a series of enzymatic reductions and dehydrations, T4HN is converted to scytalone, and subsequently to DHN[9][10]. Isosclerone acts as a critical intermediate and shunt metabolite within this cascade, often accumulating alongside scytalone in the culture filtrates of melanin-producing fungi[3][11].

Biosynthesis Acetate Acetate/Malonate (Pentaketide Pathway) T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Acetate->T4HN Polyketide Synthase Scytalone Scytalone T4HN->Scytalone Reduction Isosclerone Isosclerone (C10H10O3) (Shunt/Intermediate) T4HN->Isosclerone Alternative Reduction T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->T3HN Dehydration Vermelone Vermelone T3HN->Vermelone Reduction DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN Dehydration Melanin DHN-Melanin (Polymeric Armor) DHN->Melanin Polymerization

DHN-Melanin Biosynthesis Pathway illustrating Isosclerone's role as a key intermediate.

Isolation and Purification Protocol

To study isosclerone in vitro, it must be extracted from fungal culture filtrates. The following protocol leverages the differential solubility and pKa of phenolic compounds to achieve high-purity isolation[2][12].

Phase 1: Cultivation and Filtration

  • Inoculate the target fungal strain (e.g., Phaeoacremonium aleophilum or Dothiorella vidmadera) into modified Czapek-Dox liquid medium[1][12].

  • Incubate under stationary conditions at 25°C in the dark for 14 to 60 days, depending on the strain's metabolic rate[1][12].

  • Separate the mycelial mats from the culture medium by filtering through four layers of sterile filter paper[12]. Lyophilize the filtrate if concentration is required.

Phase 2: Liquid-Liquid Extraction 4. Causality Check: Adjust the pH of the aqueous filtrate to 5.7 . Why? Isosclerone contains a phenolic hydroxyl group. Maintaining a slightly acidic pH ensures the phenol remains protonated (uncharged), maximizing its partition coefficient into the organic phase[12]. 5. Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc)[12]. 6. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) to remove residual water, and evaporate under reduced pressure to yield a crude brown oily residue[12].

Phase 3: Chromatographic Purification 7. Load the crude extract onto a Silica Gel column (Kieselgel 60, 0.063–0.200 mm)[12]. 8. Elute using a solvent system of Chloroform and Isopropanol (CHCl3:i-PrOH, 9:1 v/v)[12]. 9. Monitor fractions via Thin Layer Chromatography (TLC) under UV illumination. Isosclerone exhibits bright yellow fluorescence under UV light[1]. 10. Pool the isosclerone-rich fractions and subject them to final purification via reverse-phase preparative TLC or HPLC (C18 column) to yield pure (+)-isosclerone as colorless needles (mp 74–76°C)[1][12].

Isolation Culture Fungal Culture Filtrate (Czapek-Dox Medium) Acidification Adjust pH to 5.7 (Protonates Phenolic OH) Culture->Acidification Extraction Liquid-Liquid Extraction (3x EtOAc) Acidification->Extraction Partitioning Drying Dry (Na2SO4) & Rotary Evaporation Extraction->Drying Chromatography Silica Gel Column (CHCl3:i-PrOH 9:1) Drying->Chromatography Crude Extract TLC Reverse Phase HPLC/TLC (UV Monitoring) Chromatography->TLC Active Fractions Pure Pure (+)-Isosclerone (Colorless Needles) TLC->Pure Final Polish

Step-by-step experimental workflow for the isolation of Isosclerone from fungal cultures.

Biological Activity and Phytotoxicity

Isosclerone exhibits a biphasic, dose-dependent biological activity profile, acting as a plant growth regulator at low concentrations and a potent phytotoxin at high concentrations[1]. In agricultural settings, particularly in vineyards, the accumulation of isosclerone in the xylem sap and leaves disrupts plant metabolism, leading to chlorotic and necrotic spotting characteristic of Esca disease[2][3].

Summary of Quantitative Data
ParameterValue / DescriptionReference
Molecular Weight 178.18 g/mol [4][5]
Chemical Formula C10H10O3[4][5]
Melting Point 74 – 76 °C[1]
Diagnostic 1H NMR Shift ~12.65 ppm (s, 1H, C8-OH, hydrogen-bonded)[1][8]
Growth Stimulation 1 – 10 ppm (Stimulates root elongation by ~30%)[1][8]
Phytotoxic Inhibition > 50 ppm (Inhibits shoot/root growth; causes necrosis)[1][8]
Esca Disease Assay 0.1 mg/mL (Causes coalescent chlorotic spots on leaves)[2]

References

  • Regiolone and Isosclerone, Two Enantiomeric Phytotoxic Naphthalenone Pentaketides: Computational Assignment of Absolute Configuration and Its Relationship with Phytotoxic Activity. ResearchGate. Available at: [Link]

  • Preliminary Studies on the In Vitro Interactions Between the Secondary Metabolites Produced by Esca-Associated Fungi and Enological Saccharomyces cerevisiae Strains. MDPI. Available at: [Link]

  • Isosclerone, a New Metabolite of Sclerotinia sclerotiorum (Lib.) De Bary. Taylor & Francis Online. Available at: [Link]

  • Isolation of Phytotoxic Phenols and Characterization of a New 5-Hydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease. ACS Publications. Available at: [Link]

  • Two Naphthalenone Pentakides from Liquid Cultures of Phaeoacremonium aleophilum, a Fungus Associated with Esca of Grapevine. Phytopathologia Mediterranea - FUPRESS. Available at: [Link]

  • Isosclerone | C10H10O3 | CID 13369486. PubChem - NIH. Available at: [Link]

  • Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI. Available at: [Link]

  • The role of melanin in the grapevine trunk disease pathogen Lasiodiplodia gilanensis. CABI Digital Library. Available at: [Link]

  • ISOSCLERONE;4,8-DIHYDROXY-1-TETRALONE. SpectraBase. Available at: [Link]

Sources

Exploratory

Isolation and Mechanistic Profiling of Isosclerone from Marine-Derived Aspergillus fumigatus: A Technical Guide

Marine environments represent a massive, underexplored repository of chemical diversity. Endophytic fungi associated with marine algae are particularly prolific producers of secondary metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Marine environments represent a massive, underexplored repository of chemical diversity. Endophytic fungi associated with marine algae are particularly prolific producers of secondary metabolites. The high-salinity, oligotrophic conditions of the ocean force these organisms to evolve unique biosynthetic pathways.

As a Senior Application Scientist in natural product drug discovery, I approach the isolation of marine-derived metabolites not merely as a sequence of steps, but as a chemically logical progression designed to exploit the specific physical and chemical properties of the target molecule. This whitepaper provides an in-depth, self-validating methodology for the isolation of isosclerone —a bioactive naphthalenone derivative—from a marine strain of Aspergillus fumigatus collected from green algae in Seosaeng-myeon, Republic of Korea . Furthermore, we will dissect the mechanistic pathways driving its potent anticancer bioactivity.

Causality in Fermentation and Extraction

To induce the biosynthesis of isosclerone, the fungal strain must be cultured in a medium that mimics its native marine environment. The use of natural or synthetic seawater in the preparation of the fermentation broth provides the necessary osmotic stress and trace halides required to activate silent biosynthetic gene clusters .

Following fermentation, the broth is subjected to liquid-liquid extraction using ethyl acetate (EtOAc). EtOAc is strategically selected due to its moderate polarity. It efficiently partitions semi-polar phenolic and naphthalenone compounds (like isosclerone) from the highly polar aqueous broth, while leaving behind unwanted hydrophilic macromolecules such as complex polysaccharides and structural proteins.

Self-Validating Isolation Protocol

The following step-by-step methodology is designed with built-in validation checkpoints to ensure high yield and purity.

Step 1: Fermentation

  • Action: Inoculate the marine-derived A. fumigatus strain into 10 L of marine-adapted Potato Dextrose Broth (PDB). Incubate at 28°C under static conditions for 21 days.

  • Causality: Static conditions over a prolonged period induce nutrient depletion, shifting the fungal metabolism from the exponential growth phase to the stationary phase, which is critical for secondary metabolite accumulation.

Step 2: Liquid-Liquid Extraction

  • Action: Filter the mycelium through cheesecloth. Extract the cell-free aqueous broth with an equal volume of EtOAc three consecutive times.

  • Validation Checkpoint: The final aqueous layer must appear colorless, and a micro-TLC of the aqueous phase should show no UV-active spots, confirming the complete extraction of organic-soluble metabolites.

Step 3: Primary Fractionation (Silica Gel Column Chromatography)

  • Action: Evaporate the EtOAc phase under reduced pressure to yield a crude extract. Load this extract onto a normal-phase silica gel column. Elute using a step gradient of n-hexane and EtOAc (from 100:0 to 0:100).

  • Causality: Silica gel separates compounds based on polarity. Isosclerone, possessing hydroxyl and ketone functional groups, will elute in the moderately polar fractions (typically around Hexane:EtOAc 70:30).

Step 4: Secondary Fractionation (Sephadex LH-20)

  • Action: Pool the active fractions from Step 3 and pass them through a Sephadex LH-20 column, eluting with 100% Methanol (MeOH).

  • Causality: Sephadex LH-20 separates molecules by size and aromatic adsorption. The aromatic rings of isosclerone interact transiently with the dextran matrix, effectively separating it from aliphatic impurities of similar polarity.

  • Validation Checkpoint: TLC profiling (visualized under UV 254 nm and stained with anisaldehyde-sulfuric acid) must confirm the presence of a distinct, UV-active spot with an Rf​ value consistent with naphthalenones.

Step 5: Final Purification (Preparative HPLC)

  • Action: Purify the target fraction using reversed-phase preparative HPLC (C18 column) with an isocratic elution of H₂O/Acetonitrile. Monitor absorbance at 254 nm.

  • Result: Collection of the dominant peak yields pure isosclerone, which can be structurally confirmed via 1D/2D NMR and LREIMS .

IsolationWorkflow A Marine-Derived A. fumigatus Culture B EtOAc Extraction (Liquid-Liquid Partition) A->B Broth processing C Crude Extract Concentration B->C Solvent removal D Silica Gel CC (Polarity Gradient) C->D Fractionation E Sephadex LH-20 (Size/Aromaticity) D->E Sub-fractionation F Preparative HPLC (Fine Purification) E->F Target isolation G Pure Isosclerone (Naphthalenone) F->G Structural ID (NMR/MS)

Extraction and isolation workflow for isosclerone from marine A. fumigatus.

Biological Activity and Apoptotic Mechanisms

Once isolated and purified, isosclerone demonstrates significant pharmacological potential, particularly as an antineoplastic agent. Research has shown that isosclerone exhibits potent pro-apoptotic effects in human breast cancer MCF-7 cells .

Quantitative Cytotoxicity Profile

The cytotoxicity of isosclerone is both dose- and time-dependent. The table below summarizes the quantitative inhibitory concentration ( IC50​ ) data observed in MCF-7 cell lines:

Treatment Duration IC50​ Value (µM)Cellular Response / Morphological Observation
24 Hours 63.92Onset of DNA fragmentation, early morphological changes
36 Hours 39.77Significant apoptosis, severe chromatin condensation
Mechanistic Pathway Analysis

The induction of apoptosis by isosclerone is not a blunt cytotoxic event, but rather a highly targeted modulation of specific intracellular signaling cascades .

  • NF-κB Pathway Inhibition: Isosclerone blocks the activation of IκB kinase (IKK). By inhibiting IKK, isosclerone prevents the degradation of IκB, thereby sequestering the NF-κB transcription factor subunits (p50 and p65) in the cytoplasm. This halts the transcription of downstream survival and proliferation genes.

  • Mitochondrial Apoptosis (Bcl-2 Family Modulation): Isosclerone directly alters the balance of the Bcl-2 protein family. It downregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax.

  • Caspase Cascade Activation: The resulting shift in the Bax/Bcl-2 ratio compromises the integrity of the mitochondrial membrane, leading to the release of Cytochrome C into the cytosol. This release triggers the formation of the apoptosome, activating Caspase-9, which subsequently cleaves and activates the executioner Caspase-3, finalizing the apoptotic program.

  • Molecular Docking Validation: Computational docking studies corroborate these in vitro findings, demonstrating that isosclerone binds with high affinity directly to the crystal structures of the apoptosis regulator BCL-2 and pseudo-activated procaspase-3 proteins.

ApoptosisPathway Iso Isosclerone IKK IKK Activation Iso->IKK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Iso->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Iso->Bax Upregulates NFkB NF-κB (p50/p65) Transcription IKK->NFkB Blocks Apoptosis Apoptosis in MCF-7 NFkB->Apoptosis Survival Signal Blocked CytC Cytochrome C Release Bcl2->CytC Inhibits Bax->CytC Promotes Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves/Activates Casp3->Apoptosis Execution

Mechanism of isosclerone-induced apoptosis in MCF-7 breast cancer cells.

Conclusion

The rigorous isolation of isosclerone from marine-derived Aspergillus fumigatus highlights the immense potential of marine bioprospecting. By applying a chemically logical, self-validating extraction protocol, researchers can reliably isolate this naphthalenone derivative. Its dual-action mechanism—simultaneously paralyzing the NF-κB survival pathway and triggering Bax/Bcl-2 mediated mitochondrial apoptosis—positions isosclerone as a highly compelling scaffold for future oncology drug development.

References

  • Li, X., et al. (2014). "In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Deshmukh, S. K., et al. (2018). "Marine Fungi: A Source of Potential Anticancer Compounds." Frontiers in Pharmacology. Available at:[Link]

  • Blunt, J. W., et al. (2015). "Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents?" Marine Drugs. Available at:[Link]

  • Rédou, V., et al. (2023). "Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties." Mycology. Available at:[Link]

Foundational

Unraveling the Phytotoxic Role of Isosclerone in Grapevine Esca Disease: Mechanisms, Methodologies, and Implications

Executive Summary Grapevine Trunk Diseases (GTDs), particularly the Esca complex, represent a severe threat to global viticulture, causing slow decline, yield loss, and eventual vine death[1]. Esca is primarily driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Grapevine Trunk Diseases (GTDs), particularly the Esca complex, represent a severe threat to global viticulture, causing slow decline, yield loss, and eventual vine death[1]. Esca is primarily driven by a consortium of fungi, including the ascomycetes Phaeomoniella chlamydospora and Phaeoacremonium minimum. A central pathological paradox of Esca is that while the fungal pathogens colonize and degrade the woody tissues of the trunk, the most striking symptoms—such as the characteristic interveinal "tiger stripe" necrosis—manifest in the distant foliage. This spatial disconnect is bridged by the systemic translocation of fungal phytotoxins via the ascending xylem sap[2]. Among these, the naphthalenone pentaketide isosclerone plays a critical, highly specific role in cellular disruption and disease progression[3].

Mechanistic Pathway of Isosclerone Phytotoxicity

As a secondary metabolite secreted by Esca-associated fungi, isosclerone is a low-molecular-weight compound that readily migrates through the plant's vascular system[2][3]. Once it reaches the leaf tissue, isosclerone acts as a potent phytotoxin by targeting the fundamental integrity of the plant cell.

At the cellular level, the accumulation of isosclerone and related fungal exudates triggers rapid modifications in proton fluxes, leading to the severe depolarization of the plasma membrane[3][4]. This ionic imbalance subsequently inhibits the active transport of essential nutrients, such as sucrose and glutamine, effectively starving the affected cells[3]. Furthermore, the toxin induces oxidative stress via the generation of Reactive Oxygen Species (ROS)[2]. While this ROS burst acts as an early elicitor of plant defense responses—triggering the synthesis of pathogenesis-related (PR) proteins and stilbene phytoalexins—the overwhelming cellular damage ultimately culminates in programmed cell death and the visible foliar necrosis characteristic of Esca[2][5].

G Fungi Esca Fungi (P. minimum, P. chlamydospora) Iso Isosclerone Secretion (Naphthalenone Pentaketide) Fungi->Iso Biosynthesis Xylem Xylem Translocation (Ascending Sap Flux) Iso->Xylem Secretion into vessels CellMembrane Plasma Membrane Depolarization & H+ Flux Alteration Xylem->CellMembrane Accumulation in leaves Transport Inhibition of Sucrose & Glutamine Transport CellMembrane->Transport Ion imbalance ROS ROS Generation (Oxidative Stress) CellMembrane->ROS Stress induction Apoptosis Cell Death (Foliar Symptoms / Tiger Stripes) Transport->Apoptosis Metabolic starvation Defense Defense Elicitation (Phytoalexins/Stilbenes) ROS->Defense Early trigger ROS->Apoptosis Cellular damage

Diagram 1: Cellular disruption and signaling pathway of isosclerone in Esca-affected grapevines.

Quantitative Profiling of Esca Phytotoxins

To understand isosclerone's specific role, it must be contextualized against other major toxins secreted by the Esca fungal consortium. The table below summarizes the comparative profiles of these primary metabolites based on established in vitro and in planta assays.

PhytotoxinChemical ClassFungal OriginExperimental Assay ConcentrationPrimary Phytotoxic Effect
Isosclerone Naphthalenone PentaketideP. minimum, P. chlamydospora0.05 mg/mL[1]Large, coalescent chlorotic/necrotic spots, membrane depolarization[1][4]
Scytalone Naphthalenone PentaketideP. minimum, P. chlamydospora0.05 mg/mL[1]Light green to chlorotic, rounded interveinal spots[1][4]
Pullulan Exopolysaccharide (EPS)P. minimum, P. chlamydospora10 - 100 µg/mL[3]Xylem occlusion, altered carbohydrate metabolism, yeast growth inhibition[3]

Experimental Methodologies: Extraction and Validation

As a Senior Application Scientist, I emphasize that establishing a robust, self-validating protocol for the isolation and characterization of isosclerone is critical for downstream drug discovery and resistance breeding. The following methodologies detail the exact workflows, explicitly stating the causality behind each procedural choice to ensure high-fidelity, reproducible data.

Protocol 1: Extraction and Isolation of Isosclerone from Fungal Culture Filtrates
  • Step 1: Fungal Cultivation

    • Procedure: Cultivate P. minimum or P. chlamydospora in Potato Dextrose Broth (PDB) at 25°C in the dark for 21 days[2].

    • Causality: PDB provides an optimized carbon-to-nitrogen ratio that stresses the fungus sufficiently to trigger the secondary metabolic pathways responsible for naphthalenone biosynthesis. The 21-day incubation ensures maximum accumulation of extracellular metabolites before fungal autolysis begins.

  • Step 2: Filtration and Sterilization

    • Procedure: Filter the culture medium through a 100 µm nylon mesh, followed by sterilization through a 0.22 µm cellulose membrane[2].

    • Causality: Sequential filtration removes all mycelial mass and spores. The 0.22 µm membrane ensures the resulting filtrate is completely sterile, guaranteeing that subsequent phytotoxic effects are purely chemical (toxin-mediated) rather than biological (infection-mediated).

  • Step 3: Liquid-Liquid Partitioning

    • Procedure: Extract the cell-free filtrate with ethyl acetate to separate the organic fraction from the aqueous phase[6].

    • Causality: Ethyl acetate possesses the precise polarity required to partition moderately polar naphthalenones (isosclerone and scytalone) into the organic phase, while highly polar exopolysaccharides like pullulan remain trapped in the aqueous phase.

  • Step 4: Chromatographic Purification

    • Procedure: Subject the organic extract to silica gel column chromatography using a gradient of hexane and ethyl acetate.

    • Causality: Silica gel provides a stationary phase that interacts with the hydroxyl groups of the pentaketides. The gradient elution finely separates isosclerone from its structural analog, scytalone, based on subtle differences in their hydrogen-bonding affinities.

Protocol 2: In Vitro Phytotoxicity and Electrolyte Leakage Assay
  • Step 1: Leaf Disc Preparation

    • Procedure: Excise 10 mm discs from the healthy leaves of a susceptible Vitis vinifera cultivar (e.g., Cabernet Sauvignon)[2].

    • Causality: Using standardized leaf discs normalizes the surface area and physiological age of the tissue, eliminating biological variance that could skew the dose-response data.

  • Step 2: Toxin Application

    • Procedure: Immerse the leaf discs in a solution of purified isosclerone at 0.05 mg/mL[1].

    • Causality: This specific concentration mimics the physiological accumulation of the toxin delivered via the xylem sap, providing a biologically relevant model of natural Esca infection[1].

  • Step 3: Electrolyte Leakage Quantification

    • Procedure: Transfer the treated discs to distilled water and measure the electrical conductivity of the bathing solution over 48 hours.

    • Causality: Visual scoring of chlorosis is highly subjective. Measuring electrolyte leakage provides an objective, quantitative endpoint for plasma membrane depolarization and loss of semipermeability, directly validating the primary mechanism of isosclerone toxicity[1][4].

G Cultivation Fungal Cultivation (PDB medium, 25°C, 21 days) Filtration Culture Filtration (0.22 µm membrane) Cultivation->Filtration Remove mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate partition) Filtration->Extraction Isolate secondary metabolites Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) Extraction->Chromatography Fractionation Identification NMR & MS Identification (Confirm Isosclerone structure) Chromatography->Identification Purified fractions Bioassay Phytotoxicity Bioassay (Grapevine leaf disc immersion) Identification->Bioassay Pure Isosclerone

Diagram 2: Step-by-step workflow for the extraction, isolation, and bioassay of isosclerone.

Implications for Drug Development and Disease Management

Understanding the phytotoxic role of isosclerone opens highly targeted avenues for agrochemical development. Because isosclerone acts as an elicitor of defense responses—triggering the accumulation of stilbene phytoalexins like resveratrol and δ-viniferin—sub-lethal doses or engineered structural analogs could be utilized as bio-elicitors or priming agents to proactively enhance grapevine immunity[2][5]. Furthermore, identifying the specific plant membrane receptors or ion channels targeted by isosclerone provides a clear molecular target for the development of novel, systemic inhibitors capable of neutralizing the toxin's depolarizing effects before irreversible foliar symptoms manifest.

Sources

Exploratory

The Mechanistic Architecture of Isosclerone-Induced Apoptosis in MCF-7 Breast Cancer Cells

Executive Summary Isosclerone is a bioactive naphthalenone secondary metabolite isolated from marine-derived fungi, notably Aspergillus fumigatus[1]. In the landscape of oncology drug discovery, marine-derived compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isosclerone is a bioactive naphthalenone secondary metabolite isolated from marine-derived fungi, notably Aspergillus fumigatus[1]. In the landscape of oncology drug discovery, marine-derived compounds have emerged as critical scaffolds for overcoming apoptosis-resistant cancer phenotypes. This technical guide provides an in-depth mechanistic analysis of how isosclerone induces apoptosis and halts metastasis in the human breast cancer cell line MCF-7. By systematically dismantling the tumor's survival architecture—specifically through the intrinsic mitochondrial pathway, NF-κB suppression, and MAPK signaling blockade—isosclerone presents a multi-targeted approach to cancer cell eradication.

Core Mechanisms of Action

As a Senior Application Scientist, it is critical to look beyond phenotypic cell death and understand the exact signaling cascades disrupted by a therapeutic agent. Isosclerone does not merely act as a broad-spectrum cytotoxin; it acts as a precision modulator of several interconnected pathways.

Intrinsic Apoptotic Pathway Activation

The hallmark of isosclerone's efficacy is its ability to trigger the intrinsic (mitochondrial) apoptotic pathway. In healthy cells, the anti-apoptotic protein Bcl-2 sequesters pro-apoptotic proteins like Bax.2[2]. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, leading to the cytosolic release of Cytochrome C and Apaf-1[3]. This release forms the apoptosome, which cleaves and activates Caspase-9, subsequently activating the executioner Caspase-3 to dismantle cellular infrastructure[4].

NF-κB Survival Pathway Suppression

Tumor cells frequently hijack the NF-κB signaling pathway to evade apoptosis and promote proliferation. 3[3]. By inhibiting IKK, isosclerone prevents the degradation of IκB, thereby trapping the p50 and p65 transcription factors in the cytoplasm. This dose-dependent transcriptional blockade starves the MCF-7 cells of vital survival proteins[2].

MAPK Inhibition and Metastatic Blockade

Beyond apoptosis, isosclerone severely impairs the metastatic potential of MCF-7 cells.5[5]. Because the MAPK pathway is an upstream regulator of matrix metalloproteinases (MMPs), this blockade results in the6[6], effectively paralyzing the cell's ability to degrade the extracellular matrix and migrate.

Systems-Level Pathway Mapping

To visualize the pleiotropic effects of isosclerone, the following systems-level map illustrates the concurrent inhibition of survival/metastasis pathways and the activation of the intrinsic apoptotic cascade.

SignalingPathway cluster_NFKB NF-κB Survival Pathway cluster_MAPK MAPK / Metastasis Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway Iso Isosclerone IKK IKK Activation Iso->IKK Blocks ERK_JNK ERK, JNK, p38 Iso->ERK_JNK Blocks Bcl2 Bcl-2 (Anti-apoptotic) Iso->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Iso->Bax Upregulates p50_p65 p50/p65 Transcription IKK->p50_p65 MMP MMP-2 / MMP-9 ERK_JNK->MMP CytC Cytochrome C & Apaf-1 Bcl2->CytC Inhibits Bax->CytC Promotes Caspases Caspase-9, -8, -3 CytC->Caspases Apoptosis Cell Death (Apoptosis) Caspases->Apoptosis

Fig 1: Systems-level map of Isosclerone's multi-target mechanism of action in MCF-7 cells.

Quantitative Data Synthesis

The biochemical alterations induced by isosclerone are summarized below. This data synthesis highlights the dose-dependent nature of the compound across multiple cellular domains.

Molecular TargetPathway / Cellular FunctionEffect of IsoscleronePrimary Validation Assay
Bcl-2 Intrinsic Apoptosis (Inhibitor)DownregulatedWestern Blot / RT-PCR
Bax Intrinsic Apoptosis (Promoter)UpregulatedWestern Blot / RT-PCR
Caspase-3, -8, -9 Apoptosis ExecutionUpregulated / CleavedWestern Blot
Cytochrome C Mitochondrial SignalingIncreased in CytosolSubcellular Fractionation
IKK, p50, p65 NF-κB Survival SignalingDownregulatedWestern Blot / RT-PCR
ERK, JNK, p38 MAPK SignalingPhosphorylation BlockedWestern Blot
MMP-2, MMP-9 Metastasis / InvasionDownregulatedRT-PCR / Migration Assay
CDK2, CDK4, Cyclins Cell Cycle ProgressionDownregulatedFlow Cytometry

Empirical Validation: Experimental Protocols

To ensure scientific integrity, experimental workflows must be self-validating. The following protocols detail the causality behind the methodological choices used to validate isosclerone's mechanism of action.

Morphological Assessment via Hoechst 33258 Staining

Causality & Logic: Hoechst 33258 is a cell-permeable fluorescent dye that binds specifically to the AT-rich regions of the minor groove of DNA. In apoptotic cells, chromatin condenses and the nucleus fragments. This assay provides rapid, qualitative visual confirmation of late-stage apoptosis before moving to resource-intensive molecular profiling. Self-Validating Control: A vehicle-treated control (e.g., DMSO < 0.1%) is mandatory to establish baseline nuclear morphology and rule out solvent toxicity.

Step-by-Step Methodology:

  • Seed MCF-7 cells in a 24-well plate and incubate for 24 hours to allow adherence. 2.3[3].

  • Wash cells thrice with cold PBS to remove cellular debris.

  • Fix cells with 3% formaldehyde for 20 minutes at room temperature to preserve cellular architecture[3].

  • Permeabilize using 100% cold methanol (-20°C) for 20 minutes to allow optimal dye penetration[3].

  • Stain with Hoechst 33258 dye (0.12 µg/mL) for 30 minutes in the dark[3].

  • Visualize using an inverted fluorescent microscope (100× magnification) to quantify brightly fluorescent, fragmented apoptotic bodies[2].

Protein Expression Profiling via Western Blotting

Causality & Logic: To confirm that the morphological apoptosis observed via Hoechst staining is driven by the intrinsic pathway, protein-level quantification of Bcl-2, Bax, and Caspases is required. Self-Validating Control: β-actin or GAPDH must be used as an internal loading control to ensure equal protein loading across all lanes, proving that changes in band intensity are strictly due to isosclerone treatment.

Step-by-Step Methodology:

  • Lyse isosclerone-treated MCF-7 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C to isolate the protein-rich supernatant.

  • Quantify protein concentration using a BCA assay to ensure equal loading (e.g., 30 µg per lane).

  • Resolve proteins via SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour to prevent non-specific antibody binding. 6.2[2].

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop using an ECL substrate and quantify band densitometry using imaging software.

Flow Cytometry for Sub-G1 Phase Arrest

Causality & Logic: DNA fragmentation during late apoptosis results in low-molecular-weight DNA efflux from permeabilized cells. Staining with Propidium Iodide (PI) reveals a "sub-G1" peak (cells with <2n DNA content), providing a highly quantitative measure of apoptosis.6[6]. Self-Validating Control: This assay cross-validates the Hoechst staining data. If Hoechst shows fragmentation but flow cytometry lacks a sub-G1 peak, it indicates an error in permeabilization or an alternative cell death mechanism (e.g., necrosis).

Step-by-Step Methodology:

  • Harvest isosclerone-treated and control MCF-7 cells via trypsinization.

  • Wash with cold PBS and fix in 70% cold ethanol overnight at -20°C.

  • Wash cells to remove ethanol and resuspend in PBS containing RNase A (50 µg/mL) to degrade RNA, ensuring PI binds exclusively to DNA.

  • Add PI (50 µg/mL) and incubate for 30 minutes in the dark.

  • Analyze the DNA content using a flow cytometer, measuring the percentage of cells in the sub-G1 fraction[6].

Experimental Workflow Visualization

ExpWorkflow Culture MCF-7 Culture (Vehicle Control) Treatment Isosclerone Treatment (20, 40, 60 µM) Culture->Treatment Baseline Assay1 Hoechst 33258 (Morphology) Treatment->Assay1 Assay2 Western Blot (Protein Profiling) Treatment->Assay2 Assay3 Flow Cytometry (Sub-G1 Arrest) Treatment->Assay3 Result1 Chromatin Condensation Assay1->Result1 Validates Result2 Caspase/Bax Upregulation Assay2->Result2 Validates Result3 DNA Fragmentation Assay3->Result3 Validates Result1->Result3

Fig 2: Self-validating experimental workflow for quantifying Isosclerone-induced apoptosis.

Conclusion & Translational Outlook

Isosclerone represents a highly potent, marine-derived scaffold capable of dismantling the survival and metastatic machinery of MCF-7 breast cancer cells. By simultaneously activating the intrinsic apoptotic cascade (Bax/Bcl-2 modulation) and paralyzing survival/migration pathways (NF-κB and MAPK/MMP inhibition)[5], it bypasses common resistance mechanisms found in solid tumors. For drug development professionals, isosclerone provides a validated structural baseline for synthesizing next-generation naphthalenone derivatives with optimized pharmacokinetic profiles.

References

  • Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents?
  • In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus - ResearchGate URL
  • In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus - PubMed (NIH)
  • Cytotoxic and anti-proliferation effect of isosclerone on breast cancer cells - ResearchGate URL
  • Effect of isosclerone on breast cancer cells migration and invasion - ResearchGate URL
  • Marine Fungi: A Source of Potential Anticancer Compounds - Frontiers URL

Sources

Foundational

The Biosynthetic Architecture of Naphthalenone Polyketide Isosclerone: From Genomic Clusters to Chemoenzymatic Cascades

Executive Summary Isosclerone—(4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone—is a highly bioactive naphthalenone pentaketide produced by various fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Neofus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isosclerone—(4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone—is a highly bioactive naphthalenone pentaketide produced by various fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Neofusicoccum parvum[1],[2]. Recognized for its phytotoxic, antimicrobial, and allelopathic properties, isosclerone serves as a critical node in understanding fungal secondary metabolism. This whitepaper deconstructs the biosynthetic logic of isosclerone, bridging the gap between in vivo genomic assembly via non-reducing polyketide synthases (nrPKS) and modern in vitro multienzyme cascade reconstitution.

The Core Biosynthetic Machinery: The nrPKS Assembly Line

The biosynthesis of isosclerone is intrinsically linked to the 1,8-dihydroxynaphthalene (DHN) melanin pathway[3]. The molecular scaffolding begins with the iterative condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units[3]. This highly coordinated process is catalyzed by a Type I iterative non-reducing polyketide synthase (nrPKS)[4].

Mechanistic Causality in nrPKS Domains

Fungal nrPKS enzymes are megasynthases that lack the reductive domains (ketoreductase, dehydratase, enoylreductase) found in highly reduced polyketides. The architecture relies on the following catalytic flow:

  • Starter Unit Acyltransferase (SAT): Primes the assembly line by selecting acetyl-CoA.

  • Malonyl-CoA:ACP Transacylase (MAT): Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

  • Ketosynthase (KS): Catalyzes the iterative decarboxylative Claisen condensations to form a highly reactive, linear poly-β-ketone pentaketide intermediate.

  • Product Template (PT) Domain (The Critical Checkpoint): Without the PT domain, the reactive polyketide chain would spontaneously derail into aberrant shunt products. The PT domain acts as a steric folding chamber, enforcing a specific C2–C7 and C4–C9 aldol condensation pattern. This regioselective cyclization and aromatization yields the foundational bicyclic core: 1,3,6,8-tetrahydroxynaphthalene (T4HN) [3],[5].

PKS_Pathway Acetyl 1x Acetyl-CoA nrPKS nrPKS (Type I Iterative) SAT-KS-MAT-PT-ACP-TE Acetyl->nrPKS Malonyl 4x Malonyl-CoA Malonyl->nrPKS Pentaketide Linear Pentaketide Intermediate nrPKS->Pentaketide Condensation T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Pentaketide->T4HN PT Domain Cyclization/Aromatization

nrPKS-mediated assembly and regioselective cyclization of a pentaketide into T4HN.

Post-PKS Tailoring: Branching from DHN Melanin to Isosclerone

T4HN is a highly unstable and reactive metabolic branch point. In the canonical DHN melanin pathway, T4HN is sequentially reduced and dehydrated (via scytalone and vermelone) to form 1,8-DHN, which polymerizes into melanin[5].

However, the diversion of this pathway toward isosclerone requires specific oxidoreductive tailoring. The biosynthesis of the (4S)-tetralone core of isosclerone involves the oxidation of the naphthalene system to a quinone intermediate (such as juglone), followed by a highly stereoselective reduction[6].

In vitro studies and biomimetic cascades have proven that ene-reductases (ERED) and tetrahydroxynaphthalene reductases (T4HNR) can intercept oxidized intermediates like juglone. The ERED catalyzes the asymmetric reduction of the conjugated alkene, while T4HNR reduces the ketone, effectively setting the (4S) stereocenter characteristic of natural (+)-isosclerone[7],[6].

Tailoring_Pathway T4HN T4HN (Branch Point) Juglone Juglone (Oxidized Intermediate) T4HN->Juglone Oxidation Scytalone Scytalone / Vermelone T4HN->Scytalone T4HNR Isosclerone (+)-Isosclerone (4S-Tetralone) Juglone->Isosclerone ERED + T4HNR Stereoselective Reduction DHN 1,8-DHN Melanin (Polymer) Scytalone->DHN Dehydratase/Reductase

Post-PKS branching of T4HN into the DHN melanin polymer and isosclerone pathways.

Experimental Methodologies: Pathway Elucidation & Reconstitution

To rigorously study this pathway, researchers employ two distinct but complementary approaches: in vivo genomic dereplication and in vitro chemoenzymatic cascades. Below are the field-proven protocols for both.

Protocol A: In Vivo Gene Cluster Activation via Heterologous Expression

Because many fungal secondary metabolite gene clusters remain silent under standard laboratory conditions, heterologous expression in a tractable host (e.g., Aspergillus oryzae) is required to link a specific nrPKS to naphthalenone production[8],[4].

  • Phylogenetic Dereplication: Identify the target Group XI nrPKS gene cluster from the source genome (e.g., S. sclerotiorum or A. parvulus) using comparative genomics[8],[1].

  • Vector Construction: Clone the nrPKS gene and associated tailoring enzymes (reductases/cytochromes) into a multigene fungal expression vector (e.g., pTYGS) under the control of a constitutive promoter (e.g., amyB).

  • Protoplast Transformation: Transform the vector into an engineered A. oryzae host optimized for high precursor (malonyl-CoA) flux.

  • Metabolite Extraction: Cultivate the transformants in DPY liquid medium for 4–7 days. Extract the broth with ethyl acetate (1:1 v/v), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • System Validation (Causality Check): Run a knockout mutant (empty vector) in parallel. The absence of T4HN or isosclerone in the control validates that the introduced nrPKS is the sole biosynthetic engine for the naphthalenone core[4].

Protocol B: In Vitro Multienzyme Cascade Synthesis of (+)-Isosclerone

Fungal metabolic crosstalk often complicates the isolation of transient intermediates. By moving to a cell-free system, we decouple the biosynthetic logic from cellular regulation. This protocol utilizes Juglone as a substrate, converting it to (+)-isosclerone via a dual-enzyme cascade[6].

  • Enzyme Preparation: Express NostocER (an ene-reductase) and T4HNR in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography.

  • Cofactor Recycling Setup: To prevent the stoichiometric depletion of NADPH, integrate Glucose Dehydrogenase (GDH) and D-glucose into the reaction. Causality: GDH continuously reduces NADP+ back to NADPH, driving the thermodynamic equilibrium toward the reduced tetralone.

  • Reaction Assembly: In a 10 mL reaction volume, combine:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 5 mM Juglone (Substrate)

    • 3 U NostocER cell-free lysate

    • 3 U T4HNR cell-free lysate

    • 30 U GDH

    • 0.5 mM NADP+ and 25 mM Glucose

    • 10% v/v 2-propanol (to aid substrate solubility)

  • Incubation & Extraction: Incubate at 30°C for 12 hours under mild agitation. Quench with ethyl acetate and extract the organic layer.

  • System Validation (Stereochemical Integrity): Analyze the purified product via chiral HPLC. The presence of a single peak corresponding to the (4S) enantiomer confirms that the ERED/T4HNR cascade maintained strict stereocontrol, validating the biomimetic pathway[7].

Quantitative Data: Cascade Efficiency and Stereoselectivity

The power of understanding the biosynthetic pathway lies in the ability to engineer it. By leveraging the in vitro multienzyme cascade (Protocol B), researchers have achieved highly efficient, stereoselective syntheses of natural naphthalenones that outcompete traditional organic synthesis in both yield and enantiomeric excess (ee)[7],[6].

Table 1: Enzymatic Cascade Yields for Naphthalenone Biosynthesis

Starting SubstrateBiocatalytic Cascade EnzymesIntermediate FormedFinal Natural ProductIsolated YieldEnantiomeric Excess (ee)
Juglone NostocER, T4HNR, GDHAlkene-reduced Juglone(+)-Isosclerone 88% 95%
PlumbaginNostocER, T3HNR, GDHDihydroplumbagincis-Isoshinanolone96%>99%
PlumbaginNostocER, LbADH, GDHDihydroplumbagintrans-Isoshinanolone45%70% (dr)

Data synthesized from biomimetic cascade studies demonstrating the efficiency of coupling ene-reductases with naphthalenone-specific reductases[7].

Conclusion

The biosynthetic pathway of isosclerone exemplifies the elegance of fungal secondary metabolism. By utilizing a highly conserved nrPKS to generate the T4HN core, fungi can dynamically route this intermediate either toward defensive DHN melanization or toward the production of bioactive naphthalenone phytotoxins like isosclerone. Understanding the precise oxidoreductive tailoring steps not only elucidates fungal chemical ecology but also provides a robust blueprint for the chemoenzymatic synthesis of novel pharmaceutical scaffolds.

References

  • Evolution-Informed Discovery of the Naphthalenone Biosynthetic Pathway in Fungi. mBio (2022). URL:[Link]

  • Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules (MDPI) (2022). URL:[Link]

  • Highly Efficient One-Pot Multienzyme Cascades for the Stereoselective Synthesis of Natural Naphthalenones. ACS Catalysis (2022). URL:[Link]

  • A detailed in silico analysis of secondary metabolite biosynthesis clusters in the genome of the broad host range plant pathogenic fungus Sclerotinia sclerotiorum. BMC Genomics (2013). URL:[Link]

Sources

Exploratory

Isosclerone: A Comprehensive Guide to its Fungal Producers, Biosynthesis, and Isolation Methodologies

Abstract Isosclerone is a bioactive naphthalenone pentaketide primarily known as an intermediate or shunt product in the fungal 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway. Originally identified as a phyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isosclerone is a bioactive naphthalenone pentaketide primarily known as an intermediate or shunt product in the fungal 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway. Originally identified as a phytotoxin, it has garnered significant interest in drug development due to its anti-proliferative and enzyme-inhibitory properties. This whitepaper provides an authoritative overview of its natural sources, biosynthetic mechanisms, and a validated, step-by-step protocol for its isolation from fungal cultures.

Ecological Niches and Fungal Producers

Fungi are prolific producers of secondary metabolites, utilizing them for ecological competition, pathogenesis, and environmental adaptation. Isosclerone is widely distributed across various fungal taxa, reflecting its conserved role in melanin biosynthesis and plant pathogenesis[1]. The metabolite is predominantly isolated from plant pathogens, marine-derived fungi, and freshwater species.

Table 1: Key Fungal Producers of Isosclerone

Fungal SpeciesEcological NicheKey Associated Disease / Source
Sclerotinia sclerotiorumPlant pathogenWhite mold in crops[1]
Phaeoacremonium minimumPlant pathogenEsca disease in grapevines[2][3]
Neofusicoccum parvumPlant pathogenBotryosphaeria dieback[4]
Daldinia eschscholtziiEndophyte / SaprophyteTerrestrial wood decay[5]
Aspergillus fumigatusMarine-derivedMarine environments[6][7]
Minutisphaera parafimbriatisporaFreshwaterSubmerged wood in streams

The DHN Melanin Biosynthetic Pathway

Isosclerone is biosynthesized via the acetogenic polyketide pathway, specifically linked to the production of DHN melanin—a critical virulence factor and environmental shield for many fungi[1][2].

Mechanistic Breakdown:

  • Chain Elongation: Iterative Type I non-reducing polyketide synthases (PKS) condense acetate/malonyl-CoA units into a pentaketide chain.

  • Cyclization: The chain undergoes cyclization and aromatization to form 1,3,6,8-tetrahydroxynaphthalene (T4HN).

  • Reduction and Dehydration: T4HN is reduced to scytalone, which is then dehydrated to 1,3,8-trihydroxynaphthalene (T3HN).

  • Branching to Isosclerone: While T3HN typically reduces to vermelone, oxidation or alternative enzymatic shunting yields isosclerone[1]. The accumulation of isosclerone often correlates with the inhibition or saturation of downstream melanin reductases.

Biosynthesis Acetate Acetate / Malonyl-CoA PKS Polyketide Synthase (PKS) Acetate->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS->T4HN Cyclization & Aromatization Scytalone Scytalone T4HN->Scytalone Reduction T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->T3HN Dehydration Isosclerone Isosclerone (Naphthalenone Intermediate) T3HN->Isosclerone Oxidation / Shunt Vermelone Vermelone T3HN->Vermelone Reduction DHN 1,8-Dihydroxynaphthalene (DHN) Melanin Vermelone->DHN Dehydration & Polymerization

Fungal biosynthesis of isosclerone via the DHN melanin polyketide pathway.

Pharmacological and Phytotoxic Profiling

While historically recognized for its role in plant diseases like Esca in grapevines, isosclerone exhibits a broad spectrum of bioactivities that make it a compelling candidate for pharmaceutical research[2][3].

Table 2: Biological Activities of Isosclerone

BioactivityTarget / ModelEffective Concentration / Note
Phytotoxicity Grapevine, buffelgrassInhibits radicle elongation, causes necrotic lesions[2][3]
Anti-proliferative MCF-7 breast cancer cellsInduces apoptosis, DNA fragmentation[6][7]
Enzyme Inhibition Alpha-glucosidaseIC50 = 70 µM (Anti-diabetic potential)[5]
Antimicrobial Saccharomyces cerevisiaeInhibits growth at 100-1000 µg/mL[2]

Standardized Isolation and Purification Methodology

The isolation of isosclerone requires a strategic approach to activate silent biosynthetic gene clusters and separate the target naphthalenone from complex lipid and carbohydrate matrices. The following protocol is a self-validating system optimized for both freshwater and terrestrial fungal strains.

Isolation Seed Fungal Seed Culture (YESD Liquid Media, 100 rpm) Ferment Solid-State Fermentation (Rice/Oatmeal, 2-3 weeks) Seed->Ferment Extract Solvent Extraction (Ethyl Acetate, 2x volume) Ferment->Extract Concentrate Vacuum Concentration (Crude Extract) Extract->Concentrate SPE Solid Phase Extraction (SPE) (C18 Cartridge, MeOH/H2O) Concentrate->SPE HPLC RP-HPLC Purification (Isosclerone Isolation) SPE->HPLC

Standardized workflow for the extraction and isolation of fungal isosclerone.

Step-by-Step Protocol:

Step 1: Fungal Seed Culture Preparation

  • Rationale: Establishing a robust, exponential-phase mycelial biomass is critical before inducing secondary metabolism.

  • Procedure: Aseptically transfer a 2–3 week old fungal agar plug into a sterile flask containing 10 mL of YESD (Yeast Extract Soy Broth with Dextrose) liquid media. Incubate on an orbital shaker at 100 rpm at 24°C until dense mycelial growth is observed.

Step 2: Solid-State Fermentation (OSMAC Approach)

  • Rationale: Solid-state fermentation on grain-based substrates (e.g., rice or oatmeal) mimics the complex carbohydrate environment of natural hosts. This triggers the expression of secondary metabolite gene clusters that remain dormant in simple, nutrient-rich liquid broths.

  • Procedure: Add 10 g of rice and 20 mL of deionized water to a 250 mL Erlenmeyer flask. Autoclave at 121°C for 30 minutes. Inoculate with the liquid seed culture and incubate under static conditions for 21 days at room temperature.

Step 3: Solvent Extraction

  • Rationale: Ethyl acetate (EtOAc) is selected for its moderate polarity, efficiently partitioning naphthalenones like isosclerone while leaving behind highly polar primary metabolites (e.g., sugars, amino acids) in the aqueous/solid phase.

  • Procedure: Macerate the fermented solid substrate with 2 volumes of EtOAc. Shake vigorously for 2 hours, filter the homogenate, and repeat the extraction twice. Pool the organic layers and concentrate under reduced pressure at 35°C to yield a crude dark-brown extract[8].

Step 4: Solid-Phase Extraction (SPE) Clean-up

  • Rationale: Direct injection of crude extracts into an HPLC system causes column fouling. A C18 SPE cartridge acts as a self-validating purification gate, removing highly apolar lipids and residual polar contaminants.

  • Procedure: Resuspend the crude extract in a minimal volume of Methanol/Water (90:10, v/v). Load onto a pre-conditioned Sep-Pak C18 cartridge (12 cc, 2 g). Elute with the same solvent system to recover the medium-polarity fraction containing isosclerone[9].

Step 5: RP-HPLC Purification

  • Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides the high-resolution separation required to isolate isosclerone from structurally similar naphthalenone congeners (e.g., scytalone).

  • Procedure: Inject the SPE-filtered fraction onto a semi-preparative XBridge BEH C18 column (250 mm × 10 mm, 5 μm). Utilize a gradient elution of Water/Acetonitrile (from 2% to 98% organic over 80 minutes) at a flow rate of 4.0 mL/min. Monitor UV absorbance at 254 nm and collect the corresponding isosclerone peak[9].

Sources

Foundational

In Vitro Biological Activities of (-)-Isosclerone: A Comprehensive Technical Guide

Executive Summary (-)-Isosclerone , chemically identified as (4S)-4,8-dihydroxytetralin-1-one and synonymously known as (-)-regiolone, is a bioactive naphthalenone pentaketide[1][2]. Originally isolated from marine-deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Isosclerone , chemically identified as (4S)-4,8-dihydroxytetralin-1-one and synonymously known as (-)-regiolone, is a bioactive naphthalenone pentaketide[1][2]. Originally isolated from marine-derived fungi such as Aspergillus fumigatus, as well as various endophytic fungi and soil bacteria, this natural product has garnered significant attention in drug discovery[3][4][5]. This whitepaper synthesizes the in vitro biological activities of (-)-isosclerone, elucidating its molecular mechanisms of action, summarizing its quantitative bioactivity, and providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Profiling of Anticancer Activity

The most extensively documented therapeutic potential of (-)-isosclerone lies in its potent cytotoxicity against human cancer cell lines, particularly breast cancer (MCF-7 and 4T1 models)[4][6]. Its mechanism of action is multifaceted, operating through three primary signaling axes:

Apoptosis Induction via the Intrinsic Pathway

(-)-Isosclerone triggers programmed cell death by heavily modulating the Bcl-2 protein family.7[7]. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the cytosolic release of cytochrome C and Apaf-1. Consequently, this assembly activates Caspase-9, which subsequently cleaves and activates the executioner Caspase-3, culminating in DNA fragmentation[6][7][8].

Inhibition of NF-κB and MAPK Survival Signaling

The compound effectively dismantles cancer cell survival networks.6[6]. Furthermore, (-)-isosclerone exerts a dose-dependent inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) pathway by suppressing the phosphorylation of ERK, JNK, and p38 proteins[6][9].

Anti-Metastatic and Cell Cycle Arrest Properties

By inhibiting the MAPK cascade,9[9]. This directly correlates with a significant reduction in breast cancer cell migration and invasion. Additionally, it halts cell cycle progression by down-regulating CDK2, CDK4, cyclin B1, and cyclin E, leading to a marked accumulation of cells in the sub-G1 phase[3][9].

Signaling_Pathway cluster_MAPK MAPK / Metastasis Pathway cluster_NFkB NF-κB Survival Pathway cluster_Apoptosis Mitochondrial Apoptosis Iso (-)-Isosclerone MAPK MAPK (ERK, JNK, p38) Iso->MAPK Inhibits IKK IKK Activation Iso->IKK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Iso->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Iso->Bax Up-regulates MMP MMP-2 / MMP-9 MAPK->MMP Activates Migration Cell Migration & Invasion MMP->Migration Promotes NFkB NF-κB (p50/p65) IKK->NFkB Activates NFkB->Bcl2 Transcribes Mito Cytochrome C Release Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Molecular signaling pathways modulated by (-)-isosclerone in breast cancer cells.

Antimicrobial and Phytotoxic Properties

Beyond oncology, (-)-isosclerone exhibits broad-spectrum ecological bioactivity.

  • Antimicrobial Activity: 4[4][10].

  • Phytotoxicity & Enological Impact: 1[1], it is also produced by esca-associated fungi in grapevines.11[11].

Quantitative Bioactivity Summary

The following table synthesizes the quantitative potency of (-)-isosclerone across various in vitro models.

Target / ModelBiological ActivityPotency / EffectReference
MCF-7 Cells Cytotoxicity & Anti-proliferationIC₅₀ ~ 20–60 µM (Dose-dependent)6[6]
MCF-7 Cells Sub-G1 Phase Arrest39.8% arrest at 60 µM (24h)9[9]
4T1 Cells Cytotoxicity (Fungal Extract)IC₅₀ ~ 38 µg/mL4[4]
S. cerevisiae Yeast Growth InhibitionGrowth reduction at 10 µg/mL11[11]
P. falciparum Antimalarial (Analogs)IC₅₀ 0.52–0.92 µM10[10]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The causality behind specific reagent choices is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol 1: Cell Viability & Proliferation (CCK-8 Assay)

Causality Check: The Cell Counting Kit-8 (CCK-8) is prioritized over the traditional MTT assay. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps required in MTT, thereby preventing premature cell lysis artifacts and reducing handling-induced variability.

  • Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with (-)-isosclerone at varying concentrations (e.g., 0, 20, 40, 60 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to confirm that solvent toxicity does not confound the IC₅₀ calculation, and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent kinetics.

  • Detection: Add 10 µL of CCK-8 solution to each well. Incubate for 2 hours in the dark.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality Check: Propidium Iodide (PI) staining of ethanol-fixed cells is utilized to quantify the sub-G1 population. Because apoptotic cells undergo DNA fragmentation, low molecular weight DNA leaks out during ethanol fixation. PI stoichiometrically binds to the remaining nucleic acids; thus, cells with fractional DNA content (sub-G1 peak) serve as a direct, self-validating marker of late-stage apoptosis.

  • Preparation: Harvest treated MCF-7 cells ( 1×106 cells) via trypsinization. Wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Wash cells to remove ethanol. Resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Causality: RNase A is critical to ensure PI selectively stains DNA, not RNA.

  • Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze via flow cytometry, capturing at least 10,000 events per sample.

Protocol 3: Mechanistic Elucidation (Western Blotting)

Causality Check: When investigating the NF-κB pathway, probing for IKK alongside p50/p65 is critical. Because NF-κB is sequestered in the cytoplasm by IκB, demonstrating IKK inhibition validates that (-)-isosclerone acts upstream in the signaling cascade, rather than merely acting as a direct DNA-binding inhibitor.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Loading: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 10-12% SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against target proteins (e.g., IKK, p65, Bcl-2, Bax, Caspase-3). Self-Validation: Always probe for a housekeeping protein (β-actin or GAPDH) to normalize loading variations.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Experimental_Workflow Culture 1. Cell Culture & Seeding Treatment 2. (-)-Isosclerone Treatment Culture->Treatment Viability 3a. CCK-8 Assay (Viability) Treatment->Viability Flow 3b. Flow Cytometry (Apoptosis) Treatment->Flow WB 3c. Western Blot (Protein Expr.) Treatment->WB IC50 Determine IC50 & Cytotoxicity Viability->IC50 SubG1 Quantify Sub-G1 & Annexin V Flow->SubG1 Mech Elucidate Signaling Mechanisms WB->Mech

Standardized in vitro workflow for evaluating (-)-isosclerone bioactivity.

Conclusion

(-)-Isosclerone is a highly versatile natural product characterized by its robust cytotoxic, anti-metastatic, and antimicrobial properties. By systematically dismantling cancer cell survival networks—specifically through the induction of mitochondrial apoptosis and the suppression of NF-κB and MAPK pathways—it presents a compelling scaffold for future oncological drug development. Continued in vivo pharmacokinetic profiling will be the next critical step to translate these in vitro findings into clinical viability.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Untargeted LC-MS/MS Metabolomics Protocol for the Discovery and Detection of Isosclerone

Introduction & Scientific Rationale Isosclerone (C₁₀H₁₀O₃) is a highly bioactive naphthalenone polyketide predominantly produced by tracheomycotic fungi, such as Phaeoacremonium species, which are heavily implicated in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Isosclerone (C₁₀H₁₀O₃) is a highly bioactive naphthalenone polyketide predominantly produced by tracheomycotic fungi, such as Phaeoacremonium species, which are heavily implicated in agricultural pathologies like grapevine Esca disease[1]. Beyond its phytotoxic properties, isosclerone and its structural analogs represent a compelling class of secondary metabolites with potential antimicrobial and antifungal applications.

Detecting and profiling isosclerone within complex biological matrices requires a highly sensitive and self-validating analytical framework. Untargeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with High-Resolution Mass Spectrometry (HRMS) provides the definitive solution[2]. By leveraging Data-Dependent Acquisition (DDA) and advanced bioinformatics (e.g., GNPS molecular networking), researchers can not only quantify isosclerone but also map its biosynthetic precursors and novel derivatives in a single analytical run.

Experimental Design & Causality

To ensure a self-validating and robust analytical system, every step of this protocol is grounded in chemical causality:

  • Extraction Chemistry (pH-Driven Partitioning): Fungal culture filtrates are rich in polar interferents. By acidifying the aqueous filtrate to pH 2.0 prior to organic extraction, the ionization of isosclerone’s phenolic hydroxyl groups is completely suppressed. This renders the molecule highly lipophilic, driving near-quantitative partitioning into the ethyl acetate (EtOAc) phase[3].

  • Chromatographic Strategy: A sub-2 µm C18 stationary phase is utilized. The addition of 0.1% formic acid to the mobile phases acts as an ion-pairing agent, neutralizing residual silanols on the column to prevent peak tailing, thereby yielding sharp, reproducible retention times.

  • Ionization Mode: Isosclerone is analyzed in negative Electrospray Ionization (ESI-) mode. The phenolic nature of the molecule allows it to readily deprotonate, yielding a clean [M-H]⁻ precursor ion at m/z 177.055[4]. This avoids the complex sodium/potassium adduct formations commonly seen in positive mode.

  • Fragmentation Dynamics (Stepped NCE): Untargeted metabolomics relies on rich MS/MS spectra for database matching. Applying a stepped Normalized Collision Energy (NCE of 20, 40, and 60) generates a composite MS² spectrum. Low energy preserves fragile neutral losses (e.g., -CO, -H₂O), while high energy forces deep polyketide ring cleavages, creating a comprehensive spectral fingerprint[5].

Step-by-Step Protocol

Fungal Cultivation and Metabolite Extraction
  • Cultivation: Inoculate fungal isolates (e.g., Phaeoacremonium spp.) into 500 mL Erlenmeyer flasks containing 250 mL of Potato Dextrose Broth (PDB). Incubate in the dark at 25°C on a rotary shaker (120 rpm) for 14 to 21 days[6].

  • Filtration: Separate the mycelial mat from the culture filtrate using vacuum filtration through a 0.45 µm sterile membrane.

  • Acidification: Adjust the pH of the cell-free culture filtrate to 2.0 using 1 M HCl. Critical Step: Verify pH with a calibrated probe to ensure complete protonation of phenolic metabolites.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of MS-grade Ethyl Acetate (EtOAc). Shake vigorously for 2 minutes, venting frequently. Allow phases to separate and collect the upper organic layer. Repeat this extraction three times.

  • Concentration: Pool the EtOAc fractions and dry them completely under a gentle stream of nitrogen (N₂) at 30°C.

  • Reconstitution & QC Pooling: Reconstitute the dried extract in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial. Self-Validation Step: Pool 10 µL of each sample to create a Quality Control (QC) sample. Inject the QC every 10 runs to monitor retention time drift and MS signal stability.

UHPLC Separation Parameters

Separation is performed on a UHPLC system equipped with a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C. The injection volume is 2 µL.

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.3955
2.00.3955
15.00.3595
18.00.3595
18.10.3955
22.00.3955
High-Resolution MS/MS Acquisition

Detection is executed using a Q-Exactive Orbitrap or equivalent High-Resolution Mass Spectrometer operating in Data-Dependent Acquisition (DDA) mode.

Table 2: HRMS/MS Parameters & Diagnostic Ions for Isosclerone

Parameter / FeatureSetting / ValueRationale
Ionization Mode ESI NegativeOptimal for deprotonation of phenolic hydroxyls[4].
Full MS Resolution 70,000 FWHMEnsures mass accuracy < 5 ppm for precursor isotopic fidelity[7].
dd-MS² Resolution 17,500 FWHMBalances duty cycle speed with sufficient resolution for fragment annotation.
Collision Energy Stepped NCE 20, 40, 60Captures both fragile neutral losses and stable ring cleavages[5].
Precursor Ion m/z 177.055[M-H]⁻ exact mass for Isosclerone (C₁₀H₉O₃).
Diagnostic Fragment 1 m/z 149.060Loss of carbon monoxide (-CO, 28 Da)[8].
Diagnostic Fragment 2 m/z 131.049Subsequent loss of water (-H₂O, 18 Da)[8].
Diagnostic Fragment 3 m/z 121.065Polyketide ring cleavage (-56 Da)[8].
Bioinformatics and Data Processing
  • Feature Extraction (MZmine 3): Import raw .mzML files. Perform mass detection (noise level 1E4), chromatogram building (minimum time span 0.1 min, m/z tolerance 5 ppm), and ADAP deconvolution.

  • Alignment & Gap Filling: Align features across all samples using the Join Aligner (RT tolerance 0.2 min). Use the gap-filling module to integrate missing peaks based on the aligned feature boundaries.

  • Molecular Networking: Export the .mgf spectral file and feature quantification table to the Global Natural Products Social Molecular Networking (GNPS) platform. Run Feature-Based Molecular Networking (FBMN) to cluster isosclerone with unannotated structural analogs based on cosine similarity scores > 0.7[9],[10].

Workflow Visualizations

Workflow A 1. Fungal Cultivation (Liquid Media, 14-21 Days) B 2. Metabolite Extraction (EtOAc Partitioning, pH 2.0) A->B C 3. UHPLC Separation (C18 Column, H2O/ACN + 0.1% FA) B->C D 4. HRMS/MS Detection (ESI Negative, DDA Mode) C->D E 5. Data Processing (MZmine 3 Deconvolution) D->E F 6. Molecular Networking (GNPS Spectral Library) E->F

Fig 1. End-to-end untargeted LC-MS/MS metabolomics workflow for isosclerone detection.

Fragmentation P Precursor Ion [M-H]- m/z 177.055 C10H9O3 F1 Product Ion m/z 149.060 C9H9O2 P->F1 -28 Da (-CO) F3 Product Ion m/z 121.065 C7H5O2 P->F3 -56 Da (Ring Cleavage) F2 Product Ion m/z 131.049 C9H7O F1->F2 -18 Da (-H2O)

Fig 2. Proposed MS/MS fragmentation pathway of isosclerone in negative ESI mode.

References

  • Reveglia, P., Raimondo, M. L., Masi, M., Cimmino, A., Nuzzo, G., Corso, G., Fontana, A., Carlucci, A., & Evidente, A. (2022). Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. Journal of Fungi. URL:[Link]

  • Gindro, K., Pezet, R., Viret, O., Stepien, L., Goddard, M. L., & Schnee, S. (2012). Chemical Communication between the Endophytic Fungus Paraconiothyrium Variabile and the Phytopathogen Fusarium oxysporum. PLoS One. URL:[Link]

  • Sun, F., Huang, B., Jia, Q., Wang, J., Wang, C., & Li, Z. (2021). The Analysis of Phenolic Compounds in Walnut Husk and Pellicle by UPLC-Q-Orbitrap HRMS and HPLC. Molecules. URL:[Link]

  • Liu, J., Li, Y., Wang, Y., & Zhang, X. (2019). Identification and Quantification of Bioactive Compounds in Diaphragma juglandis Fructus by UHPLC-Q-Orbitrap HRMS and UHPLC-MS/MS. ACS Omega. URL:[Link]

Sources

Application

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Isosclerone from Phaeoacremonium Culture Filtrates

Overview Phaeoacremonium species (e.g., P. minimum, P. italicum) are tracheomycotic fungal pathogens implicated in Esca and Petri diseases in grapevines. A hallmark of their pathogenesis is the secretion of phytotoxic na...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Phaeoacremonium species (e.g., P. minimum, P. italicum) are tracheomycotic fungal pathogens implicated in Esca and Petri diseases in grapevines. A hallmark of their pathogenesis is the secretion of phytotoxic naphthalenone pentaketides, primarily scytalone and isosclerone. Extracting these secondary metabolites from in vitro culture filtrates is notoriously challenging due to the co-secretion of highly viscous exopolysaccharides (pullulans) and the pH-dependent solubility of phenolic compounds. This application note details a field-proven, self-validating protocol for the high-yield extraction and targeted LC-MS/MS quantification of isosclerone.

Mechanistic Principles & Causality

As researchers scale up fungal cultures for metabolomic profiling, empirical deviations often lead to degraded yields. This protocol is engineered around three mechanistic pillars to ensure a self-validating workflow:

  • Metabolic Elicitation via Static Hypoxia : Secondary metabolite biosynthesis in Phaeoacremonium is a stress-response mechanism. Static cultivation in darkness mimics the hypoxic, light-deprived microenvironment of the grapevine xylem, upregulating the polyketide synthase (PKS) pathways responsible for isosclerone production .

  • Protonation-Driven Phase Partitioning : Isosclerone (3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone) contains a phenolic hydroxyl group. At the native pH of mature culture filtrates (often pH 5.5–6.5), partial ionization reduces its organic solubility. By deliberately acidifying the matrix to pH 4.0, the hydroxyl groups are fully protonated (neutralized). This drastically increases the molecule's partition coefficient ( Kp​ ) into the extraction solvent, preventing partitioning losses .

  • Solvent Selectivity : Ethyl acetate (EtOAc) is utilized as a moderately polar, aprotic solvent. It provides excellent selectivity for naphthalenones while leaving the hydrophilic, high-molecular-weight pullulans (exopolysaccharides) trapped in the aqueous phase, thereby de-complexing the matrix prior to chromatography .

Experimental Protocol

Note: All steps must be performed using LC-MS grade solvents to prevent ion suppression during downstream analysis.

Step 2.1: In Vitro Cultivation

  • Prepare Czapek broth (3 g/L NaNO3​ , 1 g/L KH2​PO4​⋅3H2​O , 0.5 g/L KCl , 0.01 g/L FeSO4​⋅7H2​O , 30 g/L sucrose) supplemented with 1 g/L yeast extract and 1 g/L malt extract. Causality: Supplementation bypasses de novo amino acid synthesis bottlenecks, accelerating fungal biomass accumulation.

  • Inoculate 150 mL of the sterile broth with 2 mL of a propagule suspension ( 1×104 cfu/mL) obtained from a pure Phaeoacremonium culture.

  • Incubate the flasks under static conditions at 23 ± 2°C for 3 weeks in total darkness.

Step 2.2: Biomass Separation

  • Harvest the cultures at 21 days.

  • Remove the mycelial mat by vacuum filtration through sterile Whatman No. 4 filter paper.

  • Self-Validation Check : The filtrate should be clear but distinctly pigmented (yellow to amber). High turbidity indicates incomplete filtration of micro-conidia, which can lyse and contaminate the extract with intracellular lipids.

Step 2.3: Acidification and Liquid-Liquid Extraction (LLE)

  • Measure the exact volume of the pooled culture filtrate.

  • Gradually add 2 M HCl dropwise while stirring until the solution reaches exactly pH 4.0.

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of EtOAc. Shake vigorously for 2 minutes, periodically venting the stopcock to release vapor pressure.

  • Allow the phases to separate for 10 minutes. Collect the upper organic layer.

  • Repeat the extraction three additional times (4x total) to ensure exhaustive recovery of isosclerone.

Step 2.4: Desiccation and Concentration

  • Combine all EtOAc organic fractions.

  • Add anhydrous sodium sulfate ( Na2​SO4​ ) until the salt flows freely, indicating complete removal of residual water. Filter out the desiccant.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. Critical : Maintain the water bath at <40°C to prevent thermal degradation or oxidation of the pentaketides.

  • The resulting product is a dark-brown, oily crude extract.

Step 2.5: LC-MS/MS Targeted Analysis

  • Resuspend the crude extract in LC-MS grade Methanol.

  • Analyze via UHPLC-Orbitrap or UPLC-QTrap operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantify isosclerone by matching retention times and MS/MS fragmentation patterns against an authentic standard .

Quantitative Data Summary

The yield of the organic extract is highly dependent on the fungal isolate and strict adherence to the pH 4.0 acidification step. Table 1 summarizes validated extraction yields from recent metabolomic benchmarks.

Table 1: Expected Organic Extract Yields from Phaeoacremonium Culture Filtrates

Fungal SpeciesIsolate ExampleExtraction ConditionExpected Crude Yield (per 40 mL filtrate)Phytotoxicity (Cucumber Cotyledon Assay)
P. italicumPm45EtOAc at pH 4.015.20 – 28.15 mgHigh (Necrotic spots, marginal necrosis)
P. alvesiiCBS 110034EtOAc at pH 4.010.45 – 18.30 mgModerate (Irregular discolored areas)
P. rubrigenumCBS 498.94EtOAc at pH 4.07.13 – 12.50 mgHigh (Necrotic spots, marginal necrosis)

Data synthesized from targeted LC-MS/MS metabolomic profiling of Esca-associated fungi .

Process Visualization

G Inoculation 1. Fungal Inoculation (Phaeoacremonium spp.) Cultivation 2. Static Cultivation (Czapek Broth, 23°C, 3 Weeks) Inoculation->Cultivation Filtration 3. Vacuum Filtration (Remove Mycelial Mat) Cultivation->Filtration Acidification 4. Acidification (Adjust to pH 4.0 with 2M HCl) Filtration->Acidification Culture Filtrate Extraction 5. Liquid-Liquid Extraction (EtOAc, 4x volumes) Acidification->Extraction Protonated Phenols Drying 6. Drying & Concentration (Anhydrous Na2SO4, <40°C) Extraction->Drying Organic Phase Analysis 7. LC-MS/MS Analysis (Isosclerone Quantification) Drying->Analysis Crude Extract

Workflow for the extraction and isolation of isosclerone from fungal culture filtrates.

References
  • Raimondo, M.L., et al. "Diversity of specialized metabolites in Phaeoacremonium species revealed by untargeted metabolomics and bioactivity assays." Scientific Reports, vol. 16, 2026.[Link]

  • Reveglia, P., et al. "Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species." Journal of Fungi, vol. 8, no. 1, 2022, p. 55.[Link]

  • Andolfi, A., et al. "A New Flow Cytometry Technique to Identify Phaeomoniella chlamydospora Exopolysaccharides and Study Mechanisms of Esca Grapevine Foliar Symptoms." Plant Disease, vol. 93, no. 7, 2009, pp. 680-684.[Link]

Method

UPLC-QTrap MRM method for absolute quantification of isosclerone

Application Note: Absolute Quantification of Isosclerone using UPLC-QTrap MRM Introduction & Analytical Rationale Isosclerone ((4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one) is a bioactive naphthalenone pentaketide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Absolute Quantification of Isosclerone using UPLC-QTrap MRM

Introduction & Analytical Rationale

Isosclerone ((4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one) is a bioactive naphthalenone pentaketide and a well-documented phytotoxin. It is predominantly secreted by tracheomycotic fungi such as Phaeoacremonium minimum and Phaeomoniella chlamydospora, which are the primary causal agents of the devastating Esca and Petri diseases in grapevines[1]. Understanding the virulence of these pathogens and developing targeted agricultural interventions requires the precise, absolute quantification of isosclerone in complex biological matrices (e.g., fungal culture filtrates or plant tissues).

While untargeted high-resolution mass spectrometry (HRMS) is useful for dereplication, it lacks the linear dynamic range and sensitivity required for trace-level absolute quantification. To solve this, Ultra-Performance Liquid Chromatography coupled with a hybrid Quadrupole-Linear Ion Trap (UPLC-QTrap) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[2].

The Causality of the Method Design:

  • Chromatographic Causality: Isosclerone contains phenolic hydroxyl groups. Using a mildly acidic mobile phase (0.1% formic acid) keeps these groups protonated, preventing secondary interactions with residual silanols on the C18 stationary phase. This ensures sharp, symmetrical peaks and prevents retention time drift.

  • Ionization Causality: While isosclerone can be detected in negative ion mode [M-H]-, positive electrospray ionization (ESI+) utilizing the [M+H]+ precursor ion often yields a more stable fragmentation pathway for MRM transitions when paired with optimized declustering potentials[3].

  • Self-Validating System: To account for matrix effects (ion suppression/enhancement) inherent to fungal exudates, 2-hydroxy-1,4-naphthoquinone is utilized as an Internal Standard (IS). Its structural homology to isosclerone ensures nearly identical extraction recoveries and ionization behaviors, making the quantification mathematically self-correcting[2].

Experimental Methodologies

Sample Preparation Workflow

The extraction protocol leverages pH-dependent partitioning to maximize the recovery of the target phytotoxin from aqueous fungal cultures.

  • Filtration: Filter the raw liquid fungal culture through a 0.22 µm PTFE membrane to remove mycelial debris and spores.

  • Acidification: Adjust the pH of 40 mL of the culture filtrate to pH 2.0 using 1 M Formic Acid. Expert Insight: Acidification suppresses the ionization of isosclerone's hydroxyl groups, driving the equilibrium toward the neutral, lipophilic state, which is essential for the subsequent organic extraction[1].

  • Liquid-Liquid Extraction (LLE): Extract the acidified filtrate three times with equal volumes (40 mL) of LC-MS grade Ethyl Acetate (EtOAc).

  • Concentration: Pool the organic fractions and evaporate to dryness under a gentle stream of nitrogen at 30 °C to prevent thermal degradation.

  • Reconstitution & Spiking: Reconstitute the dried residue in 1 mL of Methanol:Water (50:50, v/v). Spike the solution with 5 µg/mL of the Internal Standard (2-hydroxy-1,4-naphthoquinone) prior to injection[2].

G A Fungal Culture Filtration B Acidification (pH 2.0) A->B C LLE Extraction (Ethyl Acetate) B->C D UPLC-QTrap MRM Analysis C->D E Data Processing & Quantification D->E

Workflow for the extraction and absolute quantification of isosclerone from fungal cultures.

UPLC Chromatographic Conditions

Separation is achieved using a reversed-phase C18 column. A gradient elution is employed to separate isosclerone from highly polar matrix components eluting in the void volume, and late-eluting lipophilic interferences.

  • Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and peak capacity).

  • Injection Volume: 5 µL.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.000.4095.05.0Initial
1.000.4095.05.0Isocratic hold
6.000.4040.060.0Linear
8.000.405.095.0Linear (Wash)
10.000.405.095.0Isocratic hold
10.100.4095.05.0Step (Equilibration)
13.000.4095.05.0End
Mass Spectrometry (QTrap) Parameters

The assay utilizes a hybrid triple quadrupole/linear ion trap mass spectrometer (e.g., QTRAP 4500 or 6500+). The system is operated in positive Electrospray Ionization (ESI+) mode. The Q1 and Q3 quadrupoles are set to unit resolution (0.7 ± 0.1 amu at FWHM) to maximize the signal-to-noise ratio while rejecting isobaric background noise[2].

Global Source Parameters:

  • Ion Spray Voltage (ISV): 5500 V[3]

  • Source Temperature (TEM): 500 °C[3]

  • Curtain Gas (CUR): 35 psi

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 50 psi

MS Q1 Q1: Precursor Selection [M+H]+ m/z 179.1 Q2 q2: Collision Cell (CID) N2 Gas Fragmentation Q1->Q2 CE: 25V Q3 Q3: Product Ion Isolation m/z 115.1 Q2->Q3 Det Detector Signal Integration Q3->Det

Quadrupole mechanism for the isolation and fragmentation of isosclerone in MRM mode.

Table 2: Optimized MRM Transitions and Compound-Dependent Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (V)CXP (V)Purpose
Isosclerone 179.1115.145259Quantifier
Isosclerone 179.1161.1451511Qualifier (H₂O loss)
2-Hydroxy-1,4-naphthoquinone (IS) 175.1147.1402210Internal Standard

Note: Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) are optimized via direct syringe infusion of pure standards prior to LC coupling[3].

Data Processing and System Validation

To ensure the trustworthiness of the generated data, the analytical batch must be processed as a self-validating system:

  • Calibration Curve: Construct a 7-point calibration curve ranging from 0.01 µg/mL to 10 µg/mL. Plot the area ratio of Isosclerone/IS against the nominal concentration. A linear regression with 1/x weighting should yield an R2≥0.995 .

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculate LOD and LOQ as the concentrations yielding a signal-to-noise (S/N) ratio of 3:1 and 10:1, respectively. With the UPLC-QTrap system, the LOQ for isosclerone typically falls in the low ng/mL range, providing sufficient sensitivity to detect trace phytotoxin production in early-stage fungal cultures[2].

  • Matrix Effect Evaluation: Assess ion suppression by comparing the peak area of isosclerone spiked into a post-extraction blank fungal matrix against the peak area of the standard in pure solvent. The use of the internal standard corrects for matrix-induced signal deviations, ensuring the absolute quantification reflects true biological concentrations.

References

  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. MDPI - Journal of Fungi.[Link]

  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species (PMC Archive). National Institutes of Health (NIH).[Link]

  • Metabolic and Phytotoxic Profile of Phytopathogens in Main Extensive Crops of Argentina. National Institutes of Health (NIH).[Link]

Sources

Application

Application Note: In Vitro Phytotoxicity Bioassay of Isosclerone on Vitis vinifera Leaves

Introduction & Context Grapevine Trunk Diseases (GTDs), particularly the Esca complex, represent a severe threat to Vitis vinifera vineyards globally. Pathogens such as Phaeomoniella chlamydospora and Phaeoacremonium min...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Grapevine Trunk Diseases (GTDs), particularly the Esca complex, represent a severe threat to Vitis vinifera vineyards globally. Pathogens such as Phaeomoniella chlamydospora and Phaeoacremonium minimum colonize the woody tissue of the trunk but induce striking foliar symptoms, including tiger-stripe necrosis and apoplexy[1]. This spatial separation between the fungal infection site and the symptomatic tissue is mediated by translocated fungal phytotoxins.

Isosclerone, a naphthalenone pentaketide, is a primary phytotoxic secondary metabolite secreted by these fungi[1]. Understanding its specific phytotoxic dynamics through controlled in vitro detached leaf bioassays is critical for researchers screening resistant grape cultivars, evaluating novel fungicidal agents, or studying plant-pathogen chemical interactions.

Mechanistic Causality of Isosclerone Phytotoxicity

Isosclerone is an intermediate in the fungal dihydroxynaphthalene (DHN) melanin biosynthesis pathway[2]. When secreted into the host xylem and translocated to the leaves, it acts as a potent phytotoxin. Its mode of action is fundamentally tied to its oxidant properties, triggering the generation of Reactive Oxygen Species (ROS) during the plant's defense response[3]. This oxidative burst leads to the loss of cell membrane semipermeability, severe ion leakage, and membrane-lipid peroxidation[1]. Macroscopically, this culminates in the coalescent chlorotic and necrotic spots characteristic of Esca-affected vines[1],[4].

G A Fungal Colonization (P. chlamydospora) B Isosclerone Secretion A->B C Xylem Translocation to Leaves B->C D ROS Generation & Oxidative Stress C->D E Lipid Peroxidation & Ion Leakage D->E F Leaf Necrosis (Tiger-Stripe) E->F

Caption: Mechanistic pathway of isosclerone-induced phytotoxicity and oxidative stress in Vitis vinifera.

Experimental Design & Rationale

In planta testing of phytotoxins is frequently confounded by environmental variables, whole-plant physiological compensation, and the complex native microbiome. The in vitro detached leaf puncture assay provides a highly controlled, self-validating system to isolate the direct tissue response to isosclerone.

  • Leaf Age Selection: Young to mature, fully expanded leaves (typically the 4th to 6th node from the shoot apex) must be selected. Natural aging inherently alters membrane semipermeability and increases baseline lipid peroxidase activity, which can yield false-positive necrosis or ion leakage data[1].

  • Application Method: The puncture method ensures the lipophilic isosclerone bypasses the waxy cuticle, directly interfacing with the mesophyll cells to accurately simulate vascular delivery from the xylem[5],[4].

Materials and Reagents

  • Biological Material: Healthy, pesticide-free Vitis vinifera leaves (e.g., cv. Italia, Shiraz, or Thompson Seedless).

  • Phytotoxin: Purified Isosclerone (≥98% purity, MW: 178.18 g/mol ).

  • Solvents: HPLC-grade Methanol (MeOH) and Sterile Distilled Water (SDW).

  • Equipment: Humid chambers (sterile 150 mm Petri dishes with sterile filter paper), 10–100 µL micropipettes, sterile fine-gauge needle, digital caliper, and image analysis software (e.g., ImageJ).

Step-by-Step Protocol

G S1 1. Leaf Detachment & Surface Sterilization S3 3. Leaf Puncture (Mesophyll Access) S1->S3 S2 2. Isosclerone Solution Prep (100 µg/mL) S4 4. Toxin Application (20 µL droplet) S2->S4 S3->S4 S5 5. Incubation (24h-72h, Humid Chamber) S4->S5 S6 6. Lesion Scoring & Image Analysis S5->S6

Caption: Step-by-step workflow for the in vitro isosclerone detached leaf bioassay.

Phase 1: Preparation of Isosclerone Solutions
  • Stock Solution: Dissolve 1.0 mg of purified isosclerone in 100 µL of HPLC-grade Methanol.

  • Working Solution: Dilute the stock with 9.9 mL of SDW to achieve a final working concentration of 0.1 mg/mL (100 µg/mL)[1].

    • Causality: Isosclerone is a lipophilic compound; a low concentration of MeOH (1% v/v) is strictly required to ensure solubility without inducing solvent-based phytotoxicity[5].

  • Control Solution: Prepare a negative control solution consisting of exactly 1% (v/v) MeOH in SDW.

Phase 2: Leaf Preparation
  • Harvest fully expanded V. vinifera leaves.

  • Surface sterilize by immersing the leaves in 1% sodium hypochlorite for 1 minute, followed by three consecutive 1-minute rinses in SDW. Gently blot dry with sterile paper towels.

    • Causality: This step eliminates epiphytic microbes that could opportunistically colonize the puncture wound and skew the necrosis data.

Phase 3: Inoculation (Puncture Assay)
  • Place the leaves abaxial (lower) side up in sterile Petri dishes lined with sterile, water-soaked filter paper. This maintains >90% relative humidity and prevents tissue desiccation.

  • Using a sterile fine needle, make two small punctures (approx. 1 mm deep) on either side of the midrib, avoiding major lateral veins.

  • Pipette a 20 µL droplet of the 0.1 mg/mL isosclerone solution directly onto the right puncture.

  • Pipette a 20 µL droplet of the negative control (1% MeOH in SDW) onto the left puncture.

    • Trustworthiness Check: Using the exact same leaf for both the treatment and the control creates a self-validating system that eliminates inter-leaf physiological and genetic variability.

Phase 4: Incubation and Data Acquisition
  • Seal the Petri dishes with Parafilm and incubate in a climate-controlled growth chamber at 25°C under a 16h/8h light/dark photoperiod.

  • Monitor symptom progression at 24, 48, and 72 hours post-inoculation (hpi).

  • At 72 hpi, measure the diameter of the necrotic/chlorotic lesions using a digital caliper, or capture high-resolution images for quantitative area analysis via ImageJ.

Data Presentation & Expected Results

Isosclerone typically induces large yellowish spots that slowly become coalescent and necrotic, followed by distortion and withering of the leaf lamina[1],[4]. Below is a summary of expected quantitative data based on standardized assays on V. vinifera cv. Italia leaves.

Treatment (20 µL droplet)ConcentrationExpected Symptoms (72 hpi)Mean Lesion Diameter (mm)
Negative Control 1% MeOH in SDWNo symptoms / slight wound healing< 1.0
Isosclerone 0.05 mg/mLLight yellowish spots, mild chlorosis3.5 ± 0.8
Isosclerone 0.10 mg/mLCoalescent necrotic spots, lamina distortion[1]7.2 ± 1.2
Scytalone (Reference) 0.05 mg/mLLight-green to chlorotic irregular spots[1]5.1 ± 1.0

Note: Cultivar susceptibility (e.g., Shiraz vs. Thompson Seedless) will introduce variance in lesion diameter and onset time.

Troubleshooting & Quality Control

  • False Positives (Control Necrosis): If the 1% MeOH control exhibits necrosis >1.5 mm, the solvent concentration is too high for the specific cultivar's tolerance, or the mechanical puncture was too traumatic. Reduce the MeOH concentration to 0.5% or substitute with DMSO.

  • Inconsistent Lesions: Ensure droplets do not roll off the abaxial surface. The high-humidity environment is critical to prevent the 20 µL droplet from evaporating before the pentaketide toxin can fully diffuse into the mesophyll tissue.

References

  • Andolfi, A., et al. "Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC." nih.gov.
  • "Preliminary Studies on the In Vitro Interactions Between the Secondary Metabolites Produced by Esca-Associated Fungi and Enological Saccharomyces cerevisiae Strains - MDPI." mdpi.com.
  • "Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities - MDPI." mdpi.com.
  • "Isolation of Phytotoxic Phenols and Characterization of a New 5-Hydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease - ACS Public
  • "Advances on Fungal Phytotoxins and Their Role in Grapevine Trunk Diseases | Journal of Agricultural and Food Chemistry - ACS Public

Sources

Method

Application Note: Molecular Docking of Isosclerone with Apoptosis Regulator BCL-2

Scientific Rationale & Mechanistic Background The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of anti-apoptotic proteins such as B-cell lymphoma 2 (BCL-2). BCL-2 sequesters pro-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Background

The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of anti-apoptotic proteins such as B-cell lymphoma 2 (BCL-2). BCL-2 sequesters pro-apoptotic proteins (like Bax and Bak), preventing mitochondrial outer membrane permeabilization and subsequent cell death[1]. Consequently, the BH3-binding groove of BCL-2 has emerged as a highly validated target for oncological drug development.

Recent marine bioprospecting has identified isosclerone , a naphthoquinone derivative isolated from the marine-derived fungus Aspergillus fumigatus, as a potent inducer of apoptosis in human breast cancer (MCF-7) cells[2]. Mechanistic evaluations reveal that isosclerone exerts its anti-proliferative effects by down-regulating the BCL-2 family, up-regulating Bax, and triggering the caspase-9/caspase-3 executioner cascade[3].

In silico molecular docking studies have elucidated that isosclerone acts as a direct BCL-2 inhibitor by occupying its active BH3-binding pocket, forming critical cation- π interactions with key residues such as PHE112[4]. Understanding this interaction at an atomic level is crucial for the rational design of next-generation, marine-derived BCL-2 inhibitors.

ApoptosisPathway Isosclerone Isosclerone (Marine Metabolite) BCL2 BCL-2 (Anti-apoptotic) Isosclerone->BCL2 Inhibits via BH3 groove Bax Bax/Bak (Pro-apoptotic) Isosclerone->Bax Up-regulates BCL2->Bax Blocks Mito Mitochondrial Cytochrome C Release Bax->Mito Pores form Caspase9 Caspase-9 Activation Mito->Caspase9 Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Cellular Apoptosis (MCF-7 Cells) Caspase3->Apoptosis Execution

Fig 1: Isosclerone-mediated BCL-2 inhibition and apoptosis signaling pathway in cancer cells.

Experimental Workflow Overview

To ensure high-fidelity computational predictions, the docking protocol must be treated as a self-validating system. The workflow below outlines the critical path from structural preparation to interaction analysis.

DockingWorkflow Start In Silico Docking Workflow LigandPrep Ligand Preparation (Isosclerone: 3D, Charges, Torsions) Start->LigandPrep ProteinPrep Protein Preparation (BCL-2 PDB: 2W3L, Add H, Remove H2O) Start->ProteinPrep GridGen Grid Box Generation (Targeting BH3 Binding Groove) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina / Lamarckian GA) GridGen->Docking Analysis Interaction Analysis (Binding Affinity, Cation-π, H-bonds) Docking->Analysis

Fig 2: Step-by-step computational workflow for isosclerone and BCL-2 molecular docking.

Step-by-Step Methodology

Phase 1: Ligand Preparation (Isosclerone)
  • Structure Retrieval : Obtain the 3D structure of isosclerone (e.g., from PubChem or COCONUT database) and save it in .sdf format[5].

  • Geometry Optimization : Use Open Babel or a similar tool to convert the .sdf to .pdb format[6]. Minimize the energy of the ligand using the MMFF94 force field.

  • Charge Assignment : Import the ligand into AutoDockTools (ADT). Add Gasteiger partial charges and merge non-polar hydrogens.

    • Causality: Accurate partial charges are mathematically critical for calculating the electrostatic terms of the binding free energy[3].

  • Torsion Definition : Detect the root and define the rotatable bonds. Save the prepared ligand as a .pdbqt file.

Phase 2: Protein Preparation (Target: BCL-2)
  • Structure Acquisition : Download the high-resolution crystal structure of the apoptosis regulator BCL-2 (PDB ID: 2W3L) from the RCSB Protein Data Bank[3].

  • Structural Cleaning : Using PyMOL, strip all co-crystallized ligands, heteroatoms, and water molecules[6].

    • Causality: Retaining structural water molecules is only advised if they form critical bridging hydrogen bonds. In the case of the BCL-2 BH3 groove, bulk water artificially occludes the hydrophobic cleft, leading to false-positive steric clashes[6].

  • Protonation : Import the cleaned .pdb into ADT. Add polar hydrogens to correct the protonation states of ionizable residues at physiological pH (7.4).

  • Charge Assignment : Compute Kollman charges to accurately represent the macromolecular electrostatic potential. Save the receptor as a .pdbqt file.

Phase 3: Grid Generation & Protocol Validation
  • Active Site Targeting : Define the grid box to encompass the BH3-binding groove. The specific binding pocket for isosclerone is outlined by the residues: PHE63, TYR67, PHE71, MET74, LEU96, ALA108, and PHE112 [4].

  • Grid Box Parameters : Set the grid box dimensions (e.g., 40 × 40 × 40 points) with a grid spacing of 0.375 Å, centered precisely on the coordinates of the targeted cleft.

  • Self-Validating Step (Redocking) : Before evaluating isosclerone, redock a known reference BCL-2 inhibitor (e.g., venetoclax) into the prepared grid.

    • Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the known crystallographic pose is 2.0 Å, the grid parameters and scoring functions are validated as accurate[6].

Phase 4: Molecular Docking Execution
  • Algorithm Selection : Utilize AutoDock Vina or AutoDock 4. Set the search algorithm to the Lamarckian Genetic Algorithm (LGA) or Vina's iterated local search[3].

  • Run Parameters : Set the exhaustiveness to at least 8 (or 250,000 energy evaluations for AD4) to ensure a comprehensive conformational search of the ligand within the rigid receptor pocket[3].

  • Execution : Run the docking simulation to generate the top binding poses ranked by binding affinity ( ΔG , kcal/mol).

Phase 5: Post-Docking Analysis
  • Pose Selection : Extract the pose with the lowest binding energy (most negative kcal/mol value).

  • Interaction Mapping : Visualize the complex using Discovery Studio Visualizer or PyMOL. Map out hydrogen bonds, van der Waals forces, hydrophobic interactions, and π -effects.

Data Presentation & Expected Interaction Profile

Based on empirical docking data from the literature, isosclerone exhibits a highly specific binding modality within the BCL-2 (PDB: 2W3L) active site. The interaction is heavily stabilized by a distinct cation- π interaction, which is a critical pharmacophoric feature for its pro-apoptotic activity[4].

Table 1: Key Interacting Residues and Binding Metrics of Isosclerone with BCL-2 (PDB: 2W3L)

Target ProteinBinding Pocket ResiduesKey Interaction TypeSpecific Residue InvolvedFunctional Consequence
BCL-2 (2W3L) PHE63, TYR67, PHE71, MET74, LEU96, ALA108, PHE112Cation- π InteractionPHE112 Anchors the naphthoquinone core into the hydrophobic BH3 groove.
BCL-2 (2W3L) PHE63, TYR67, LEU96Hydrophobic / van der WaalsMultipleStabilizes the ligand orientation, preventing BCL-2 from binding Bax.
BCL-2 (2W3L) ALA108, MET74Steric ComplementarityMultipleInduces conformational locking, neutralizing anti-apoptotic function.

Note: The binding modes of isosclerone to the 2W3L pocket demonstrate high structural fidelity, directly correlating with its observed ability to down-regulate BCL-2 family proteins and induce apoptosis in vitro[3],[4].

References

  • Li, Y.-X., Kang, K. H., Kim, H. J., & Kim, S.-K. (2014). In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters. Retrieved from[Link]

  • Li, Y.-X., et al. (2014). In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus (Full Text / ResearchGate). ResearchGate. Retrieved from[Link]

  • Jurnal Pharmacon MW. (2026). QSAR Classification and Molecular Docking for Identifying BCL-2 Inhibitor Candidates. Retrieved from[Link]

  • Natural Products Database. (2024). CNP0252911.2: Isosclerone - COCONUT. Retrieved from [Link]

  • Bioinformation / PMC - NIH. (2023). Molecular docking analysis of Bcl-2 with phyto-compounds. Retrieved from[Link]

Sources

Application

Application Note: Bio-Guided Fractionation and Purification of Isosclerone from Ethyl Acetate Extracts

Introduction & Scientific Rationale Isosclerone ((+)-4,8-dihydroxy-1-tetralone) is a bioactive naphthalenone pentaketide recognized for its potent phytotoxic, antimicrobial, and anti-proliferative properties. It is frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Isosclerone ((+)-4,8-dihydroxy-1-tetralone) is a bioactive naphthalenone pentaketide recognized for its potent phytotoxic, antimicrobial, and anti-proliferative properties. It is frequently isolated from the culture broths of endophytic and marine-derived fungi, such as Hamigera avellanea1[1] and Botrytis pseudocinerea2[2], as well as from the exocarp of higher plants like Carya cathayensis3[3].

The purification of isosclerone from crude biological matrices requires a strategic, multi-dimensional chromatographic approach to separate it from complex background matrices. The workflow detailed in this application note leverages liquid-liquid partitioning, normal-phase silica gel chromatography, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity.

Experimental Workflow

IsoscleroneWorkflow A Biomass Preparation (Fungal Broth / Plant Exocarp) B Solvent Extraction (Ethyl Acetate Partitioning) A->B C Crude EtOAc Extract (Concentrated in vacuo) B->C D Primary Fractionation (Silica Gel Step Gradient) C->D E Mid-Polar Fractions (n-Hexane:EtOAc 6:4 to 4:6) D->E F Secondary Purification (Sephadex LH-20 Size Exclusion) E->F G Final Polishing (Semi-Preparative RP-HPLC) F->G H Pure Isosclerone (>98% Purity) G->H

Workflow for the extraction, fractionation, and HPLC purification of isosclerone.

Step-by-Step Methodologies & Mechanistic Insights

Upstream Processing: Ethyl Acetate Extraction

Objective: Selectively partition mid-polar secondary metabolites from the aqueous culture broth or plant macerate.

Causality: Ethyl acetate (EtOAc) is selected due to its moderate polarity index (4.4). It efficiently breaks the hydration shells around phenolic compounds like isosclerone, extracting them into the organic phase while leaving highly polar polysaccharides, proteins, and inorganic salts in the aqueous phase 2[2].

Protocol:

  • Filter the fungal culture broth (e.g., 14-day liquid culture) through a Buchner funnel to separate the mycelial mat from the liquid medium.

  • Adjust the pH of the filtrate to ~5.5 using 1M HCl. This ensures the phenolic hydroxyl groups of isosclerone remain protonated (uncharged), maximizing their solubility in the organic phase.

  • Extract the filtrate with an equal volume of EtOAc (1:1 v/v) three times in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Self-Validation Step: The organic layer must transition from cloudy to completely clear, indicating the total removal of residual water. This is critical, as trace moisture will deactivate the stationary phase in the subsequent silica gel fractionation step.

  • Concentrate the extract in vacuo at 40 °C using a rotary evaporator to yield the crude EtOAc extract.

Primary Fractionation: Silica Gel Column Chromatography

Objective: Separate the crude extract into simplified fractions based on polarity.

Causality: Normal-phase silica gel (230–400 mesh) utilizes polar silanol groups to retain compounds. By applying a step gradient from a non-polar solvent (n-hexane) to a polar solvent (methanol), compounds are eluted in order of increasing polarity. Isosclerone, possessing both a hydrophobic tetralone core and polar hydroxyl groups, typically elutes in mid-polar solvent mixtures 1[1].

Protocol:

  • Dry-load the crude EtOAc extract onto silica gel (1:2 w/w ratio) and load it onto a pre-packed silica gel column.

  • Elute the column using the step gradient outlined in Table 1 .

  • Collect fractions and monitor via Thin Layer Chromatography (TLC) under UV light (254 nm).

  • Pool fractions exhibiting a prominent UV-active spot at an Rf value of ~0.45 (when developed in n-hexane:EtOAc 1:1).

Secondary Purification: Sephadex LH-20 Chromatography

Objective: Remove high-molecular-weight polymers and deeply pigmented impurities.

Causality: Sephadex LH-20 is a cross-linked dextran gel that separates molecules based on size and, in methanolic solvents, mild hydrogen bonding. Large polymeric impurities elute first (in the void volume), while smaller phenolic compounds like isosclerone are retained longer 3[3].

Protocol:

  • Dissolve the pooled active fractions from the silica column in a minimal volume of Methanol (MeOH).

  • Load onto a Sephadex LH-20 column pre-equilibrated with 100% MeOH.

  • Elute isocratically with MeOH at a flow rate of 1.0 mL/min.

  • Collect 5 mL fractions and analyze via LC-MS to identify fractions containing the target mass (m/z 193 [M+H]⁺ for isosclerone).

Final Polishing: Semi-Preparative RP-HPLC

Objective: Achieve >98% purity by resolving isosclerone from closely related structural analogues and stereoisomers.

Causality: Reversed-phase C18 chromatography separates compounds based on hydrophobicity. The addition of an acidic modifier (e.g., 0.1% formic acid or 0.5% acetic acid) to the mobile phase is critical. It suppresses the ionization of isosclerone's phenolic hydroxyl groups, preventing secondary interactions with residual silanols on the stationary phase, which causes severe peak tailing 3[3].

Protocol:

  • Reconstitute the Sephadex-purified fraction in Acetonitrile:Water (1:1) and filter through a 0.22 µm PTFE syringe filter.

  • Inject onto a semi-preparative HPLC system configured with the parameters in Table 2 .

  • Collect the peak eluting at the characteristic retention time for isosclerone (typically between 12-15 minutes depending on the exact column dimensions).

  • Lyophilize the collected fraction to yield pure isosclerone as a crystalline solid.

Quantitative Data Summaries

Table 1: Silica Gel Column Chromatography Step Gradient Profile

StepMobile Phase (v/v)Target Eluate Profile
1n-Hexane (100%)Non-polar lipids, aliphatic waxes
2n-Hexane:EtOAc (8:2)Non-polar pigments, sterols
3n-Hexane:EtOAc (6:4)Isosclerone enriched fraction
4n-Hexane:EtOAc (4:6)Isosclerone enriched fraction
5EtOAc (100%)Polar phenolics, macrolides
6EtOAc:MeOH (1:1)Highly polar residual compounds

Table 2: Semi-Preparative HPLC Parameters for Isosclerone Polishing

ParameterSpecification
Column Zorbax Eclipse XDB-C18 (9.4 × 250 mm, 5 µm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Profile 0–5 min: 30% B; 5–25 min: 30% to 85% B
Flow Rate 3.0 mL/min
Detection Wavelength 220 nm and 254 nm (Diode Array Detector)
Column Temperature 30 °C
Injection Volume 50 - 100 µL

References

  • Title: Loss of a major toxin gene cluster defines a metabolic schism and host-specific virulence in Botrytis pseudocinerea Source: PLOS One URL
  • Title: Phytotoxicity of 4,8-Dihydroxy-1-tetralone Isolated from Carya cathayensis Sarg.
  • Title: Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732 Source: Marine Drugs URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting isosclerone degradation during organic solvent extraction

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of naphthalenone pentaketides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of naphthalenone pentaketides. Isosclerone (also known as regiolone or 4,8-dihydroxytetralone) is a highly bioactive secondary metabolite produced by fungi such as Sclerotinia sclerotiorum and Neofusicoccum parvum.

Due to its specific tetralone skeleton—featuring vicinal hydroxyl and carbonyl groups—isosclerone is notoriously unstable. It is highly susceptible to oxidative, thermal, and pH-induced degradation during standard organic solvent extraction. This guide is designed to deconstruct the causality behind these degradation pathways and provide a self-validating framework to ensure high-yield, high-purity recovery.

Part 1: Understanding Isosclerone Degradation

Before troubleshooting, it is critical to understand the chemical pathways that lead to sample loss. Isosclerone acts as a precursor in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. When exposed to suboptimal extraction conditions, it rapidly degrades into downstream artifacts.

IsoscleroneDegradation Iso Isosclerone (4,8-dihydroxytetralone) Ox Oxidation (O2, Light, High Temp) Iso->Ox Loss of 2H Dehyd Dehydration (Acid/Base Catalyzed) Iso->Dehyd Loss of H2O Jug Juglone (5-hydroxy-1,4-naphthoquinone) Ox->Jug Poly Polymerization (Radical Coupling) Jug->Poly Melanin Melanin-like Polymeric Degradants Poly->Melanin Darkening of Extract Naph Naphthalene Derivatives Dehyd->Naph

Mechanisms of isosclerone degradation during organic extraction.

Part 2: Troubleshooting FAQs

Q1: Why does my isosclerone extract turn dark brown or black during rotary evaporation? The Causality: Isosclerone undergoes spontaneous autoxidation when exposed to atmospheric oxygen and light, particularly when concentrated under heat. The methylene and hydroxyl groups at the C-3 and C-4 positions oxidize, converting the tetralone structure into juglone (5-hydroxy-1,4-naphthoquinone)[1]. Juglone is highly reactive and rapidly undergoes radical-mediated polymerization to form dark, insoluble melanin-like complexes[2]. The Fix: You must evaporate solvents under reduced pressure at temperatures strictly below 30°C. Flush the rotary evaporator with an inert gas (nitrogen or argon) to displace oxygen, and shield the receiving flask from ambient light using aluminum foil.

Q2: How can I prevent acid-catalyzed degradation during the liquid-liquid extraction phase? The Causality: Extracting fungal culture filtrates requires acidification to protonate phenolic hydroxyls, which increases the partition coefficient of isosclerone into the organic phase[3]. However, excessive acidification (pH < 3.0) catalyzes the dehydration of the C-4 hydroxyl group, leading to aromatization and the formation of fully aromatic naphthalenes. Conversely, alkaline conditions promote enolization of the C-1 carbonyl, accelerating oxidation. The Fix: Maintain the aqueous phase strictly at pH 4.0–4.2. Use a mild organic acid like 1M Formic Acid (HCOOH) rather than strong mineral acids (like HCl) to prevent localized pH drops that trigger dehydration.

Q3: What is the optimal solvent system to maximize isosclerone recovery? The Causality: While methanol or ethanol can extract isosclerone, they co-extract large amounts of fungal exopolysaccharides (e.g., pullulans)[4]. These polysaccharides trap isosclerone in a viscous matrix, complicating downstream purification and promoting degradation. Ethyl acetate (EtOAc) provides the optimal dielectric constant for selectively partitioning naphthalenone pentaketides from the aqueous phase while leaving highly polar polysaccharides behind[5].

Part 3: Quantitative Impact of Extraction Parameters

The following table summarizes the causal relationship between extraction conditions and isosclerone stability, derived from optimized recovery trials.

Solvent SystemAqueous pHEvap. Temp (°C)AtmosphereIsosclerone Recovery (%)Primary Degradant Observed
Ethyl Acetate 4.2 30 Argon >92% None (Stable)
Ethyl Acetate4.250Air65%Juglone
Methanol7.040Air45%Melanin polymers
Chloroform2.030Air55%Dehydrated naphthalenes

Part 4: Self-Validating Extraction Protocol

To ensure scientific integrity, the following methodology incorporates self-validating checkpoints. If a checkpoint fails, the protocol dictates immediate corrective action, preventing the compounding of errors.

Step 1: Filtration & Pre-chilling

  • Action: Filter the fungal liquid culture through Miracloth to remove mycelial mats. Immediately chill the filtrate to 4°C to suppress enzymatic and oxidative degradation.

  • Validation Checkpoint: The filtrate must remain clear and pale yellow. If the liquid begins to darken, premature oxidation is occurring; discard and harvest a fresh culture, ensuring faster chilling.

Step 2: Precision pH Adjustment

  • Action: Slowly add 1M Formic Acid (HCOOH) to the chilled filtrate under continuous stirring until the pH reaches exactly 4.2[3].

  • Validation Checkpoint: Monitor with a calibrated pH meter. If the pH drops below 4.0, do not back-titrate with a strong base (which causes localized enolization). Discard the batch.

Step 3: Liquid-Liquid Partitioning

  • Action: Transfer the filtrate to a separatory funnel. Add an equal volume of cold (4°C) Ethyl Acetate (EtOAc). Shake gently to avoid emulsion formation. Vent frequently. Repeat the extraction three times[5].

  • Validation Checkpoint: The organic (top) layer should partition cleanly within 5 minutes. If a cloudy emulsion forms (indicating polysaccharide carryover), centrifuge the mixture at 4000 × g for 5 minutes to force phase separation.

Step 4: Desiccation

  • Action: Pool the EtOAc fractions and add anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the dried extract through Whatman No. 1 paper.

  • Validation Checkpoint: The Na₂SO₄ crystals should be free-flowing ("snow-like") when swirled. If they clump entirely, water remains; add more Na₂SO₄ until free-flowing.

Step 5: Inert Concentration

  • Action: Evaporate the EtOAc using a rotary evaporator set to a maximum water bath temperature of 30°C. Backfill the system with Argon gas. Shield the flask from light.

  • Validation Checkpoint: The resulting residue should be a light-brown to pale-yellow oil. A dark brown or black residue confirms thermal/oxidative degradation to juglone has occurred.

ExtractionWorkflow Culture Fungal Culture Filtrate (Pale Yellow) Chill Chill to 4°C & Adjust pH to 4.2 Culture->Chill Extract Liquid-Liquid Extraction (Ethyl Acetate, 3x) Chill->Extract Dry Dry over Anhydrous Na2SO4 Extract->Dry Evap Rotary Evaporation (<30°C, Argon, Dark) Dry->Evap Product Purified Isosclerone (Stable Extract) Evap->Product Strict parameters met Fail Degradation (Juglone/Melanin) Evap->Fail High Temp / O2 exposure

Self-validating workflow for optimized isosclerone extraction.

References

  • Lipophilic phytotoxins produced by Neofusicoccum parvum, a grapevine canker agent. CABI Digital Library.
  • Isosclerone, a New Metabolite of Sclerotinia sclerotiorum (Lib.) De Bary. tandfonline.com.
  • Melanin synthesis by Sclerotinia sclerotiorum: Mycologia. tandfonline.com.
  • Preliminary Studies on the In Vitro Interactions Between the Secondary Metabolites Produced by Esca-Associated Fungi and Enological Saccharomyces cerevisiae Strains. MDPI.
  • A New Flow Cytometry Technique to Identify Phaeomoniella chlamydospora Exopolysaccharides and Study Mechanisms of Esca Grapevine Foliar Symptoms. APS Journals.

Sources

Optimization

improving LC-MS/MS peak resolution for isosclerone and scytalone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with the LC-MS/MS quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with the LC-MS/MS quantification of isosclerone and scytalone.

These two compounds are structurally related naphthalenone pentaketides produced by phytopathogenic fungi (e.g., Phaeoacremonium minimum and Phaeomoniella chlamydospora) and serve as critical biomarkers for grapevine Esca disease[1].

Mechanistic Insight: The Analytical Challenge

Scytalone (3,4-dihydro-3,6,8-trihydroxy-1(2H)-naphthalenone) and isosclerone (3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone) differ by only a single hydroxyl group[2]. This structural homology results in nearly identical partition coefficients (logP) and polarities.

When analyzing these compounds via liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers frequently encounter three cascading issues:

  • Secondary Interactions: The multiple phenolic hydroxyl groups readily interact with unreacted silanols on silica-based stationary phases, causing severe peak tailing.

  • Ion Suppression: Co-elution of these closely related species in complex fungal or plant matrices leads to competition for charge droplets in the Electrospray Ionization (ESI) source, drastically reducing quantitative accuracy and sensitivity[3].

  • In-Source Fragmentation: Scytalone is prone to losing a water molecule in the ESI source, generating fragments that can cause crosstalk with isosclerone's isolation window if chromatographic resolution is not achieved[4].

Below, you will find targeted FAQs, a self-validating experimental protocol, and optimized parameters to resolve these issues.

Troubleshooting Guide & FAQs

Q1: My isosclerone and scytalone peaks are broad and tailing severely. How can I fix this? A1: Peak tailing for phenolic compounds is almost always caused by secondary interactions between the acidic hydroxyl groups of the analytes and residual silanol groups on the column.

  • The Fix: Ensure your mobile phase is properly acidified. Adding 0.1% formic acid to both the aqueous and organic mobile phases keeps the phenolic groups fully protonated (neutral) and suppresses silanol ionization. Additionally, switch to a fully end-capped, high-purity silica C18 column (e.g., sub-2-micron UPLC column) to physically block access to the silica backbone.

Q2: The retention times for isosclerone and scytalone are overlapping, leading to matrix effects. How do I improve chromatographic resolution? A2: Because they differ by only one hydroxyl group, standard steep gradients will force them to co-elute.

  • The Fix: Flatten the gradient slope specifically during their expected elution window. If they typically elute at 35% organic modifier, adjust the gradient to increase slowly from 25% to 45% over 8–10 minutes. If resolution remains poor with acetonitrile, switch the organic modifier to methanol. Methanol is a protic solvent and offers different hydrogen-bonding selectivity, which is highly effective at separating closely related phenols[3].

Q3: I am seeing crosstalk in my MS/MS channels between the two compounds. What is causing this? A3: In negative ESI mode, scytalone ([M-H]⁻ at m/z 193) can undergo in-source water loss, generating a fragment at m/z 175. Isosclerone's precursor is [M-H]⁻ at m/z 177. If the quadrupole resolution is set too wide, the m/z 175 fragment from scytalone can bleed into the m/z 177 isolation window of isosclerone.

  • The Fix: First, achieve baseline chromatographic separation. Second, lower the Declustering Potential (DP) to minimize in-source fragmentation. Finally, ensure Q1 and Q3 are set to strictly unit resolution and utilize the highly specific MRM transitions detailed in Table 1[4].

Mandatory Visualization: Workflows & Decision Trees

LCMS_Workflow A 1. Sample Preparation (Acidified EtOAc Extraction, pH 2) B 2. Chromatographic Separation (UPLC C18, Methanol/Water + 0.1% FA) A->B C 3. ESI Source Optimization (Negative Mode, Minimize DP) B->C D 4. MS/MS Detection (Unit Resolution MRM Transitions) C->D E 5. Data Analysis (Peak Integration & Matrix Factor Check) D->E

Figure 1: End-to-end LC-MS/MS optimization workflow for naphthalenone pentaketides.

Troubleshooting Start Issue: Poor Peak Resolution Isosclerone & Scytalone Q1 Are peaks tailing? Start->Q1 Tailing_Yes Add 0.1% Formic Acid Use End-capped Column Q1->Tailing_Yes Yes Tailing_No Check Retention Time (RT) Q1->Tailing_No No Q2 Are RTs overlapping? Tailing_No->Q2 RT_Yes Flatten Gradient Slope Switch to Methanol Q2->RT_Yes Yes RT_No Check MS/MS Crosstalk Q2->RT_No No Q3 Is there ion suppression? RT_No->Q3 Supp_Yes Dilute Sample 1:10 Optimize Divert Valve Q3->Supp_Yes Yes

Figure 2: Decision tree for troubleshooting isosclerone and scytalone chromatographic resolution.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before running actual biological samples.

Step 1: System Suitability Testing (SST)

  • Prepare a neat standard mixture containing 100 ng/mL of both isosclerone and scytalone in 10% Methanol.

  • Inject 5 µL onto the LC-MS/MS system.

  • Validation Checkpoint: Do not proceed to sample analysis unless the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 and the tailing factor ( Tf​ ) for both peaks is ≤1.2 .

Step 2: Sample Preparation (Fungal Filtrate)

  • Collect fungal culture filtrate and adjust to pH 2.0 using 1 M formic acid to ensure phenols are fully protonated[1].

  • Extract three times with equal volumes of ethyl acetate.

  • Dry the combined organic layers under a gentle stream of nitrogen and reconstitute in 10% Methanol for injection.

Step 3: LC-MS/MS Execution

  • Utilize a sub-2-micron C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Apply the optimized gradient (Table 2) and monitor the specific MRM transitions (Table 1) in negative ESI mode.

Quantitative Data & Optimized Parameters

Table 1: Physicochemical Properties & Optimized MRM Transitions Note: Parameters such as Collision Energy (CE) and Declustering Potential (DP) should be fine-tuned to your specific instrument model, but these serve as an authoritative baseline.

AnalyteFormulaExact MassPrecursor Ion [M-H]⁻Quantifier IonQualifier Ion
Scytalone C₁₀H₁₀O₄194.0579m/z 193.05m/z 149.00m/z 175.00
Isosclerone C₁₀H₁₀O₃178.0630m/z 177.05m/z 133.00m/z 159.00

Table 2: Optimized UPLC Gradient for Phenolic Resolution Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid Flow Rate: 0.35 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
2.0955Isocratic hold (desalting)
10.05050Shallow linear ramp (resolves isomers/phenols)
12.0595Column wash
15.0595Column wash
15.1955Re-equilibration
20.0955End of run

References

  • Findlay, J. A., & Kwan, D. (1973). Scytalone (3, 6, 8-trihydroxytetralone), a metabolite from a Scytalidium species. Canadian Journal of Chemistry, 51(10), 1617-1619.[Link]

  • Lemaître-Guillier, C., et al. (2009). Differential Analysis of Mycoalexins in Confrontation Zones of Grapevine Fungal Pathogens by Ultrahigh Pressure Liquid Chromatography/Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(1), 161-167.[Link]

  • Reveglia, P., et al. (2022). Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. Journal of Fungi, 8(1), 55.[Link]

Sources

Troubleshooting

Isosclerone UHPLC-Orbitrap MS Support Center: Overcoming Matrix Effects

Welcome to the Technical Support Center for Isosclerone analysis. Isosclerone (4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one) is a bioactive naphthalenone polyketide frequently isolated from tracheomycotic fungi such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isosclerone analysis. Isosclerone (4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one) is a bioactive naphthalenone polyketide frequently isolated from tracheomycotic fungi such as Phaeoacremonium species[1][2]. When quantifying this phytotoxin in complex biological matrices (e.g., fungal culture filtrates, plant tissues) using Ultra-High Performance Liquid Chromatography coupled to Orbitrap mass spectrometry (UHPLC-Orbitrap MS), researchers frequently encounter severe matrix effects (ME)[1].

This guide provides field-proven troubleshooting strategies, focusing on causality and self-validating methodologies to ensure absolute scientific integrity in your quantitative workflows.

FAQ 1: Diagnosing the Matrix Effect

Q: My isosclerone peak areas fluctuate wildly between different fungal extract batches. Is this a matrix effect, and how do I definitively diagnose it?

Causality & Insight: Fluctuation in peak area without a corresponding shift in retention time is the hallmark of electrospray ionization (ESI) charge competition[3]. Because Orbitrap MS relies on the continuous generation of stable gas-phase ions, any co-eluting matrix component (like salts or pigments) that outcompetes isosclerone for available charge will artificially suppress the signal.

G Matrix Complex Sample Matrix (Salts, Lipids, Pigments) Droplet ESI Droplet Formation (Limited Surface Charge) Matrix->Droplet Isosclerone Isosclerone Analyte (Target Metabolite) Isosclerone->Droplet Competition Charge Competition & Evaporation Inhibition Droplet->Competition Suppression Ion Suppression (Reduced MS Signal) Competition->Suppression Matrix outcompetes analyte

Mechanism of ESI ion suppression by matrix components.

Self-Validating Diagnostic Protocol: Post-Column Infusion To validate that the fluctuation is matrix-induced, map the suppression zones across your chromatogram:

  • Setup: Connect a syringe pump to a T-piece placed between the UHPLC analytical column and the Orbitrap ESI source.

  • Infusion: Continuously infuse a pure standard of isosclerone (e.g., 100 ng/mL) at a low flow rate (10 µL/min). This creates a constant, elevated baseline signal for the isosclerone exact mass in the Orbitrap.

  • Injection: Inject a blank matrix sample (e.g., uninoculated fungal culture medium extract).

  • Validation: Monitor the continuous isosclerone trace. Any negative dips in the baseline directly correspond to the retention times of suppressing matrix components. If your target isosclerone peak elutes within one of these "dips" during a normal run, you have confirmed a matrix effect.

FAQ 2: Optimizing Sample Preparation

Q: I am currently using protein precipitation (PPT) for my culture filtrates, but ion suppression is still >50%. What is the most effective sample preparation to isolate isosclerone?

Causality & Insight: PPT is often the least effective sample preparation technique because it fails to remove phospholipids and complex carbohydrates, which are notorious for fouling the MS source and causing severe ion suppression[4]. To isolate a polar naphthalenone like isosclerone, a polymeric mixed-mode Solid-Phase Extraction (SPE) is vastly superior. Mixed-mode sorbents utilize both reversed-phase and ion-exchange retention mechanisms, dramatically reducing residual matrix components and restoring ionization efficiency[4].

Self-Validating Protocol: Polymeric Mixed-Mode SPE for Isosclerone

  • Internal Standard Addition: Spike 50 µL of 2-hydroxy-1,4-naphthoquinone (a structural analog used as an internal standard) into 500 µL of the fungal extract[5]. Validation checkpoint: The IS peak area must remain consistent (RSD <15%) across all final injections to prove extraction efficiency is stable and matrix effects are neutralized.

  • Conditioning: Pass 2 mL of LC-MS grade methanol through the mixed-mode SPE cartridge, followed by 2 mL of LC-MS grade water[4].

  • Loading: Dilute the spiked sample 1:1 with aqueous ammonium acetate buffer (pH 9.0) to ensure analytes are in the correct ionization state, then load onto the cartridge[3].

  • Washing: Wash with 2 mL of 5% methanol in water to elute salts and highly polar interferents.

  • Elution: Elute isosclerone and the IS using 2 mL of 100% acetonitrile.

  • Reconstitution: Evaporate under gentle nitrogen and reconstitute in the initial UHPLC mobile phase.

SPE Start Fungal Culture Filtrate + Internal Standard Condition 1. Condition SPE Cartridge (Methanol -> Water) Start->Condition Load 2. Load Sample (Diluted 1:1 with Buffer) Condition->Load Wash 3. Wash Interferents (5% Methanol) Load->Wash Elute 4. Elute Isosclerone (100% Acetonitrile) Wash->Elute Analyze UHPLC-Orbitrap MS Elute->Analyze

Step-by-step SPE workflow for isosclerone purification.

FAQ 3: The Dilute-and-Shoot Alternative

Q: We have a high-throughput lab and cannot afford the time for SPE. Can we use a "dilute-and-shoot" approach for isosclerone?

Causality & Insight: Yes, provided your Orbitrap has sufficient sensitivity to handle lower analyte concentrations. The extent of matrix effects depends on the logarithm of the matrix concentration[6]. Because of this logarithmic relationship, a simple 2-fold dilution is ineffective. However, a dilution factor of 25–40x can reduce total ion suppression to less than 20%, which is generally acceptable for accurate quantification[6][7].

Self-Validating Protocol: Logarithmic Dilution Strategy

  • Preparation: Take 10 µL of the raw fungal extract and dilute it with 390 µL of initial mobile phase (1:40 dilution).

  • Matrix Match: Prepare a calibration curve of isosclerone in a similarly diluted blank matrix (matrix-matched calibration)[6].

  • Validation: Calculate the Matrix Factor (MF). Inject a neat standard (in solvent) and a matrix-matched standard at the same concentration. MF=PeakAreaSolvent​PeakAreaMatrix​​ . An MF between 0.8 and 1.2 validates that the dilution successfully mitigated the matrix effect.

Quantitative Comparison of Sample Preparation Methods

To guide your workflow selection, the following table summarizes the expected performance of various sample preparation methods for isosclerone analysis based on established LC-MS/MS bioanalytical optimization[4][6].

Sample Preparation MethodIsosclerone Recovery (%)Matrix Effect (%)Processing Time per BatchCost per Sample
Protein Precipitation (PPT)85 - 90%-45% to -60% (Severe)~15 minsLow
Liquid-Liquid Extraction (LLE)40 - 50% (Poor for polar)-15% to -20% (Moderate)~45 minsMedium
Dilute-and-Shoot (1:40)N/A (Direct Injection)< -20% (Acceptable)~5 minsVery Low
Polymeric Mixed-Mode SPE92 - 98%-5% to +2% (Negligible)~60 minsHigh
FAQ 4: Instrumental Optimization

Q: Can chromatographic or Orbitrap source adjustments compensate for residual matrix effects?

Causality & Insight: Yes. If sample preparation cannot be further optimized, you must manipulate the chromatography and the Heated Electrospray Ionization (HESI) source parameters.

  • Chromatography: Modify the mobile phase pH to alter the retention time of isosclerone relative to suppressing phospholipids, whose retention tends to be independent of pH[4]. Shifting the isosclerone peak away from the column void volume and major lipid elution zones prevents charge competition.

  • Orbitrap HESI Source: Increase the HESI capillary temperature (e.g., to 300 °C) and optimize the sheath/auxiliary gas flow rates[7]. Higher temperatures improve droplet desolvation in complex matrices, reducing the evaporation inhibition caused by heavy matrix components[3].

References
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. cdc.gov.
  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? acs.org.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. sigmaaldrich.com.
  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. nih.gov.
  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. acs.org.
  • Isosclerone | C10H10O3 | CID 13369486. nih.gov.
  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. proquest.com.

Sources

Optimization

🔍 Core Troubleshooting: Solvent Polarity &amp; Recovery Yields (FAQs)

Welcome to the Isosclerone Recovery Support Center . As a Senior Application Scientist, I have designed this technical guide to address the thermodynamic, chemical, and practical challenges associated with isolating isos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isosclerone Recovery Support Center . As a Senior Application Scientist, I have designed this technical guide to address the thermodynamic, chemical, and practical challenges associated with isolating isosclerone—a bioactive naphthalenone pentaketide produced by various phytopathogenic fungi[1].

Because isosclerone possesses both a lipophilic tetralin core and polar hydroxyl groups, optimizing solvent polarity and phase conditions is critical for maximizing recovery yields[2]. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your extraction workflows are robust and reproducible.

Q1: Why is my isosclerone recovery low when extracting culture filtrates with highly non-polar solvents like pure n-hexane? A: Isosclerone ((4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone) is a moderately polar compound[3]. While its aromatic tetralin core provides lipophilicity, its two hydroxyl groups act as strong hydrogen-bond donors and acceptors. Pure n-hexane (Polarity Index P′=0.1 ) lacks the dipole moment and hydrogen-bonding capacity required to solvate these hydroxyl groups[4]. Consequently, the thermodynamic drive for isosclerone to partition from the aqueous culture filtrate into the hexane phase is extremely low. You must use a mid-polarity solvent, such as Ethyl Acetate (EtOAc, P′=4.4 ), which provides the optimal dielectric constant to stabilize the molecule's polar functional groups while remaining immiscible with water[5].

Q2: I am using Ethyl Acetate, but my recovery is still inconsistent. How does pH interact with solvent polarity during Liquid-Liquid Extraction (LLE)? A: Solvent polarity alone does not dictate partitioning; the ionization state of your target molecule is equally critical. Isosclerone contains a phenolic hydroxyl group, making it a weak acid[6]. If your fungal culture filtrate is neutral to basic (pH > 7), a significant fraction of isosclerone ionizes into a highly polar phenolate anion. This ionic form is heavily solvated by water, preventing it from partitioning into the organic EtOAc phase. To maximize recovery, you must acidify the aqueous filtrate to pH 2.0–5.0 prior to extraction[7]. This suppresses ionization, ensuring isosclerone remains in its neutral, lipophilic state, thereby driving it into the organic phase.

Q3: During downstream silica gel chromatography, isosclerone streaks severely or co-elutes with impurities. How do I refine the mobile phase? A: Silica gel is a highly polar stationary phase. If your mobile phase is too non-polar, isosclerone's hydroxyl groups will hydrogen-bond irreversibly to the silanol groups on the silica surface, causing peak tailing and poor recovery[4]. A binary gradient is required. Start with a moderately polar mixture like EtOAc/n-hexane (55:45 v/v)[4]. Furthermore, because isosclerone is weakly acidic, adding a trace amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase will suppress secondary interactions between the phenolic groups and the silica, sharpening the elution peak and improving resolution[6].

📊 Quantitative Data: Solvent Polarity vs. Recovery Efficiency

The following table summarizes the causal relationship between solvent physicochemical properties and the expected extraction efficiency of isosclerone from aqueous media.

Solvent SystemPolarity Index ( P′ )Dielectric Constant ( ε )Est. Isosclerone Recovery (%)Mechanistic Rationale
n-Hexane 0.11.89< 10%Fails to disrupt aqueous H-bonds of the dihydroxy-naphthalenone core.
Chloroform 4.14.8175 - 85%Good solvation of the tetralin ring; moderate H-bond acceptor capacity.
Ethyl Acetate 4.46.0290 - 98% Optimal H-bond acceptor; excellent partitioning from acidic aqueous phases[8].
Methanol 5.132.7N/A (Miscible)Highly efficient for solid-liquid extraction of mycelia, but unusable for aqueous LLE[5].

⚙️ Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol utilizes thermodynamic partitioning to isolate isosclerone from complex fungal culture filtrates[8].

  • Filtration: Filter the raw fungal culture through a 0.22 µm membrane to remove mycelial debris.

  • Acidification (Critical Step): Gradually add 1M HCl to the aqueous filtrate while monitoring with a calibrated pH meter. Stop when the pH reaches 3.5.

    • Self-Validation Checkpoint: If the pH drifts upward after 5 minutes, buffering agents from the culture media are still active. Continue titrating until a stable pH of 3.5 is held, ensuring complete protonation of the phenolic hydroxyls.

  • Partitioning: Transfer the filtrate to a separatory funnel. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc). Invert gently for 3 minutes, venting frequently.

    • Self-Validation Checkpoint: If a persistent emulsion forms, the interfacial tension is too low due to co-extracted biosurfactants. Add saturated NaCl (brine) to increase the aqueous phase density and ionic strength, forcing phase separation.

  • Recovery: Collect the upper organic (EtOAc) layer. Repeat the extraction twice more with fresh EtOAc to ensure exhaustive recovery.

  • Drying: Add anhydrous Na2​SO4​ to the combined organic phases until the salt flows freely, confirming the removal of residual water. Evaporate under reduced pressure to yield the crude extract[8].

Protocol B: Chromatographic Purification

This protocol utilizes a polarity gradient to separate isosclerone from co-extracted lipophilic toxins (e.g., melleins or tyrosol)[4].

  • Column Preparation: Pack a glass column with silica gel (Kieselgel 60, 0.063–0.200 mm) using n-hexane as the slurry solvent[4].

  • Sample Loading: Dissolve the crude EtOAc extract in a minimal volume of Chloroform and carefully load it onto the column head.

  • Gradient Elution: Elute using a step gradient. Begin with 100% n-hexane, progressively increasing polarity by adding EtOAc. The target fraction typically elutes at an EtOAc/n-hexane ratio of 55:45 (v/v)[4].

    • Self-Validation Checkpoint: Spot the eluent fractions onto a TLC plate (Silica gel 60 F254). Develop in EtOAc/Toluene (3:1)[5]. Isosclerone will self-validate its presence by exhibiting bright yellow fluorescence under UV illumination (365 nm)[3].

🧬 Workflow Visualization

G Start Fungal Culture Filtrate (Aqueous Phase) Acidify Acidification (pH 3.5) Protonates Phenolic OH Start->Acidify Adjust pH Extract Liquid-Liquid Extraction Add EtOAc (Mid-Polarity) Acidify->Extract Mix 1:1 v/v PhaseSplit Phase Separation (Brine Wash if Emulsion) Extract->PhaseSplit Aqueous Aqueous Phase (Polar Impurities: Sugars, Salts) PhaseSplit->Aqueous Discard Organic Organic Phase (EtOAc) (Isosclerone + Lipids) PhaseSplit->Organic Retain & Dry Chromatography Silica Gel Chromatography EtOAc:Hexane Gradient Organic->Chromatography Concentrate Pure Purified Isosclerone (Maximized Recovery) Chromatography->Pure TLC Validation

Workflow for optimizing solvent polarity and pH to maximize isosclerone recovery.

📚 References

  • [3] Isosclerone, a New Metabolite of Sclerotinia sclerotiorum (Lib.) De Bary. Agricultural and Biological Chemistry. Available at:

  • [4] Lipophilic phytotoxins produced by Neofusicoccum parvum, a grapevine canker agent. CABI Digital Library. Available at:

  • [8] Isolation of Phytotoxic Phenols and Characterization of a New 5-Hydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera. ACS Publications. Available at:

  • [2] Showing Compound (S)-Isosclerone (FDB018120). FooDB. Available at:

  • [7] Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. PMC / NIH. Available at:

  • [6] Regiolone and Isosclerone, Two Enantiomeric Phytotoxic Naphthalenone Pentaketides: Computational Assignment of Absolute Configuration. ResearchGate. Available at:

  • [5] Increased metabolite production by deletion of an HDA1-type histone deacetylase in the phytopathogenic fungi, Magnaporthe oryzae. NII. Available at:

  • [1] Metabolic and Phytotoxic Profile of Phytopathogens in Main Extensive Crops of Argentina. PMC / NIH. Available at:

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Isosclerone Chromatography Profiling

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and quantification of fungal secondary metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and quantification of fungal secondary metabolites. Isosclerone (4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalenone) is a highly bioactive naphthalenone pentaketide, widely studied for its phytotoxicity in grapevine trunk diseases (e.g., Esca complex) and its promising anti-proliferative effects in oncology[1][2].

However, its structural characteristics make it notoriously prone to co-elution. Whether you are dealing with its stereoisomer (regiolone) or structurally analogous polyketides like scytalone, achieving baseline resolution requires a mechanistic approach to column chemistry and mobile phase thermodynamics. This guide provides self-validating protocols to troubleshoot and resolve these specific co-elution artifacts.

Visual Workflow: Isosclerone Co-Elution Troubleshooting Logic

Workflow Start Isosclerone Co-elution Detected CheckType Identify Co-eluting Species Start->CheckType Chiral Enantiomer (Regiolone) CheckType->Chiral Achiral Structural Analog (Scytalone) CheckType->Achiral Matrix Matrix Interference CheckType->Matrix ActionChiral Switch to Chiralcel OD CSP Chiral->ActionChiral ActionAchiral Optimize C18 + 0.1% Formic Acid Achiral->ActionAchiral ActionMatrix Implement SPE Cleanup Matrix->ActionMatrix

Troubleshooting workflow for resolving isosclerone co-elution based on interference type.

FAQ 1: Achiral Co-Elution (Isosclerone vs. Scytalone)

Q: When profiling Phaeoacremonium minimum extracts, isosclerone consistently co-elutes with scytalone on my standard C18 column. How do I achieve baseline resolution?

A: Causality and Solution Scytalone and isosclerone are both naphthalenone pentaketides synthesized via the same polyketide pathway[2]. Their similar molecular weights and polarities cause them to co-elute on older, fully porous 5 µm C18 columns. Scytalone possesses an additional hydroxyl group compared to isosclerone.

To resolve this, you must exploit minor differences in hydrophobicity and hydrodynamic volume. Switching to a sub-2-micron core-shell column (e.g., Cortecs C18, 2.7 µm or 1.8 µm) significantly increases theoretical plates and separation efficiency[3]. Furthermore, the mobile phase must be strictly buffered with a weak acid (0.1% Formic Acid) to suppress the ionization of the phenolic hydroxyl groups, preventing peak tailing and unpredictable retention shifts[2].

Protocol 1: Self-Validating UHPLC-MS/MS Method for Naphthalenone Resolution

  • Column Selection : Install a high-efficiency C18 column (e.g., 4.6 × 100 mm, 3.5 µm or sub-2-micron equivalent) maintained at 28 °C[2].

  • Mobile Phase Preparation :

    • Eluent A: Optima-grade Water + 0.1% (v/v) Formic Acid.

    • Eluent B: LC-MS grade Acetonitrile + 0.1% (v/v) Formic Acid.

  • Gradient Elution : Program a linear gradient from 10% B to 80% B over 6 minutes, followed by a 4-minute equilibration step[2]. Set the flow rate to 0.4 mL/min.

  • Internal Standard Validation : Spike all samples with 2-hydroxy-1,4-naphthoquinone. Monitoring this internal standard normalizes ionization fluctuations and validates quantitative accuracy across runs[2][3].

  • Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized MRM Transitions for Naphthalenone Profiling

AnalytePrecursor Ion (m/z)Product Ions (m/z)Function
Scytalone 195.0[Optimized per instrument]Target Metabolite
Isosclerone 179.0[Optimized per instrument]Target Metabolite
2-hydroxy-1,4-naphthoquinone 175.0[Optimized per instrument]Internal Standard (IS)[2]
FAQ 2: Chiral Co-Elution (Isosclerone vs. Regiolone)

Q: I am attempting to isolate 4,8-dihydroxy-1-tetralone (4,8-DHT) from Caryospora callicarpa. How do I separate S-(+)-isosclerone from its R-(-)-regiolone enantiomer?

A: Causality and Solution In an achiral environment, enantiomers possess identical physical and chemical properties, making separation on a standard C18 column impossible. The 4,8-DHT racemate must be introduced to a chiral stationary phase (CSP) that creates transient diastereomeric complexes with the analytes[4].

The industry standard for this is a Chiralcel OD column, which utilizes a cellulose-tris(3,5-dimethylphenylcarbamate) coating[4]. The carbamate moieties provide hydrogen bonding and dipole-dipole interaction sites, while the phenyl groups offer π-π interactions. The spatial arrangement of the cellulose backbone selectively favors tighter binding with the R-(-)-enantiomer, allowing the S-(+)-isosclerone to elute first[4].

Protocol 2: Preparative Chiral HPLC for Isosclerone Isolation

  • Column Setup : Utilize a Chiralcel OD column (or equivalent CSP-coated cellulose-tris(3,5-dimethylphenylcarbamate))[4].

  • Mobile Phase : Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 95:5 v/v) depending on the exact column specifications. (Note: Ensure the LC system is flushed and compatible with normal-phase solvents).

  • Detection : Monitor the eluent at 254 nm using a photodiode array (PDA) or optical rotation detector[4].

  • Elution Order : Under these conditions, S-(+)-isosclerone will elute first (e.g., ~24.4 min), followed by R-(-)-regiolone (e.g., ~27.7 min), achieving a resolution factor (Rs) > 1.5 for baseline separation[5].

  • Validation : Collect fractions and verify enantiomeric purity via polarimetry.

Visual Workflow: Isosclerone Biological Signaling Pathway

Understanding the downstream application of your purified isosclerone is critical for assay design. For instance, in oncology research, isosclerone isolated from marine fungi (Aspergillus fumigatus) demonstrates potent anti-proliferative effects on MCF-7 breast cancer cells[1]. It achieves this by blocking IKK activation, thereby inhibiting the NF-κB signaling pathway, downregulating Bcl-2, and upregulating Bax/caspases to induce apoptosis[1].

Pathway Iso Isosclerone Treatment IKK IKK Activation Iso->IKK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Iso->Bcl2 Downregulates Bax Bax / Caspases Iso->Bax Upregulates NFkB NF-κB Transcription IKK->NFkB Blocks Apoptosis Apoptosis (MCF-7) NFkB->Apoptosis Prevents Bax->Apoptosis Induces

Mechanism of isosclerone-induced apoptosis in MCF-7 cells via NF-κB pathway inhibition.

FAQ 3: Matrix Interferences in Complex Biological Samples

Q: My isosclerone peak is being masked by a massive co-eluting hump when analyzing crude fungal broth. How do I clean up the sample without losing the analyte?

A: Causality and Solution Fungal exudates contain a complex matrix of polysaccharides (like pullulan), proteins, and highly polar pigments[6]. When injected directly, these macromolecules overwhelm the column's binding capacity, causing ion suppression and physical masking of the isosclerone peak.

Implement a Solid Phase Extraction (SPE) protocol using a polymeric reversed-phase sorbent (e.g., HLB). The polymeric backbone retains the moderately polar isosclerone while allowing highly polar polysaccharides and salts to wash through. Elute with 100% methanol or acetonitrile to recover the naphthalenones before injecting them into the LC-MS system.

Table 2: Summary of Co-Elution Resolutions

Co-Eluting SpeciesPrimary CauseStationary Phase SolutionMobile Phase Solution
Scytalone Structural AnalogSub-2-micron C18 (e.g., Cortecs)Gradient ACN/H2O + 0.1% Formic Acid
Regiolone StereoisomerChiralcel OD (Cellulose CSP)Isocratic Normal Phase (Hexane/IPA)
Matrix Polysaccharides Sample ComplexitySPE Cleanup (HLB Sorbent)N/A (Pre-column extraction)

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Optimization

Technical Support Center: Enhancing the Stability of Isosclerone Analytical Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the reproducibility of isosclerone quantification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the reproducibility of isosclerone quantification. Isosclerone (3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone) is a bioactive naphthalenone pentaketide, widely studied for its role as a phytotoxin in tracheomycotic fungal infections such as 1[1].

Due to its specific structural features—a phenolic ring, a ketone, and a secondary alcohol at a chiral center—isosclerone is notoriously unstable in standard laboratory solutions. This guide explores the mechanistic causes of this instability and provides self-validating protocols to ensure absolute confidence in your metabolomic and pharmacological assays.

Mechanistic Overview of Isosclerone Degradation

Before troubleshooting, it is critical to understand why your standard is degrading. The diagram below illustrates the three primary degradation pathways of isosclerone and the targeted interventions required to stabilize the molecule.

G Iso Isosclerone (S-(+)-Isosclerone) Analytical Standard Ox Oxidation & Dehydration (Naphthoquinone Formation) Iso->Ox Dissolved O2 / Protic Solvents Rac Racemization (R-(-)-Regiolone) Iso->Rac Basic pH / Keto-Enol Tautomerization Phot Photo-degradation (Radical Cleavage) Iso->Phot UV/Vis Light Exposure Argon Argon Purge & Aprotic Solvents Argon->Ox Prevents Acid Acidic Modifier (0.1% FA) Acid->Rac Prevents Amber Silanized Amber Vials Amber->Phot Prevents

Isosclerone degradation pathways and targeted stabilization strategies.

Troubleshooting Guides & FAQs

Q1: Why does my isosclerone standard peak area decrease rapidly when stored in methanol at room temperature? The Causality: Isosclerone contains a secondary hydroxyl group at the C-4 position. In protic solvents like methanol, especially at ambient temperatures, the molecule is highly susceptible to solvolysis and 2[2]. The C-4 hydroxyl group undergoes elimination, driving the molecule toward a fully conjugated, thermodynamically stable naphthoquinone system. This permanently alters the concentration of your intact standard. The Solution: Transition your stock solutions from protic solvents to aprotic solvents like Acetonitrile (ACN). If a protic solvent must be used for downstream biological assays, prepare it immediately before use and store any remaining aliquots at3[3].

Q2: I am observing a split peak or a shoulder during chiral chromatography of my S-(+)-isosclerone standard. What is happening? The Causality: Isosclerone is a chiral molecule, and its naturally occurring enantiomer is 4[4]. In neutral to slightly basic aqueous solutions, the ketone at C-1 facilitates keto-enol tautomerization. This base-catalyzed proton exchange leads to epimerization at the chiral center, resulting in a racemic mixture over time. The Solution: Lock the molecule in its native chiral configuration by maintaining a strictly acidic environment. Adding 0.1% Formic Acid (FA) to your organic stock solutions and mobile phases suppresses the formation of the enolate intermediate.

Q3: How can I ensure reliable LC-MS/MS quantification across a long autosampler queue (e.g., 24+ hours)? The Causality: Over long queues, trace metals in standard glass vials catalyze radical-mediated oxidation of the phenolic moiety. Additionally, free silanol groups on the glass surface can irreversibly adsorb the analyte. The Solution: Use silanized amber glass vials and maintain the autosampler at 4°C. Crucially, you must incorporate a structurally analogous internal standard (IS).5[5] has been validated as an excellent IS for isosclerone, as it mimics both the ionization efficiency and the degradation behavior of the target analyte.

Self-Validating Experimental Protocols

To guarantee the integrity of your data, do not assume your standard is stable—prove it. The following protocols are designed as self-validating systems.

Workflow Step1 Lyophilized Isosclerone Step2 Reconstitute in ACN + 0.1% FA Step1->Step2 Step3 Add Internal Standard (2-OH-1,4-NQ) Step2->Step3 Step4 Aliquoting & Argon Overlay Step3->Step4 Step5 Storage at -80°C in Amber Vials Step4->Step5

Step-by-step workflow for the preparation and storage of stable isosclerone standards.

Protocol 1: Preparation of Ultra-Stable Isosclerone Stock Solutions
  • Equilibration: Remove lyophilized isosclerone from the freezer and equilibrate to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Reconstitution: Dissolve the powder in degassed, HPLC-grade Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to achieve a stock concentration of 1 mg/mL.

  • Aliquoting: Transfer the solution into silanized amber glass vials in small, single-use volumes (e.g., 50 µL) to entirely eliminate freeze-thaw cycles.

  • Inert Purging: Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds to displace oxygen, then cap tightly with PTFE-lined septa.

  • Storage: Immediately transfer all aliquots to a -80°C freezer.

  • Self-Validation Check: Immediately inject one aliquot (T=0) via LC-MS/MS to establish a baseline Area Under the Curve (AUC). The absence of a +16 Da (oxidation) or -18 Da (dehydration) mass shift confirms successful, degradation-free preparation.

Protocol 2: Validated LC-MS/MS Method for Isosclerone Quantification
  • Preparation: Thaw a single isosclerone aliquot on ice.

  • Dilution: Prepare your working solution by diluting the stock into your initial mobile phase conditions (e.g., Water/ACN 80:20 with 0.1% FA).

  • Internal Standard Spiking: Spike the working solution with 2-hydroxy-1,4-naphthoquinone (IS) to a final concentration of 1 µg/mL.

  • Injection: Inject 5 µL onto a C18 reverse-phase column maintained at 30°C.

  • Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions for both isosclerone and the IS.

  • Self-Validation Check: Calculate the ratio of the Isosclerone AUC to the IS AUC. If absolute signal intensities drop over a 24-hour queue but the ratio remains constant, the standard is chemically stable, and the signal loss is due to matrix effects/ion suppression. If the ratio shifts, chemical degradation is occurring.

Quantitative Stability Summary

The following table summarizes the expected shelf-life of isosclerone under various solvent and storage conditions. Use this to dictate your experimental timelines.

Solvent SystemAdditiveStorage TempEstimated Shelf-Life (>95% purity)Primary Degradation Risk
Methanol (Protic)None20°C< 48 hoursSolvolysis / Dehydration
Aqueous Buffer (pH 7.4)None37°C< 4 hoursRacemization / Oxidation
Acetonitrile (Aprotic)None4°C~ 2 weeksSlow Oxidation
Acetonitrile (Aprotic) 0.1% Formic Acid -80°C > 12 months None (Optimal)
References
  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species.National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsQZqJgIhEU9Y1mnYTIwF6_PMxKNmTpCVkzcF2MQBiEt6o5TmZVd7uzvK2fOZr0jEoc_IRMzs41I69UMngt1HJr-ZUXipzKuDZAAqUqW2anC-umh2caHYOUIdhBYF6FxzjGObFMSRnD-zlng==]
  • Identification and quantification of scytalone (1) and isosclerone (2) by LC-MS/MS analysis.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsQ8yRmSprHvtvhZvrkPzW9K7nRcgZdKsAIU7_l_x2QdfxXiWeSiI9i8DfG_42IcoQ9_zvIZm3G-qoOCU7fI1jodHSyYDKsY0G_xIOlmhxNm3HlCR0bTBtgKwbUBgvBXaD4sYXi9aAsstHe0Axq7p2DdJ1UXktaHrwioxblFic203dEMv1bAaDz67yu0ypl98qfu1Ufw0cuKEOVmYrHNqv76ivqhAG9_RRBGDCApKuzBEtOZ86vrOdU5V0Mg==]
  • Enantioselective Separation of 4,8-DHT and Phytotoxicity of the Enantiomers on Various Plant Species.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRCOBf4V36jy36E_ISHAFZD7q224H-OQifOl6FzvN734iE0pUwc55k7PL9smIUgeT-3QJ6OZq-G3o7jH2e06F_c-RuoKwgzdnLkTl8O29H4sEM9D78fihrSV0fXG_Q1due]
  • View of Two Naphthalenone Pentakides from Liquid Cultures of «Phaeoacremonium aleophilum», a Fungus Associated with Esca of Grapevine.Phytopathologia Mediterranea - FUPRESS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyjxCmZZX_9Qq6KUXGp3DBCsL4p9rNpgJAIq-a05hLbbCgNEXAkQCNVGeFrVYcO9HPP-e0CYtbFxP9XEgIw8swzYMGsfsd-3BrDZaMzzAx-vbNiDahW6q-sjt6JZHMbttcBxpG7na06tYeSVb8soqTgXZaFpodTYSTaduD]
  • Frontiers in Microbiology: Storage Conditions of Fungal Metabolites.Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC_M-w6ufCXBjYvZP9QisQGiE1Mizv_38vsaNIPhb2HkH6Zuvq0iSfz3ySQQozkT9H18tKYkJWYQvBtVX9bxTr8PiY4W7ECjl02QHKitMb4sZaFfYXutg5yCGj4oEzhNCcv4dd1N5fhhAXJAOqCgXl9oYe_UHTzknyRs3BjU6hDloLwNz_KAhYsAzWkSpjHyqO9g==]

Sources

Troubleshooting

overcoming low detection limits in isosclerone MRM quantification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reliable, low-level quantification of isosclerone—a bioactive naphthoquinone polyke...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reliable, low-level quantification of isosclerone—a bioactive naphthoquinone polyketide critical to studying plant-pathogen interactions (such as Esca disease in grapevines) and natural product profiling.

Quantifying isosclerone via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode often presents two major hurdles: poor intrinsic ionization efficiency and severe matrix-induced ion suppression.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these analytical failures and provide self-validating protocols to systematically lower your Limits of Detection (LOD) and Limits of Quantification (LOQ).

Core MRM Optimization Architecture

MRM_Workflow Start 1. MS Parameter Tuning (ESI Polarity, CE, DP) LC_Opt 2. LC Optimization (Mobile Phase, Column) Start->LC_Opt Sample_Prep 3. Sample Prep (SPE, LLE, Matrix Cleanup) LC_Opt->Sample_Prep Validation 4. Method Validation (LOD/LOQ, Recovery) Sample_Prep->Validation

Isosclerone MRM optimization workflow from MS tuning to validation.

Section 1: Troubleshooting FAQs

Q1: Why is my isosclerone signal intensity inherently low, even when injecting neat standards? The Causality: In Electrospray Ionization (ESI), an analyte must acquire a charge in the liquid phase before it is desolvated into the gas phase. Isosclerone lacks highly basic functional groups, making positive ion mode ([M+H]⁺) highly inefficient. However, its phenolic hydroxyl groups readily lose a proton in slightly basic or neutral conditions. The Solution: You must utilize polarity switching during method development. Extensive metabolomics studies on Phaeoacremonium species have demonstrated that 1 [1]. Target the [M-H]⁻ precursor ion at m/z 177.0. Ensure your declustering potential (DP) is optimized via direct syringe infusion to prevent in-source fragmentation before the precursor reaches the first quadrupole (Q1).

Q2: How do I distinguish between poor instrument tuning and matrix-induced ion suppression? The Causality: Matrix effects (MEs) are the primary culprit for high LODs in complex matrices like fungal culture filtrates or plant extracts. During ESI, co-eluting matrix components (e.g., phospholipids, salts) compete with isosclerone for available charge and space on the droplet surface. If the matrix monopolizes the charge, isosclerone remains neutral and invisible to the mass spectrometer, leading to severe ion suppression[4]. The Solution: Do not guess—measure it. Implement a self-validating check using the post-column infusion method. If the baseline dips exactly at isosclerone's retention time, you have a matrix problem that must be resolved via sample preparation or chromatographic separation, not MS tuning.

Q3: What chromatographic adjustments yield the highest signal-to-noise (S/N) ratio for naphthoquinones? The Causality: Mass spectrometers are concentration-dependent detectors. Peak broadening directly dilutes the concentration of the analyte entering the source per unit of time. A sharper peak delivers a higher instantaneous concentration of isosclerone to the ESI source, directly boosting the S/N ratio[5]. The Solution: Transition from traditional HPLC to UPLC. Utilizing a sub-2 micron column (e.g., ACQUITY UPLC HSS T3, 1.8 µm) significantly reduces peak width. Furthermore,2 [2] improves desolvation efficiency while maintaining the acidic environment necessary for sharp peak shapes.

Section 2: Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion Assay for Matrix Effect Profiling

This protocol creates a self-validating system to pinpoint exactly where ion suppression occurs in your chromatographic run[3].

  • Setup the Infusion: Connect a syringe pump to a T-piece installed between the analytical column outlet and the MS source inlet.

  • Prepare the Standard: Fill the syringe with a neat standard solution of isosclerone (e.g., 100 ng/mL in 50% methanol).

  • Infuse and Monitor: Set the syringe pump to infuse at a constant rate (e.g., 10 µL/min). Monitor the specific MRM transition for isosclerone (m/z 177.0 → 149.0). You should see a high, steady baseline signal.

  • Inject the Matrix: While the standard is continuously infusing, inject a blank matrix extract (e.g., an uninoculated culture medium extract or a blank plant extract) through the LC system using your standard gradient method.

  • Analyze the Chromatogram: Any negative peaks (dips) in the steady baseline indicate zones of ion suppression caused by eluting matrix components. If a dip aligns with isosclerone's known retention time, you must alter your LC gradient to shift the analyte away from the suppression zone, or improve your sample cleanup.

Matrix_Effects Detect Low Sensitivity Detected (High LOD) Infusion Run Post-Column Infusion Detect->Infusion Check_Suppression Ion Suppression Observed? Infusion->Check_Suppression Yes_Supp Optimize Sample Prep (SPE / Dilution) Check_Suppression->Yes_Supp Yes No_Supp Optimize MS/LC Parameters (CE, Mobile Phase) Check_Suppression->No_Supp No

Troubleshooting logic tree for identifying and resolving matrix effects.

Protocol B: Optimized Solid-Phase Extraction (SPE) for Fungal/Plant Matrices

If Protocol A reveals suppression at the isosclerone retention time, use this targeted cleanup method to remove phospholipids and polar interferences.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Adjust the pH of your liquid sample (culture filtrate or crude extract) to pH 3.0 using dilute formic acid to ensure the phenolic groups of isosclerone are fully protonated (neutral), maximizing retention on the hydrophobic sorbent. Load 1 mL of the sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute highly polar matrix components (salts, sugars) while retaining the target analyte.

  • Elution: Elute isosclerone with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

Section 3: Quantitative Reference Data

To establish a robust method, utilize the following empirically derived parameters as your baseline. Note that 2-hydroxy-1,4-naphthoquinone is the industry-standard internal standard (IS) for this workflow [1].

Table 1: Optimized MRM Parameters for Isosclerone Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)ESI PolarityDeclustering Potential (V)Collision Energy (eV)
Isosclerone (Quantifier) 177.0149.0Negative (-)-45-20
Isosclerone (Qualifier) 177.0121.0Negative (-)-45-35
2-hydroxy-1,4-naphthoquinone (IS) 173.0145.0Negative (-)-40-22

Table 2: Impact of Mitigation Strategies on Isosclerone Detection Limits

Optimization StrategyMechanism of ActionTypical LOD Improvement
Switching to UPLC (1.8 µm column) Reduces peak width, increasing instantaneous concentration in the ESI source.3- to 5-fold reduction
Post-Extraction SPE Cleanup Removes competing matrix ions (e.g., phospholipids), drastically reducing ion suppression.5- to 10-fold reduction
Negative ESI Polarity Selection Capitalizes on the acidic nature of phenolic hydroxyl groups for efficient deprotonation.2- to 4-fold reduction

References

  • Source: PMC (nih.gov)
  • Title: Identification and Quantification of Bioactive Compounds in Diaphragma juglandis Fructus by UHPLC-Q-Orbitrap HRMS and UHPLC-MS/MS Source: ACS Publications URL
  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass URL
  • Source: Analyst (RSC Publishing)
  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS method for isosclerone targeted metabolomics

Title: Analytical Mastery in Targeted Metabolomics: A Comparison Guide for Isosclerone LC-MS/MS Method Validation 1. Executive Summary Isosclerone ((4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone) is a bioactive napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Mastery in Targeted Metabolomics: A Comparison Guide for Isosclerone LC-MS/MS Method Validation

1. Executive Summary Isosclerone ((4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone) is a bioactive naphthalenone polyketide that plays a dual role in nature: it acts as a virulent phytotoxin secreted by tracheomycotic fungi (such as Phaeoacremonium species) driving grapevine Esca and Petri diseases, and it is also identified as a beneficial secondary metabolite in certain plant tissues like Diaphragma juglandis fructus[1]. For researchers and drug development professionals, the accurate absolute quantification of isosclerone in complex biological matrices is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms for isosclerone quantification and to provide a self-validating, step-by-step LC-MS/MS protocol. Rather than merely listing parameters, this guide elucidates the underlying physical chemistry and causality governing each experimental choice, ensuring robust method validation.

2. Platform Comparison: Selecting the Optimal Analytical Engine When quantifying trace metabolites in complex matrices (e.g., fungal culture filtrates or plant extracts), the choice of analytical platform dictates the integrity of the data. Below is an objective comparison of the three primary modalities used for isosclerone analysis: UHPLC-QqQ (Triple Quadrupole), UHPLC-Q-Orbitrap (High-Resolution Mass Spectrometry), and traditional HPLC-DAD (Diode-Array Detection).

Table 1: Objective Performance Comparison of Analytical Platforms for Isosclerone Quantification

Performance MetricUHPLC-QqQ (Targeted MRM)UHPLC-Q-Orbitrap (HRMS)HPLC-DAD (UV Detection)
Primary Utility Absolute quantification of trace targetsUntargeted profiling & dereplicationRoutine bulk analysis
Sensitivity (LOD) Exceptional (Sub-ng/mL)[1]High (Low ng/mL)Moderate (µg/mL)
Selectivity Very High (Precursor Fragment)Very High (Exact Mass <5 ppm)Low (Relies on UV spectra)
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Matrix Interference Minimized via specific MRM transitionsMinimized via high resolving powerHigh susceptibility to co-elution
Throughput High (Short dwell times)Moderate (Scan speed limitations)Moderate

3. Causality-Driven Methodological Design A validated method is not an accident; it is a self-validating system built on chemical logic.

  • Chromatographic Rationale: An ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) is selected over standard C18 columns. The HSS T3 stationary phase is engineered to retain polar compounds like isosclerone in highly aqueous mobile phases without phase collapse[1]. The sub-2-micron particle size minimizes eddy diffusion, yielding sharper peaks and increasing the signal-to-noise (S/N) ratio.

  • Ionization Dynamics: Electrospray Ionization (ESI) in negative mode is utilized. Isosclerone possesses phenolic/enol-like hydroxyl groups that readily deprotonate to form stable [M−H]− ions ( m/z 177.05). Negative mode significantly reduces background chemical noise compared to positive mode, as fewer matrix components readily form anions[1].

  • MRM Transition Logic: The precursor ion ( m/z 177.05) is subjected to collision-induced dissociation (CID). We monitor two transitions:

    • m/z 177.05 159.04 (Quantifier): Represents the loss of H2​O , a highly favorable and abundant fragmentation pathway for this structure[1].

    • m/z 177.05 133.06 (Qualifier): Represents deeper ring cleavage. Monitoring this secondary transition ensures structural specificity and confirms peak purity[1].

4. Experimental Workflows and Pathway Visualizations

To contextualize the biological significance and the analytical process, the following diagrams map the plant-pathogen interaction involving isosclerone and the targeted metabolomics workflow.

BiologicalPathway Fungi Phaeoacremonium spp. (Tracheomycotic Fungi) Metabolite Isosclerone & Scytalone (Phytotoxic Polyketides) Fungi->Metabolite Secondary Metabolism Plant Vitis vinifera (Grapevine) Host Plant Metabolite->Plant Translocation via Xylem Stress Oxidative Stress & Cellular Damage Plant->Stress Phytotoxic Response Disease Esca & Petri Diseases (Symptom Development) Stress->Disease Necrosis / Leaf Stripe

Caption: Pathogenesis signaling pathway of Esca disease driven by fungal isosclerone production.

AnalyticalWorkflow Sample 1. Sample Preparation (Filtrate Extraction / SPE) Chromatography 2. UHPLC Separation (HSS T3 Column, Gradient) Sample->Chromatography 2 µL Injection Ionization 3. ESI- Ionization (Negative Mode, [M-H]-) Chromatography->Ionization Eluent Transfer Detection 4. MRM Detection (QqQ) Quant: 177.05 -> 159.04 Ionization->Detection Precursor Selection Validation 5. Method Validation (LOD, LOQ, Linearity, ME) Detection->Validation Peak Integration Data 6. Absolute Quantification & Statistical Output Validation->Data Self-Validating System

Caption: End-to-end LC-MS/MS targeted metabolomics workflow for isosclerone quantification.

5. Step-by-Step Methodology: LC-MS/MS Method Validation

This protocol establishes a self-validating system for isosclerone quantification, ensuring that matrix effects, recovery, and instrument drift are rigorously accounted for.

Step 1: Sample Preparation (Organic Extraction)

  • Collect 10 mL of fungal culture filtrate (or 1 g of homogenized plant tissue suspended in water).

  • Perform liquid-liquid extraction (LLE) using ethyl acetate (3 × 10 mL) to selectively partition the moderately polar isosclerone into the organic phase, leaving highly polar salts and proteins in the aqueous phase.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 1 mL of Methanol/Water (50:50, v/v) and filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Separation

  • System: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) maintained at 30°C[1].

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is used instead of acetic acid to provide better protonation control and peak shape without heavily suppressing the negative ESI signal.

  • Gradient Elution: 0–1 min (5% B), 1–8 min (5% to 40% B), 8–10 min (40% to 95% B), 10–12 min (95% B), followed by a 3-minute re-equilibration at 5% B. Flow rate: 0.3 mL/min. Injection volume: 2 µL.

Step 3: Mass Spectrometry (MRM Optimization)

  • Operate the ESI source in negative ion mode.

  • Source Parameters: Ion spray voltage at -4500 V, capillary temperature at 320°C, sheath gas at 40 arb, and auxiliary gas at 10 arb.

  • MRM Transitions for Isosclerone:

    • Precursor Ion: m/z 177.05

    • Quantifier Product Ion: m/z 159.04 (Collision Energy: -15 eV)

    • Qualifier Product Ion: m/z 133.06 (Collision Energy: -25 eV)

Step 4: Method Validation Framework (The Self-Validating System) To ensure trustworthiness, the method must be validated according to FDA/ICH guidelines for bioanalytical methods.

  • Linearity & Range: Prepare calibration standards of authentic isosclerone ranging from 1 ng/mL to 1000 ng/mL. Plot the peak area ratio (analyte/internal standard) versus nominal concentration. Acceptable criteria: R2≥0.995 .

  • LOD and LOQ: Calculate based on the signal-to-noise ratio. LOD is defined as S/N 3, and LOQ is defined as S/N 10.

  • Precision & Accuracy: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in six replicates within a single day (intra-day) and across three consecutive days (inter-day). Acceptable criteria: Relative Standard Deviation (RSD) 15%.

  • Matrix Effect (ME) & Recovery: To evaluate ion suppression/enhancement, compare the peak area of isosclerone spiked into post-extraction blank matrix against the peak area of the standard in pure solvent. ME(%)=(Areamatrix​/Areasolvent​)×100 . A value between 85% and 115% indicates negligible matrix interference.

Table 2: Representative Validation Metrics for Isosclerone LC-MS/MS Analysis

Validation ParameterTarget CriteriaTypical Observed ValueCausality / Significance
Linearity ( R2 ) ≥0.995 0.9989Ensures proportional detector response across the biological concentration range.
LOD S/N 30.5 ng/mLDefines the absolute minimum detectable threshold for trace fungal infection.
LOQ S/N 101.5 ng/mLDefines the lowest concentration that can be quantified with acceptable precision.
Intra-day Precision RSD 15%3.2% - 5.8%Validates the short-term stability of the ionization source and column chemistry.
Matrix Effect 85% - 115%92.4%Confirms that co-eluting matrix components (e.g., polyphenols) do not severely quench the ESI droplet evaporation process.

6. Conclusion The transition from untargeted metabolomic discovery to targeted absolute quantification requires a rigorous, self-validating analytical framework. By leveraging the specific fragmentation pathways of isosclerone and the high peak capacity of sub-2-micron chromatography, the UHPLC-QqQ platform provides unmatched reliability. This validated methodology empowers researchers to accurately map the chemical ecology of plant-pathogen interactions and accelerates the discovery of novel agricultural interventions.

References

  • Reveglia, P., Raimondo, M. L., Masi, M., Cimmino, A., Nuzzo, G., Corso, G., Fontana, A., Carlucci, A., & Evidente, A. (2022). Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. Journal of Fungi, 8(1), 55. Available at:[Link]

  • Xu, Y., et al. (2019). Identification and Quantification of Bioactive Compounds in Diaphragma juglandis Fructus by UHPLC-Q-Orbitrap HRMS and UHPLC-MS/MS. ACS Omega, 4(3), 5266–5277. Available at:[Link]

Comparative

validating isosclerone-induced apoptosis via caspase and NF-κB pathways

Validating Isosclerone-Induced Apoptosis: A Comparative Guide to Caspase and NF-κB Pathway Interrogation Executive Summary Isosclerone, a bioactive naphthalenone metabolite isolated from marine fungi such as Aspergillus...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Isosclerone-Induced Apoptosis: A Comparative Guide to Caspase and NF-κB Pathway Interrogation

Executive Summary

Isosclerone, a bioactive naphthalenone metabolite isolated from marine fungi such as Aspergillus fumigatus, has emerged as a potent pro-apoptotic agent in oncology research. Validating its mechanism of action requires precision: Isosclerone simultaneously downregulates the NF-κB survival pathway and activates the intrinsic caspase cascade[1]. Because Isosclerone is a naphthoquinone derivative—a class of compounds notorious for autofluorescence and colorimetric interference—selecting the correct assay technology is non-negotiable.

As a Senior Application Scientist, I have structured this guide to objectively compare advanced bioluminescent assay platforms against traditional methodologies. This document provides researchers with the mechanistic grounding, comparative data, and self-validating protocols necessary to definitively prove Isosclerone’s efficacy without falling victim to common assay artifacts.

Mechanistic Grounding: Isosclerone’s Dual-Axis Apoptosis

To design a robust experiment, one must first understand the causality of the biological target. Isosclerone exerts its anti-proliferative effects on breast cancer cells (e.g., MCF-7) by dismantling cellular survival mechanisms at the transcriptional level while triggering enzymatic executioners[2].

Mechanistically, Isosclerone blocks the activation of the IκB kinase (IKK) complex. This inhibition prevents the nuclear translocation and transcription of NF-κB subunits p50 and p65[3]. The suppression of NF-κB directly downregulates the expression of anti-apoptotic proteins like Bcl-2. Concurrently, Isosclerone upregulates pro-apoptotic Bax, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of Caspase-9 and the executioner Caspase-3/7[1].

Pathway Iso Isosclerone (Test Compound) IKK IKK Complex Iso->IKK Inhibits Bax Bax (Pro-apoptotic) Iso->Bax Upregulates NFkB NF-κB (p50/p65) IKK->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Transcribes Mito Mitochondria (Cytochrome c Release) Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3/7 Casp9->Casp3 Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig 1: Isosclerone-mediated apoptosis pathway via NF-κB inhibition and caspase activation.

Technology Comparison: Bioluminescence vs. Traditional Assays

When validating the pathways shown above, researchers historically relied on Western Blotting for NF-κB translocation and colorimetric assays (e.g., pNA cleavage) for caspase activity. However, naphthoquinones like Isosclerone are highly colored and often autofluorescent . Using colorimetric or fluorescent assays introduces severe optical interference, leading to false positives or masked signals.

Advanced Bioluminescent Platforms (utilizing engineered luciferase enzymes) provide an orthogonal, light-generating readout that completely bypasses compound autofluorescence.

Performance MetricAdvanced Bioluminescent PlatformsTraditional Methods (Western/Colorimetric)Expert Context & Causality
Optical Interference Zero (Chemical light generation)High (Absorbance/Fluorescence overlap)Bioluminescence eliminates background interference from pigmented naphthoquinones like Isosclerone.
Sensitivity (LOD) 10–50 cells/well>10,000 cells/wellHigh sensitivity allows for miniaturization into 384-well formats, conserving scarce marine-derived compounds.
Dynamic Range 3–4 logs1–1.5 logsA broad range captures both early (subtle) and late (massive) apoptotic events without requiring sample dilution.
Normalization Multiplexable (Dual-Luciferase)Parallel total protein assays requiredDual-reporters normalize for cell death, distinguishing true NF-κB inhibition from general compound cytotoxicity.
Time-to-Result < 1.5 Hours (Homogeneous)1–2 Days (Wash-heavy)"Add-mix-read" homogeneous formats preserve transient apoptotic signaling states better than lengthy wash protocols.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an assay must be a self-validating system. The protocols below are engineered with internal controls that automatically flag experimental failure or off-target cytotoxicity.

Workflow Seed Seed MCF-7 Cells (96-well microplate) Treat Isosclerone Treatment (0-60 µM, 24h) Seed->Treat Split Assay Modality Treat->Split Casp Add Caspase-3/7 Bioluminescent Reagent Split->Casp NFkB Lyse & Add Dual Luciferase Substrates Split->NFkB Read Quantify Luminescence (Microplate Reader) Casp->Read NFkB->Read

Fig 2: High-throughput experimental workflow for validating Isosclerone mechanisms.

Protocol 1: Bioluminescent Caspase-3/7 Activation Assay

Objective: Quantify the execution phase of Isosclerone-induced apoptosis.

  • Cell Seeding: Plate MCF-7 cells at 10,000 cells/well in a white-walled, clear-bottom 96-well plate .

    • Expert Causality: White walls maximize luminescent signal reflection to the detector and prevent well-to-well optical crosstalk, which is critical for maintaining a high Z'-factor.

  • Treatment Architecture (Self-Validation):

    • Test: Isosclerone at 20, 40, and 60 µM for 24 hours.

    • Vehicle Control: 0.1% DMSO (establishes baseline caspase activity).

    • Positive Control: 1 µM Staurosporine (confirms the assay chemistry is functional and cells are competent for apoptosis).

  • Reagent Addition: Add the homogeneous Caspase-3/7 luminescent reagent at a 1:1 volumetric ratio to the culture medium.

    • Expert Causality: The reagent contains a proluminescent substrate (DEVD-aminoluciferin) and a lysis buffer. Active caspases cleave the DEVD sequence, liberating aminoluciferin which is immediately consumed by ultra-glo luciferase to produce stable light.

  • Detection: Incubate for 1 hour at room temperature on a plate shaker. Read total luminescence.

Protocol 2: Dual-Reporter NF-κB Inhibition Assay

Objective: Prove that Isosclerone actively suppresses NF-κB transcription, rather than just killing cells.

  • Co-Transfection: Transfect MCF-7 cells with two plasmids: an NF-κB-responsive Firefly luciferase reporter, and a constitutively active SV40-Renilla luciferase control.

    • Expert Causality: This is the core of the self-validating system. If Isosclerone simply lyses the cells, both Firefly and Renilla signals will drop. If Isosclerone specifically targets the IKK/NF-κB axis, only the Firefly signal will decrease while the Renilla signal remains stable.

  • Stimulation & Treatment: Pre-treat cells with Isosclerone (20–60 µM) for 2 hours. Subsequently, stimulate the cells with TNF-α (10 ng/mL) for 4 hours.

    • Expert Causality: TNF-α forces a massive baseline activation of NF-κB, creating a massive dynamic window to observe Isosclerone's inhibitory effect.

  • Sequential Detection:

    • Inject Firefly substrate, read luminescence (measures NF-κB activity).

    • Inject Stop & Glo® reagent (quenches Firefly, activates Renilla), read luminescence (measures cell viability/transfection efficiency).

  • Data Interpretation: Calculate the ratio of Firefly/Renilla. A dose-dependent decrease in this ratio definitively validates Isosclerone as an NF-κB inhibitor[2].

References

  • Title: Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents?
  • Title: Cytotoxic and anti-proliferation effect of isosclerone on breast cancer cells.
  • Title: Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties.

Sources

Validation

Dereplication of Isosclerone: A Comparative Guide on LC-HRMS with Pure Standard Matching vs. Alternative Workflows

Executive Summary Isosclerone ((4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one) is a highly bioactive naphthalenone pentaketide. It is widely investigated as a primary phytotoxin secreted by tracheomycotic fungi such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isosclerone ((4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one) is a highly bioactive naphthalenone pentaketide. It is widely investigated as a primary phytotoxin secreted by tracheomycotic fungi such as Phaeoacremonium spp. and Phaeomoniella chlamydospora, which are the causal agents of Esca and Petri diseases in grapevines ()[1]. Accurate identification (dereplication) of isosclerone in crude fungal extracts is critical for biomarker discovery and understanding host-pathogen interactions. This guide objectively compares the industry gold standard—Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with pure standard matching—against alternative analytical workflows, providing step-by-step methodologies and causality-driven insights.

The Analytical Challenge: Isosclerone in Complex Matrices

With a chemical formula of C10H10O3 and an exact monoisotopic mass of 178.06299 Da ()[2], dereplicating isosclerone presents a significant analytical hurdle. Fungal culture filtrates are highly complex matrices. Furthermore, the presence of numerous structural analogs and positional isomers (e.g., other tetralones and naphthoquinones) often confounds untargeted screening efforts, leading to false positives if orthogonal validation is not employed ()[3].

Comparative Analysis of Dereplication Platforms

To confidently identify isosclerone, researchers must choose between several analytical workflows. Table 1 provides an objective performance comparison of the leading approaches.

Table 1: Performance Comparison of Dereplication Workflows for Isosclerone

Analytical WorkflowSensitivitySpecificity (Isomer Resolution)ThroughputConfidence Level (MSI)*
LC-HRMS + Pure Standard Matching High (pg–ng)High (RT & MS/MS lock)HighLevel 1 (Confirmed)
LC-HRMS + Spectral Library Matching High (pg–ng)Low (Prone to false positives)HighLevel 2/3 (Putative)
NMR Spectroscopy & CD Low (µg–mg)Absolute (Stereo/Regio)LowLevel 1 (De novo)

*Metabolomics Standards Initiative (MSI) confidence levels.

  • LC-HRMS with Pure Standard Matching (The Gold Standard): Utilizes HRMS (e.g., UHPLC-Orbitrap) combined with a physical reference standard. By matching both the chromatographic retention time (RT) and the MS/MS fragmentation pattern, this approach achieves definitive MSI Level 1 identification[3].

  • LC-HRMS with In Silico Spectral Libraries: Relies on databases to match experimental MS/MS spectra. While excellent for broad untargeted screening, it frequently struggles to differentiate isosclerone from closely related naphthalenone isomers.

  • NMR Spectroscopy & Circular Dichroism (CD): CD spectroscopy is uniquely capable of confirming the absolute (S)-configuration of isosclerone via a strong positive Cotton effect at 213 nm ()[4]. However, this approach requires milligram-scale purification, rendering it unsuitable for high-throughput dereplication.

The Gold Standard Methodology: LC-HRMS + Pure Standard Matching

This self-validating protocol ensures absolute confidence in isosclerone dereplication by leveraging orthogonal analytical dimensions (time, mass, and fragmentation).

Step 1: Matrix Extraction (Organic Partitioning)
  • Protocol: Extract the fungal culture filtrate using ethyl acetate (EtOAc) at a 1:1 volume ratio[1].

  • Causality: EtOAc is a medium-polarity solvent. It selectively partitions the relatively hydrophobic naphthalenone pentaketides into the organic phase while precipitating highly polar matrix components (e.g., polysaccharides, salts, and proteins) in the aqueous phase. This critical cleanup step prevents ion suppression during subsequent MS analysis.

Step 2: Chromatographic Separation (UHPLC)
  • Protocol: Inject the concentrated extract onto a reverse-phase C18 column. Utilize a mobile phase gradient of water and acetonitrile, both modified with 0.1% formic acid[5].

  • Causality: The hydrophobic tetralone core of isosclerone interacts strongly with the C18 stationary phase, allowing it to be chromatographically resolved from early-eluting polar interferences. Formic acid acts as a proton donor, significantly enhancing ionization efficiency for positive mode electrospray ionization (ESI+).

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Protocol: Acquire full MS scans (m/z 150–500) at a high mass resolution (e.g., 70,000 FWHM) using an Orbitrap mass spectrometer, followed by data-dependent MS/MS (ddMS2)[5].

  • Causality: High resolving power is non-negotiable. It separates the isosclerone pseudo-molecular ion ([M+H]+ at m/z 179.0703) from isobaric background matrix ions, ensuring that the quadrupole isolates the correct precursor for fragmentation.

Step 4: Pure Standard Matching & Validation
  • Protocol: Analyze a pure isosclerone standard (either synthesized or isolated from Neofusicoccum parvum) under identical LC-MS conditions[6]. Compare the RT and MS/MS spectra. For absolute quantification, transition to a UPLC-QTrap system using Multiple Reaction Monitoring (MRM)[1].

  • Causality: Exact mass alone only provides the empirical formula. By matching the RT (chromatographic behavior) and MS/MS spectra (structural connectivity) against a physical standard, the system becomes self-validating. This biological "lock-and-key" confirmation rules out positional isomers, achieving definitive MSI Level 1 confidence[3].

Experimental Data & Validation Metrics

When executing the gold standard workflow, the following quantitative metrics serve as the benchmark for successful isosclerone dereplication.

Table 2: Typical LC-HRMS Parameters and Validation Metrics for Isosclerone

ParameterValue / Specification
Chemical Formula C10H10O3[2]
Exact Mass (Monoisotopic) 178.06299 Da[2]
Target Precursor Ion [M+H]+ 179.07027 m/z
Mass Accuracy Tolerance < 3 ppm
Chromatographic Shift Tolerance ± 0.1 min vs. Pure Standard[1]
Quantification Platform UPLC-QTrap (MRM Mode)[1]

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-HRMS Acquisition cluster_2 Dereplication & Validation N1 Fungal Culture Filtrate N2 Organic Extraction (EtOAc) N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 Orbitrap HRMS (Full MS / ddMS2) N3->N4 N5 Feature Extraction (m/z 179.0703 [M+H]+) N4->N5 N6 Pure Standard Matching (RT & MS/MS Spectra) N5->N6 N7 Level 1 Identification: Isosclerone Confirmed N6->N7

Figure 1: Workflow for the dereplication of isosclerone using LC-HRMS and pure standard matching.

Conclusion

While in silico spectral libraries provide a rapid entry point for untargeted metabolomics, they fall short of definitive identification for stereochemically complex phytotoxins. The integration of LC-HRMS with pure standard matching remains the undisputed gold standard for isosclerone dereplication. By combining the sub-ppm mass accuracy of platforms like the Orbitrap with the orthogonal validation of retention time and MS/MS fragmentation, researchers can confidently map the metabolome of tracheomycotic fungi and advance agricultural disease management.

References

  • Reveglia, P., Raimondo, M. L., Masi, M., Cimmino, A., Nuzzo, G., Corso, G., Fontana, A., Carlucci, A., & Evidente, A. (2022). "Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species." Journal of Fungi, 8(1), 55. URL:[Link]

  • National Center for Biotechnology Information. "Isosclerone | C10H10O3 | CID 13369486." PubChem Database. URL:[Link]

  • Masi, M., et al. (2022). "Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities." Toxins (MDPI). URL:[Link]

  • "Chemical Communication between the Endophytic Fungus Paraconiothyrium Variabile and the Phytopathogen Fusarium oxysporum." PLOS One (2012). URL:[Link]

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: Isosclerone vs. Standard Chemotherapeutic Agents

As the landscape of oncology drug development evolves, overcoming the dose-limiting toxicities and multidrug resistance (MDR) associated with classic chemotherapeutics remains a primary challenge. Marine-derived fungal m...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of oncology drug development evolves, overcoming the dose-limiting toxicities and multidrug resistance (MDR) associated with classic chemotherapeutics remains a primary challenge. Marine-derived fungal metabolites have emerged as a rich reservoir of structurally unique lead compounds. Among these, Isosclerone , a naphthalenone isolated from the marine green algal endophyte Aspergillus fumigatus, has demonstrated compelling anti-proliferative and anti-metastatic properties[1][2].

This guide provides an objective, data-driven comparison between Isosclerone and standard chemotherapeutic agents (Doxorubicin and Cisplatin), detailing their mechanistic divergence, quantitative performance, and the experimental frameworks required to validate their efficacy.

Mechanistic Divergence: Signal Modulation vs. DNA Damage

To understand the therapeutic potential of Isosclerone, we must analyze its mechanism of action relative to the established paradigms of standard agents.

  • Standard Agents (Doxorubicin & Cisplatin): Doxorubicin functions primarily via DNA intercalation and the inhibition of topoisomerase II, leading to catastrophic double-strand breaks and reactive oxygen species (ROS) generation[3][4]. Cisplatin operates by forming highly reactive platinum complexes that crosslink DNA purine bases, stalling the replication fork[5]. While highly potent, these direct DNA-damaging mechanisms frequently trigger stress-induced survival pathways, such as NF-κB activation, which paradoxically promotes chemoresistance and epithelial-mesenchymal transition (EMT).

  • Isosclerone: Unlike standard agents, Isosclerone does not rely on direct DNA damage. Instead, it acts as a multi-targeted signal transduction modulator. It induces apoptosis by directly blocking IKK, thereby inhibiting the transcription of NF-κB (p50/p65)[2][6]. Concurrently, it suppresses the MAPK signaling cascades (ERK, JNK, and p38), which leads to the profound downregulation of Matrix Metalloproteinases (MMP-2 and MMP-9)[1][7]. This dual-action profile effectively uncouples cellular survival from metastatic potential.

G cluster_0 Apoptosis Pathway cluster_1 Anti-Metastasis Pathway Iso Isosclerone NFkB NF-κB (p50/p65) Inhibition Iso->NFkB Blocks IKK MAPK MAPK (ERK/JNK/p38) Inhibition Iso->MAPK Suppresses Phosphorylation Bcl2 Bcl-2 Downregulation Bax Upregulation NFkB->Bcl2 Casp Caspase-3, 8, 9 Activation Bcl2->Casp Apoptosis Cancer Cell Apoptosis Casp->Apoptosis MMP MMP-2 & MMP-9 Downregulation MAPK->MMP Metastasis Inhibition of Migration/Invasion MMP->Metastasis

Figure 1: Isosclerone's multi-targeted mechanism inhibiting both survival and metastasis pathways.

Quantitative Performance Comparison

When evaluating a novel compound, raw cytotoxicity (IC50) must be contextualized with its off-target effects and specific pathway inhibition. The tables below summarize the performance of Isosclerone against Doxorubicin and Cisplatin in the MCF-7 human breast cancer model.

Table 1: Cytotoxicity (IC50) Profiling on MCF-7 Cells
CompoundClassificationIC50 ValueIncubationPrimary Cytotoxic Mechanism
Isosclerone Marine Fungal Metabolite~39.8 - 63.9 µM24 - 36hSignal Transduction Modulation[1]
Doxorubicin Anthracycline (Standard)~0.6 - 1.1 µM48hTopo II Inhibition / ROS Generation[3][4]
Cisplatin Platinum-based (Standard)~4.0 - 10.0 µM48hDNA Crosslinking[5][8]
Table 2: Molecular Target & Pathway Modulation
Target/PathwayIsoscleroneDoxorubicinCisplatin
Apoptosis Initiation Caspase-9/Intrinsic (Bcl-2 down)p53-mediated / ROS-inducedp53-mediated / DNA damage
Metastasis/Migration Potent inhibition (MMP-2/9 down)Weak/Variable (can induce EMT)Moderate (varies by resistance)
NF-κB Pathway Inhibits (blocks IKK/p65)Activates (promotes resistance)Activates (stress response)
MAPK Pathway Suppresses ERK, JNK, p38Activates (stress response)Activates (JNK/p38 mediated)

Analytical Insight: While Isosclerone requires a higher micromolar concentration to achieve 50% cellular inhibition compared to the sub-micromolar potency of Doxorubicin, its true clinical value lies in its pathway specificity. By actively suppressing NF-κB and MAPK, Isosclerone prevents the compensatory survival mechanisms that typically lead to Doxorubicin or Cisplatin resistance[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the causality of the underlying biochemistry.

Workflow Seed Seed MCF-7 Cells (96-well / 6-well plates) Treat Drug Treatment (Isosclerone vs. Dox/Cis) Seed->Treat MTT MTT Assay (Viability & IC50) Treat->MTT Wound Wound Healing Assay (Migration) Treat->Wound WB Western Blot (Protein Expression) Treat->WB Data Comparative Analysis & Statistical Validation MTT->Data Wound->Data WB->Data

Figure 2: Standardized experimental workflow for comparative drug efficacy profiling.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because Isosclerone induces apoptosis rather than immediate necrosis, measuring metabolic respiration provides a highly accurate reflection of viable cell count over 24–48 hour periods.

  • Cell Seeding: Plate MCF-7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2​ ) to allow for focal adhesion.

  • Compound Administration: Aspirate media and apply treatments in a concentration gradient: Isosclerone (10–100 µM), Doxorubicin (0.1–5 µM), and Cisplatin (1–20 µM). Include a vehicle control (0.1% DMSO).

  • Metabolic Labeling: After 24h and 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Why 4 hours? This allows sufficient time for mitochondrial dehydrogenases in living cells to process the substrate without causing dye-induced toxicity.

  • Solubilization & Quantification: Discard the supernatant and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Anti-Metastatic Wound Healing (Scratch) Assay

Causality: Because Isosclerone downregulates CDKs (inhibiting the cell cycle)[1], distinguishing true anti-migratory effects from simple proliferation arrest is critical. This is achieved via serum starvation.

  • Monolayer Formation: Seed MCF-7 cells in 6-well plates and grow to 90-95% confluence.

  • Serum Starvation (Critical Step): Wash cells with PBS and replace media with 1% FBS DMEM for 12 hours prior to the assay. Why? Depriving cells of growth factors halts proliferation, ensuring that any subsequent wound closure is strictly a function of MMP-driven cellular motility[7].

  • Wound Generation: Use a sterile 200 µL pipette tip to create a uniform linear scratch across the center of the well. Wash twice with PBS to remove detached debris.

  • Treatment & Imaging: Apply Isosclerone (e.g., 20 µM, 40 µM) and standard agents at sub-lethal concentrations. Capture images at 0h, 12h, and 24h using an inverted phase-contrast microscope. Quantify the migration rate by measuring the reduction in wound area using ImageJ software.

Conclusion

While standard chemotherapeutic agents like Doxorubicin and Cisplatin exhibit superior raw cytotoxicity, their clinical utility is frequently bottlenecked by severe systemic toxicity and the induction of resistance pathways. Isosclerone represents a paradigm shift from brute-force DNA damage to precision signal modulation. By simultaneously triggering apoptosis via the Bcl-2/caspase axis and paralyzing metastasis via MAPK/MMP inhibition, Isosclerone serves as a highly promising lead compound for combination therapies aimed at eradicating aggressive, migratory cancer phenotypes.

References

  • Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties. Taylor & Francis.[Link]

  • Cytotoxic and anti-proliferation effect of isosclerone on breast cancer cells. ResearchGate.[Link]

  • In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus. PubMed.[Link]

  • Effect of isosclerone on breast cancer cells migration and invasion. ResearchGate.[Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications.[Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science.[Link]

  • Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression. Oncotarget.[Link]

  • Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers. ACS Omega.[Link]

Sources

Validation

isosclerone vs other naphthalenone pentaketides in fungal pathogenesis

As a Senior Application Scientist in fungal metabolomics and agrochemical drug development, I frequently encounter a critical bottleneck in pathogenesis research: the mischaracterization of fungal secondary metabolites....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fungal metabolomics and agrochemical drug development, I frequently encounter a critical bottleneck in pathogenesis research: the mischaracterization of fungal secondary metabolites. Among these, naphthalenone pentaketides—specifically isosclerone , scytalone , and their enantiomeric or oxidized analogs—play divergent but equally crucial roles in plant diseases like the Grapevine Trunk Diseases (GTDs) and Esca complex.

This guide provides an objective, data-driven comparison of isosclerone against other key naphthalenone pentaketides. By dissecting their structural nuances, mechanistic pathways, and phytotoxic profiles, we can better leverage these compounds as biomarkers for disease progression or as scaffolds for novel bioherbicides and fungicides.

Structural and Mechanistic Divergence

Naphthalenone pentaketides are biosynthesized via the 1,8-dihydroxynaphthalene (DHN) polyketide pathway. Despite sharing a conserved tetralone or naphthoquinone backbone, minor functional group modifications and stereochemistry dictate entirely different roles in fungal pathogenesis.

  • Isosclerone (4S-enantiomer): A potent phytotoxin produced by Phaeoacremonium minimum and Neofusicoccum parvum. It acts directly on host cells by inducing oxidative stress, blocking the MAPK signaling pathway (inhibiting ERK, JNK, and p38 phosphorylation), and triggering caspase-dependent apoptosis [1].

  • Regiolone (4R-enantiomer): The enantiomer of isosclerone, primarily produced by Botrytis fabae. Chirality is fundamental to bioactivity; the (4S) configuration of isosclerone exhibits significantly higher toxicity in seed germination and seedling growth assays compared to the (4R) regiolone [2].

  • Scytalone: Co-produced with isosclerone in Esca disease, scytalone is less directly phytotoxic. Instead, it serves as a critical intermediate in fungal melanin biosynthesis. Melanin accumulation in appressoria is essential for mechanical penetration of host tissues and evasion of host-generated reactive oxygen species (ROS) [3].

  • Juglone & Flaviolin Derivatives: These are highly oxidized naphthoquinones. While tetralones like isosclerone and scytalone can sometimes promote abnormal callus growth at low concentrations, naphthoquinones are potent growth inhibitors that exacerbate tissue necrosis [4].

MechanisticPathways Iso Isosclerone (4S-enantiomer) MAPK MAPK / NF-κB Inhibition Iso->MAPK Blocks ERK/JNK ROS ROS Generation & Oxidative Stress Iso->ROS Induces Scy Scytalone Melanin Melanin Biosynthesis Scy->Melanin Precursor Reg Regiolone (4R-enantiomer) Reg->ROS Host-specific Apop Host Cell Apoptosis (Tissue Necrosis) MAPK->Apop Vir Fungal Virulence (UV/Host Defense Evasion) Melanin->Vir ROS->Apop

Fig 1. Divergent pathogenic pathways of naphthalenone pentaketides in host-pathogen interactions.

Quantitative Phytotoxicity Comparison

To objectively evaluate these compounds, we must look at standardized phytotoxicity metrics. The table below synthesizes experimental data across various host models, highlighting the stark contrast in potency and phenotypic response.

CompoundPrimary Fungal SourceTarget PathwayPhytotoxicity PhenotypeRelative Potency / Bioactivity
Isosclerone P. minimum, N. parvumMAPK/NF-κB inhibitionSevere leaf wilting, coalescent necrotic spotsHigh (Active at 0.02 mg/L in tomato assays) [5]
Regiolone Botrytis fabaeROS generationModerate germination inhibitionModerate (Less toxic than Isosclerone in wheat/onion) [2]
Scytalone P. chlamydosporaMelanin biosynthesisLight green to chlorotic spotsLow (Requires higher doses, ~0.05 mg/mL, for symptoms) [3]
Flaviolin P. minimumOxidative stressCallus growth inhibitionHigh (Strong synergistic toxicity with tetralones) [4]

Key Takeaway: While scytalone is vital for fungal survival (via melanin), isosclerone acts as the primary offensive weapon, directly inducing host cell death.

Experimental Workflows: A Self-Validating System

A major pitfall in fungal metabolomics is the failure to separate enantiomers (Isosclerone vs. Regiolone) or distinguish between structurally similar pentaketides in crude extracts. To ensure scientific integrity, the following protocols establish a self-validating workflow from extraction to bioassay.

ExpWorkflow Cult Fungal Liquid Culture Ext EtOAc Extraction Cult->Ext LCMS LC-MS/MS Dereplication Ext->LCMS Chiral Chiral HPLC Separation LCMS->Chiral Bio Protoplast Bioassay Chiral->Bio

Fig 2. Self-validating workflow for the isolation and bio-evaluation of fungal pentaketides.

Protocol 1: LC-MS/MS Dereplication and Chiral Separation

Causality: Standard reverse-phase LC cannot resolve the (4S) and (4R) enantiomers. Because their phytotoxicity profiles differ drastically, failing to separate them leads to false-positive toxicity assignments.

  • Cultivation & Extraction: Culture P. minimum in Czapek-Dox broth for 21 days. Filter the mycelium and extract the cell-free filtrate with Ethyl Acetate (EtOAc). Rationale: EtOAc selectively partitions lipophilic naphthalenones away from highly polar, non-toxic carbohydrates.

  • LC-MS/MS Profiling: Inject the crude extract into a UHPLC-Orbitrap MS system [6]. Monitor for the exact mass of pentaketides (e.g., m/z 193.0495 for [M+H]+ of isosclerone/scytalone).

  • Chiral HPLC Purification: Transfer the fraction containing the target mass to a Chiralcel OD column (or equivalent). Elute isocratically with Hexane/Isopropanol (90:10).

  • Validation: Confirm the absolute configuration of the isolated fractions using Electronic Circular Dichroism (ECD). Isosclerone will show a specific positive Cotton effect corresponding to the (4S) configuration.

Protocol 2: Protoplast Apoptosis Bioassay

Causality: Intact plant cell walls can non-specifically bind lipophilic pentaketides, masking their true intracellular IC50. By enzymatically digesting the cell wall to form protoplasts, we create a highly sensitive system to measure direct apoptotic induction via caspase activation.

  • Protoplast Isolation: Digest healthy grapevine leaves in a solution of Cellulase and Macerozyme for 3 hours. Purify protoplasts via a sucrose density gradient.

  • Toxin Exposure: Incubate 1x10^5 protoplasts/mL with purified Isosclerone (0.01 to 0.1 mg/mL), Scytalone, and a vehicle control for 24 hours.

  • Apoptosis Quantification: Lyse the protoplasts and measure Caspase-3 and Caspase-9 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC).

  • Validation: Self-validation is achieved by adding a pan-caspase inhibitor (Z-VAD-FMK) to a parallel treatment group. If isosclerone-induced cell death is rescued by the inhibitor, it confirms that the mechanism of toxicity is strictly apoptotic (MAPK/caspase-driven) rather than non-specific necrotic lysis.

Conclusion & Application in Drug Development

Understanding the dichotomy between isosclerone and its analogs is vital for agrochemical development. Because scytalone is a melanin precursor, targeting the scytalone dehydratase enzyme is a validated strategy for fungicides (e.g., carpropamid) to prevent fungal penetration. Conversely, because isosclerone is a direct inducer of host apoptosis, monitoring isosclerone levels via LC-MS/MS serves as an excellent predictive biomarker for the severity of GTD outbreaks in vineyards. By respecting the stereochemical and mechanistic boundaries of these pentaketides, researchers can design more targeted, efficacious interventions.

References

  • In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Enantioselective Separation of 4,8-DHT and Phytotoxicity of the Enantiomers on Various Plant Species. Molecules. [Link]

  • Phytotoxic Secondary Metabolites from Fungi. Toxins. [Link]

  • Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities. Pathogens. [Link]

  • Lipophilic phytotoxins produced by Neofusicoccum parvum, a grapevine canker agent. Phytopathologia Mediterranea. [Link]

  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. Metabolites. [Link]

Safety & Regulatory Compliance

Safety

The Causality Behind the Protocol: Why Standard Disposal Fails

Operational Blueprint: Safe Handling, Decontamination, and Disposal of Isosclerone In drug development and agricultural pathology, Isosclerone ((4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one) represents a dual-edged...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling, Decontamination, and Disposal of Isosclerone

In drug development and agricultural pathology, Isosclerone ((4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one) represents a dual-edged sword. Isolated from endophytic and pathogenic fungi such as Phaeomoniella chlamydospora and Aspergillus fumigatus[1], this naphthalenone pentaketide is highly valued for its bioactivity. However, its potent phytotoxic and cytotoxic properties dictate that its lifecycle in the laboratory must end with rigorous, validated disposal protocols.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory checkbox; it is a critical extension of the experimental method. Mishandling Isosclerone waste can lead to severe environmental contamination, threatening aquatic ecosystems and plant life due to its established role as a virulence factor in diseases like the Esca complex in grapevines[2].

Isosclerone is not a benign organic salt; it is an active secondary metabolite that disrupts cellular homeostasis. In plant models, it induces severe leaf necrosis, chlorosis, and lamina distortion by interfering with normal cellular signaling[1]. In mammalian models, it has been shown to induce apoptosis and cell cycle arrest in specific cancer cell lines.

Because Isosclerone is highly stable in standard laboratory extraction solvents (such as ethyl acetate, methanol, and DMSO)[3], liquid waste streams remain biologically active for extended periods. Pouring such compounds down the drain bypasses municipal water treatment capabilities, leading to persistent environmental toxicity. Therefore, high-temperature incineration and oxidative chemical quenching are the only self-validating methods for its complete destruction.

Quantitative Risk and Physicochemical Profile

To design an effective disposal strategy, we must first understand the operational parameters of the molecule. The following table summarizes the physicochemical properties that dictate our disposal methodologies:

ParameterValue / DescriptionOperational Implication
CAS Registry Number 54712-38-8[4]Essential for accurate hazardous waste labeling and tracking.
Chemical Class Tetralone / Naphthoquinone derivative[1]Prone to redox cycling; requires oxidative destruction for chemical quenching.
Molecular Weight 178.18 g/mol Easily permeates standard latex; mandates Nitrile PPE during handling.
Solubility High in MeOH, EtOAc, DMSO, Acetone[3]Liquid waste must be carefully segregated based on solvent halogenation.
Toxicity Threshold Active at 10–100 µg/mL[2]Even highly dilute wash-fractions must be collected as hazardous waste.

Isosclerone Waste Segregation Workflow

IsoscleroneDisposal Start Isosclerone Waste Generation (Solid & Liquid Streams) Liquid Liquid Waste (Solvent Extracts: MeOH, EtOAc, DMSO) Start->Liquid Solid Solid Waste (Contaminated PPE, Tips, Tubes) Start->Solid Halogenated Halogenated Waste (If mixed with DCM/CHCl3) Liquid->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Waste (Pure MeOH/EtOAc/DMSO) Liquid->NonHalogenated Non-Halogenated Solvents Incineration High-Temperature Incineration (>1000°C EPA-Approved Facility) Solid->Incineration Decon Surface Decontamination (10% Sodium Hypochlorite -> 70% EtOH) Solid->Decon Post-cleanup Halogenated->Incineration NonHalogenated->Incineration

Logical workflow for Isosclerone waste segregation and final incineration.

Step-by-Step Methodologies for Disposal and Decontamination

Protocol A: Liquid Waste Consolidation

Causality: Mixing Isosclerone-containing DMSO with halogenated solvents (like chloroform) drastically increases the cost and complexity of disposal. Strict segregation ensures regulatory compliance and prevents exothermic cross-reactions in the waste carboy.

  • Primary Collection: Inside a Class II Biological Safety Cabinet (BSC) or chemical fume hood, transfer all Isosclerone liquid waste into a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy.

  • Solvent Segregation:

    • If the extraction utilized Methanol or Ethyl Acetate[3], route the liquid to the Non-Halogenated waste stream.

    • If the protocol required Dichloromethane (DCM) or Chloroform, route the liquid to the Halogenated waste stream.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "Isosclerone (CAS 54712-38-8)" alongside the exact solvent composition percentages.

  • Storage: Store the carboy in a secondary containment tray within a flammable storage cabinet until collection by Environmental Health and Safety (EHS).

Protocol B: Solid Waste and Consumables Disposal

Causality: Lyophilized Isosclerone powder is highly prone to aerosolization. Contaminated pipette tips and microcentrifuge tubes carry residual microgram quantities that can expose personnel or sanitation workers if discarded in standard trash.

  • Collection: Eject all contaminated pipette tips, weigh boats, and empty vials directly into a puncture-resistant, biohazard-approved rigid container lined with a heavy-duty transparent bag.

  • Sealing: Once the container is 3/4 full, seal the inner bag with a gooseneck knot and secure it tightly with autoclave tape.

  • Secondary Containment: Place the sealed bag into a secondary solid hazardous waste box. Label the box as "Toxic Solid Waste - Contains Phytotoxic Naphthoquinones."

  • Final Destruction: EHS must route this box to an EPA-approved facility for high-temperature incineration (>1000°C) to ensure the complete thermal breakdown of the tetralone ring system.

Protocol C: Self-Validating Spill Response and Surface Decontamination

Causality: Isosclerone is a highly stable organic molecule. Standard soap and water will only spread the contamination across the benchtop. Oxidative cleavage of the naphthalenone structure is required to neutralize its toxicity before physical removal.

  • Isolation: If a spill occurs, immediately isolate the area. Don fresh nitrile gloves, a fitted N95/P100 respirator, and safety goggles.

  • Oxidative Quenching: Cover the spill with chemical absorbent pads. Carefully apply a freshly prepared 10% Sodium Hypochlorite (bleach) solution directly to the pads. The oxidative power of bleach disrupts the aromatic ring structure of Isosclerone, neutralizing its biological activity. Allow a mandatory 15-minute contact time.

  • Physical Removal: Wipe up the quenched spill from the outside perimeter moving inward. Dispose of the pads in the Solid Waste stream (Protocol B).

  • Solvent Wash: Because bleach leaves aqueous residues and may not dissolve all organic remnants, perform a secondary wipe-down using 70% Ethanol or Isopropanol to lift any remaining hydrophobic residues.

  • Validation: Inspect the decontaminated surface under a handheld UV light (many naphthoquinones fluoresce under UV) to ensure the complete absence of chemical residue, validating the success of the decontamination.

References

  • Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities. MDPI Toxins.[Link]

  • Preliminary Studies on the In Vitro Interactions Between the Secondary Metabolites Produced by Esca-Associated Fungi and Enological Saccharomyces cerevisiae Strains. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of Pan-peroxisome Proliferator-Activated Receptor Modulators from an Endolichenic Fungus, Daldinia childiae. ACS Publications.[Link]

  • (4S)-4,8-Dihydroxy-3,4-dihydronaphthalene-1(2H)-one - Substance Data. NextSDS.[Link]

Sources

Handling

Personal protective equipment for handling Isosclerone

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of physical and chemical barriers designed around the specific mechanistic properties of the molecule bei...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of physical and chemical barriers designed around the specific mechanistic properties of the molecule being handled.

Isosclerone (CAS: 54712-38-8), also known as (-)-Regiolone, is a bioactive naphthalenone derivative and a phytotoxic secondary metabolite produced by fungi such as Discula sp. and Phaeoacremonium [[1]](). While its primary ecological role is phytotoxic—specifically inhibiting seed germination and seedling growth 2—it has also demonstrated anti-proliferative and apoptotic activities in human breast cancer cell lines (e.g., MCF7) [[3]](). Because researchers often isolate or synthesize the pure S-(+)-enantiomer to study targeted biological effects 2, handling the concentrated compound requires strict barrier protocols to prevent off-target mammalian cytotoxicity.

Below is the comprehensive, causality-driven guide to Personal Protective Equipment (PPE) and operational workflows for handling Isosclerone.

Mechanistic Toxicology & Physicochemical Profile

To design an effective safety protocol, we must first understand the physical state and chemical behavior of the molecule. Isosclerone is typically supplied as a lyophilized powder. The primary hazard during weighing is inhalation of aerosolized particulates , whereas the primary hazard during in vitro assays is dermal absorption via carrier solvents .

Table 1: Physicochemical Data & Operational Implications

ParameterValueCausality & Safety Implication
Molecular Formula C₁₀H₁₀O₃ [[4]]()N/A
Molecular Weight 178.18 g/mol 4Low molecular weight facilitates rapid dermal penetration if the compound is dissolved in permeating solvents (e.g., DMSO).
XLogP3 1.1 [[4]]()Moderate lipophilicity allows the molecule to readily cross biological lipid bilayers, necessitating strict barrier PPE.
Biological Activity Phytotoxin; Apoptotic 1, 3Requires BSL-2 equivalent chemical handling to prevent accidental exposure and subsequent cellular toxicity.

Risk-Assessed PPE Matrix

Your PPE must adapt to the state of the chemical. A common critical failure in laboratory safety is using the same glove material for dry powders as for organic solvents.

Table 2: State-Dependent PPE Requirements

PPE CategoryPowder Handling (Weighing)Solution Handling (in DMSO/MeOH)Scientific Rationale
Hand Protection Double Nitrile (min 4 mil thickness)Inner Nitrile + Outer Butyl or Neoprene Causality: DMSO is a polar aprotic solvent that acts as a transdermal carrier. It degrades standard nitrile rapidly, carrying dissolved Isosclerone through the glove and stratum corneum. Butyl rubber provides superior chemical resistance to DMSO.
Eye Protection ANSI Z87.1 Safety GogglesSafety Goggles + Face ShieldCausality: Prevents mucosal exposure from invisible aerosolized powder (static repulsion) or pressurized solvent splashes during vial reconstitution.
Body Protection Disposable Tyvek sleeves + Lab CoatFluid-resistant Lab CoatCausality: Dry powders cling to standard cotton lab coats via static electricity. Tyvek provides a smooth, anti-static barrier.
Respiratory N95/P100 (If outside BSC)Not required if handled in a Fume HoodCausality: Mitigates inhalation of fine particulate matter. Always prefer engineering controls (BSC/Fume hood) over relying solely on respirators.

Operational Workflows & Methodologies

Workflow 1: Isosclerone Solubilization and Aliquoting

When preparing stock solutions, the transition from powder to liquid represents the highest risk phase for exposure.

IsoscleroneWorkflow N1 Dry Isosclerone Powder (CAS: 54712-38-8) N2 Don Base PPE: Double Nitrile, Lab Coat, Goggles N1->N2 N3 Transfer to Class II BSC or Powder Weighing Hood N2->N3 N4 Solvent Selection (DMSO vs. Methanol) N3->N4 N5 Upgrade Outer Glove: Butyl or Neoprene N4->N5 If DMSO N6 Prepare Stock Solution (e.g., 10-50 mM) N4->N6 If MeOH N5->N6 N7 Aliquot & Store at -20°C N6->N7

Figure 1: Step-by-step operational workflow and PPE decision tree for Isosclerone solubilization.

Step-by-Step Methodology:

  • Environmental Validation: Turn on the Class II Biological Safety Cabinet (BSC) or powder weighing hood. Self-Validation Step: Place a small piece of Kimwipe at the sash opening; a slight inward flutter confirms active negative pressure containment.

  • PPE Donning: Don a lab coat, safety goggles, and double nitrile gloves.

  • Vial Equilibration: If Isosclerone was stored at -20°C 1, allow the sealed vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces ambient humidity, causing rapid condensation and degradation of the hygroscopic powder.

  • Solvent Addition (In-Vial Reconstitution): Instead of weighing the powder out (which risks aerosolization), inject the calculated volume of solvent (e.g., DMSO) directly into the manufacturer's vial through the septum if available, or carefully pipette down the inner wall of the open vial.

  • Glove Upgrade: If using DMSO, immediately replace your outer nitrile glove with a butyl rubber or neoprene glove before handling the dissolved stock.

  • Aliquoting: Divide the stock solution into single-use amber vials to prevent repeated freeze-thaw cycles. Store at -20°C.

Workflow 2: Chemical Spill Containment and Neutralization

SpillResponse S1 Isosclerone Spill Detected S2 Assess State: Powder vs. Solution S1->S2 S3 Cover with wet absorbent paper (avoid dust generation) S2->S3 Powder Spill S4 Apply appropriate solvent absorbent (e.g., vermiculite) S2->S4 Solution Spill S5 Wipe inward to center, place in biohazard/chem waste S3->S5 S4->S5 S6 Decontaminate surface with 10% bleach, then 70% EtOH S5->S6

Figure 2: Containment and decontamination pathway for Isosclerone laboratory spills.

Step-by-Step Methodology:

  • Isolation: Immediately halt work. If the spill is outside a fume hood, evacuate the immediate 5-foot radius to allow aerosols to settle.

  • Containment (Powder): Do not sweep dry powder. Gently cover the spill with absorbent paper towels lightly dampened with water or 70% ethanol. Causality: Dampening traps the powder via capillary action, preventing electrostatic aerosolization into the breathing zone.

  • Containment (Solution): Surround and cover the liquid spill with a universal chemical absorbent (e.g., vermiculite or spill pads).

  • Collection: Working from the outside in (to prevent spreading the footprint), scoop the absorbed material using a disposable plastic scraper and deposit it into a sealable hazardous waste container.

  • Surface Decontamination: Wash the surface with a 10% sodium hypochlorite (bleach) solution to oxidize residual organic compounds, followed by a 70% ethanol wipe to remove bleach residue and prevent pitting of stainless steel surfaces.

Waste Disposal Plan

Because Isosclerone exhibits targeted cytotoxicity and phytotoxicity [[2]](), 3, it cannot be disposed of in standard biological waste or poured down the drain.

  • Solid Waste: All vials, pipette tips, and contaminated PPE must be placed in a rigid, puncture-resistant container labeled "Toxic Organic Solid Waste (Contains Isosclerone)".

  • Liquid Waste: Solutions containing Isosclerone dissolved in organic solvents (DMSO/Methanol) must be collected in a compatible, clearly labeled halogen-free organic waste carboy.

  • Disposal Routing: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard protocol for destroying bioactive polycyclic organic compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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